Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Elucidation
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-acetyl-Tris) is a highly versatile, polyfunctional aliphatic amide. Structurally, it consists of a central quaternary
sp3
carbon bonded to three hydrophilic hydroxymethyl groups and one stable acetamide moiety.
This tripodal architecture mimics a primitive dendrimer core, offering exceptional water solubility and multi-valency. In organic synthesis and medicinal chemistry, it serves as a privileged building block. The orthogonal reactivity between its stable, neutral acetamide core and its three primary hydroxyl groups allows scientists to execute precise, chemoselective modifications without the risk of unwanted amine cross-reactivity (such as Schiff base formation)[1].
Physicochemical Profiling
Understanding the baseline physical properties of N-acetyl-Tris is critical for predicting its behavior in solvent systems and biological assays. The quantitative data for this compound is summarized below[1][2].
Synthetic Methodologies: The Chemoselective Protocol
The Challenge: Direct mono-N-acetylation of Tris(hydroxymethyl)aminomethane (Tris base) is synthetically challenging. Because the molecule features three primary hydroxyl groups to every one primary amine, attempting a 1:1 stoichiometric acetylation often yields a complex, inseparable mixture of N-acetylated, O-acetylated, and poly-acetylated species.
The Solution: To achieve high purity, we employ a two-step exhaustive acetylation followed by selective alkaline hydrolysis [3].
Protocol: Synthesis of N-acetyl-Tris via Chemoselective Hydrolysis
This protocol operates as a self-validating system . By leveraging the distinct thermodynamic stabilities of ester versus amide bonds, the reaction intrinsically prevents over-hydrolysis, ensuring the final product is exclusively the mono-N-acetylated target.
Reagent Preparation: Suspend 1.0 equivalent of Tris base in 5.0 equivalents of glacial acetic anhydride (acting as both solvent and acylating agent).
Catalysis: Add 0.1 equivalents of anhydrous sodium acetate to catalyze the acyl transfer.
Thermal Control: The initial N-acetylation is highly exothermic. Maintain the reaction vessel in an ice-water bath to keep the internal temperature strictly below 60°C.
Reflux: Once the initial exotherm subsides, heat the mixture to a gentle reflux (~120°C) for 2 hours.
Causality: Forcing the reaction to completion eliminates the complex mixture of intermediates, driving all molecules uniformly to tetraacetyl-tris(hydroxymethyl)aminomethane.
Isolation: Cool the mixture, precipitate the tetraacetyl intermediate in ice water, and isolate via vacuum filtration.
Saponification: Dissolve the tetraacetyl intermediate in 1.0 N NaOH (using 3.5 equivalents of NaOH to target the three O-acetyl ester bonds).
Kinetic Cleavage: Stir the solution at 25°C for 3 hours.
Causality: At room temperature, hydroxide ions rapidly and selectively attack the highly electrophilic ester carbonyls. The amide carbonyl, however, is protected by resonance stabilization from the nitrogen lone pair. This differential stability guarantees the cleavage of O-esters while leaving the N-acetyl bond perfectly intact.
Neutralization & Recovery: Quench the reaction with an equivalent volume of 1.0 N HCl. Extract the aqueous layer with ethyl acetate and recrystallize to yield pure N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Workflow for N-acetyl-Tris synthesis via exhaustive acetylation and selective hydrolysis.
To validate the synthesized N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, researchers must rely on orthogonal analytical techniques:
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of polyfunctional hydroxyl compounds exhibits highly diagnostic fragmentation pathways. For N-acetyl-Tris, the molecular ion undergoes rapid
α
-cleavage, resulting in the characteristic ejection of a hydroxymethyl radical (
∙
CH
2
OH)[4]. Observing the
[M−31]+
peak is a definitive confirmation of the tripodal branching at the central alpha-carbon.
Nuclear Magnetic Resonance (NMR):
1
H NMR (DMSO-
d6
): A sharp singlet at ~1.8-2.0 ppm confirms the presence of the acetyl methyl group. A broad singlet at ~7.5 ppm corresponds to the amide proton (-NH), validating that N-acetylation (rather than solely O-acetylation) has occurred.
13
C NMR: The distinct chemical shift of the amide carbonyl carbon (~170 ppm) compared to ester carbonyls (~173 ppm) verifies the success of the selective hydrolysis step.
Applications in Drug Development & Materials Science
The structural topology of N-acetyl-Tris makes it a highly sought-after building block in advanced chemical synthesis[1]. By neutralizing the primary amine of Tris into an acetamide, the molecule is rendered non-basic and chemically stable, allowing the three primary hydroxyls to be exploited for structural functionalization.
Prodrug Conjugation: Active Pharmaceutical Ingredients (APIs) with poor aqueous solubility can be covalently linked (via esterification) to the tripodal hydroxyls of N-acetyl-Tris. This drastically increases the hydrophilicity and bioavailability of the drug candidate.
Dendrimer & Polymer Synthesis: The three symmetrically arranged hydroxyl groups serve as an ideal initiation core for divergent dendrimer synthesis or as a cross-linking agent in biocompatible hydrogels.
Contrast Agents: The scaffold is frequently utilized in the design of non-ionic, water-soluble radiocontrast agents (similar to the structural motifs seen in Iohexol or Iopamidol), where high water solubility and low physiological toxicity are paramount.
Structural functionalization pathways of N-acetyl-Tris in drug design and polymer chemistry.
References
ChemicalBook.N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Chemical Properties.
UR Scholarship Repository.Cyclic derivatives of Tris (hydroxymethyl) aminomethane : monourethans and ureas.
AIP Publishing.Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
Whitepaper: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Advanced Chemical Synthesis and Drug Development
Executive Summary N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to in literature as N-acetyl-Tris or N-acetyltris(hydroxymethyl)aminomethane, is an advanced aliphatic poly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to in literature as N-acetyl-Tris or N-acetyltris(hydroxymethyl)aminomethane, is an advanced aliphatic polyol and amide derivative. Synthesized via the selective acetylation of Tris(hydroxymethyl)aminomethane (Tris buffer), this compound serves as a highly versatile building block in organic synthesis, medicinal chemistry, and materials science[2]. By neutralizing the basic primary amine of Tris, the resulting acetamide provides a stable, non-ionic, and highly hydrophilic scaffold[2]. This technical guide explores its physiochemical properties, mechanistic reactivity, and standard experimental protocols for its utilization in drug development and coordination chemistry.
Structural and Physiochemical Profiling
The utility of N-acetyl-Tris stems from its unique structural topology: a central quaternary carbon bonded to three highly reactive hydroxymethyl groups and one stable acetamide group[2].
Table 1: Physiochemical Properties of N-acetyl-Tris
Causality in Physical Properties:
The relatively high melting point (109–113 °C) for a low-molecular-weight compound is dictated by an extensive intermolecular hydrogen-bonding network[3]. The molecule possesses four hydrogen-bond donors (three hydroxyls, one amide N-H) and four acceptors. This dense hydrogen-bonding capacity is the causal factor behind its exceptional aqueous solubility, making it an ideal candidate for enhancing the bioavailability of hydrophobic drug candidates[2].
Chemical Reactivity and Mechanistic Pathways
N-acetyl-Tris is characterized by orthogonal reactivity between its triol system and the acetamide moiety[2].
O-Functionalization: The three primary hydroxyl groups are sterically accessible and can undergo simultaneous or selective esterification (acylation), etherification (alkylation), and condensation[2].
Tripodal Ligand Formation: In coordination chemistry, the scaffold is easily converted into multidentate tripodal ligands. Functionalization with pyridyl groups yields ligands capable of coordinating transition metals, such as Rhenium (Re) and Zinc (Zn), to form multichromophoric conjugates[4].
Figure 1: Synthetic pathways and downstream applications of N-acetyl-Tris.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind experimental choices.
Protocol 1: Synthesis of N-acetyl-Tris via Selective O-Deacetylation
Direct mono-N-acetylation of Tris buffer often yields complex, difficult-to-separate mixtures of N- and O-acetylated products. A more thermodynamically controlled approach involves exhaustive acetylation followed by selective alkaline hydrolysis[5].
Figure 2: Step-by-step synthesis workflow of N-acetyl-Tris via selective O-deacetylation.
Step-by-Step Methodology:
Exhaustive Acetylation: Suspend Tris(hydroxymethyl)aminomethane in an excess of acetic anhydride (acting as both solvent and reagent) with a catalytic amount of sodium acetate[5].
Causality: The reaction is highly exothermic. Utilizing acetic anhydride drives the equilibrium toward the thermodynamic sink—tetraacetyl-Tris, ensuring complete conversion without side reactions[5].
Isolation of Intermediate: Reflux the mixture until the amine fully dissolves. Cool and crystallize the tetraacetyl-Tris intermediate from a mixture of acetic acid and ether[5].
Selective O-Deacetylation: Treat the isolated tetraacetyl-Tris with 0.9844 N (or ~1.0 N) sodium hydroxide (NaOH) at room temperature for exactly 3 hours[5].
Causality: Esters (O-acetyl groups) are significantly more electrophilic and susceptible to alkaline hydrolysis than amides (N-acetyl group). This kinetic difference allows for the selective cleavage of the ester bonds while leaving the acetamide intact[5].
Neutralization and Validation: Neutralize the reaction mixture with an equivalent stoichiometric amount of hydrochloric acid (HCl)[5]. Lyophilize the solution and extract the pure N-acetyl-Tris using hot ethanol. Validate purity via 1H-NMR (confirming the absence of O-acetyl methyl protons at ~2.0 ppm and the retention of the N-acetyl singlet at ~1.9 ppm).
Protocol 2: Synthesis of Rhenium(I) Tripodal Complexes
N-acetyl-Tris derivatives serve as robust tripodal ligands for organometallic complexes[4].
Ligand Preparation: React N-acetyl-Tris with pyridyl-based alkylating agents to yield multidentate ligands such as N-acetyl tris(pyridin-2-yl)methylamine[4].
Metal Coordination: Reflux the synthesized ligand with pentacarbonylbromorhenium(I) [Re(CO)5Br] in a non-coordinating solvent (e.g., toluene) under an inert argon atmosphere[4].
Causality: The tripodal ligand displaces two equatorial and one axial carbon monoxide (CO) ligands from the Re center, driven by the chelate effect, forming a highly stable cationic complex: [(Ligand)Re(CO)3]Br[4].
Validation: Monitor the reaction via FTIR spectroscopy. The successful formation of the complex is self-validated by the shift of the CO stretching frequencies and the appearance of three distinct fac-carbonyl bands (typically around 2020, 1910, and 1890 cm⁻¹).
Applications in Medicinal Chemistry and Bioconjugation
Bioavailability Enhancement: In medicinal chemistry, the N-acetyl-Tris moiety is grafted onto active pharmaceutical ingredients (APIs) to synthesize prodrugs. The multiple reactive sites allow for tailored modifications that improve drug solubility, potency, and selectivity[2].
Photophysical Probes: The multichromophoric conjugates derived from N-acetyl-Tris (e.g., Rhenium-bipyridine or Zinc-porphyrin complexes) are utilized to study ultrafast photoinduced electron transfer processes, paving the way for advanced photosensitizers and luminescent cellular probes[4].
References
NextSDS. "N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Chemical Substance Information." NextSDS Database.
ChemicalBook. "N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Chemical Properties." ChemicalBook.
Mechanism of Action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Biological Systems: The Ultimate Bioconjugation Sink
Executive Summary In pharmacology and structural biology, researchers typically focus on the active mechanisms of molecules—how they bind receptors, inhibit enzymes, or alter gene expression. However, the integrity of in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmacology and structural biology, researchers typically focus on the active mechanisms of molecules—how they bind receptors, inhibit enzymes, or alter gene expression. However, the integrity of in vitro biological assays and bioconjugation workflows relies heavily on a different class of molecules: those engineered for absolute biological inertness.
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2), commonly known as N-acetyl-Tris , is the quintessential example of this[1]. It is not an active pharmaceutical ingredient; rather, it is the terminal "sink" byproduct generated when Tris(hydroxymethyl)aminomethane (Tris buffer) is used to quench amine-reactive crosslinkers (such as NHS-acetate)[2]. This whitepaper explores the causality behind its formation, the physicochemical properties that render it biologically orthogonal, and the self-validating protocols used to harness its mechanism in protein engineering.
The Causality of Quenching: Why Biological Systems Need a "Sink"
When modifying proteins (e.g., attaching fluorophores, PEGylating, or acetylating lysine residues to alter isoelectric points), researchers use electrophilic probes like N-hydroxysuccinimide (NHS) esters. If left unchecked, these probes will continue to react with any available
ϵ
-amine on the protein, leading to hyper-modification, loss of tertiary structure, and irreversible aggregation.
To halt the reaction at a precise degree of labeling, a quenching agent must be introduced. Tris buffer is the universal standard for this role[2]. With a pKa of ~8.1, the primary amine of Tris is highly nucleophilic at physiological pH. When added in massive molar excess (typically 50–100 mM), Tris kinetically outcompetes the sterically hindered protein lysines for the remaining NHS-ester, rapidly converting the reactive probe into N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Competitive partitioning of NHS-esters between protein targets and Tris buffer.
Mechanism of Biological Inertness
The "mechanism of action" of N-acetyl-Tris is defined by its inability to interact with biological systems. Once formed, it acts as a molecular dead-end due to three distinct physicochemical shifts:
Abolition of Nucleophilicity and Basicity: The conversion of the primary amine of Tris into an amide bond eliminates its basicity. Amides are resonance-stabilized, meaning the nitrogen lone pair is delocalized into the carbonyl group. Consequently, N-acetyl-Tris cannot act as a buffer, nor can it undergo further nucleophilic attacks[3].
Steric and Hydration Shielding: The molecule possesses three terminal hydroxyl groups arranged around a central carbon. This creates a dense, highly coordinated hydration shell. With an extremely negative partition coefficient (LogP
≈
-1.77)[1], N-acetyl-Tris is locked in the aqueous phase. It cannot intercalate into lipid bilayers, cross cell membranes, or bind to hydrophobic pockets within proteins.
Enzymatic Orthogonality: Unlike natural acetylated metabolites (e.g., N-acetylglucosamine or acetyl-CoA), N-acetyl-Tris lacks the structural recognition motifs required to bind mammalian deacetylases, proteases, or kinases. If the quenched reaction mixture is applied directly to live cells, the N-acetyl-Tris remains entirely ignored by cellular machinery.
Quantitative Physicochemical Comparison
The following table summarizes the transition from reactive components to the inert sink:
To ensure scientific integrity, a bioconjugation protocol must be self-validating. The following workflow utilizes Tris to quench an NHS-acetate reaction, generating N-acetyl-Tris, while employing a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay to mathematically prove the reaction was halted precisely.
Step-by-Step Methodology
Step 1: Protein Preparation (Amine-Free)
Dialyze the target protein (e.g., 1 mg/mL) into an amine-free buffer such as 1X PBS (pH 7.4). Causality: Any ambient primary amines (like free glycine or Tris) will prematurely hydrolyze the NHS-ester, ruining the labeling efficiency[2].
Step 2: Controlled Modification
Add a 10-fold molar excess of NHS-Acetate (dissolved in anhydrous DMSO) to the protein solution.
Incubate at room temperature for exactly 30 minutes with gentle agitation.
Step 3: The Quenching Phase (Formation of N-acetyl-Tris)
Add 1M Tris-HCl (pH 8.0) to achieve a final Tris concentration of 50–100 mM.
Incubate for 15 minutes. Causality: This massive molar excess ensures that >99.9% of the remaining NHS-acetate collides with Tris rather than the protein, instantly terminating protein modification and generating the inert N-acetyl-Tris byproduct.
Step 4: Validation via TNBSA Assay
Extract a 10 µL aliquot of the quenched mixture. React it with TNBSA reagent, which forms a chromogenic complex with unreacted primary amines (measured at 335 nm).
Self-Validation: By comparing the 335 nm absorbance of the pre-modified protein to the post-quenched protein, you can calculate the exact number of lysines modified. If the absorbance remains stable over time post-quenching, the N-acetyl-Tris sink has successfully neutralized all reactive probes.
Step 5: Purification
Pass the mixture through a Zeba™ Spin Desalting Column (7K MWCO). Causality: While N-acetyl-Tris is biologically inert, high concentrations of small molecules can alter the osmolarity of downstream in vivo models or cause ion suppression in mass spectrometry. Desalting cleanly removes the 163.17 g/mol byproduct.
Step-by-step bioconjugation workflow highlighting the Tris quenching phase.
References
Chemical Substance Information: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
NextSDS Substance Database[Link]
Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds
Journal of Physical and Chemical Reference Data, AIP Publishing[Link]
An In-Depth Technical Guide to N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide for Advanced Research
This guide offers a comprehensive technical overview of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), a versatile building block with significant potential in drug discovery and development. De...
Author: BenchChem Technical Support Team. Date: April 2026
This guide offers a comprehensive technical overview of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), a versatile building block with significant potential in drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical safety data, physicochemical properties, and strategic applications to empower its effective and safe utilization in the laboratory.
Core Molecular Identity and Physicochemical Profile
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a polyhydroxylated amide that presents a unique combination of functional groups, making it a valuable intermediate in organic synthesis. Its structure is characterized by a central quaternary carbon atom bonded to three hydroxymethyl groups and an acetamido moiety. This arrangement imparts high water solubility and provides multiple reaction sites for chemical modification.[1]
The trifunctional hydroxyl nature of the molecule, combined with the secondary amide, creates a scaffold that is both hydrophilic and amenable to a variety of chemical transformations. This makes it an attractive starting material for creating more complex molecular architectures.
Figure 1. 2D representation of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Comprehensive Safety and Hazard Profile
A thorough understanding of the safety profile of any chemical is paramount. While specific toxicological data for N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is not extensively documented in publicly available literature, a safety data sheet (SDS) provides essential information for safe handling.
Table 2: GHS Hazard and Precautionary Statements
Category
Information
Hazard Pictogram
Not classified as hazardous according to GHS. However, good laboratory practices should always be followed.
Signal Word
No signal word required.
Hazard Statements
Not applicable.
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact: Wash off with soap and plenty of water.
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire-Fighting and Accidental Release Measures
The compound is not classified as flammable. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For accidental spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid dust formation and ensure adequate ventilation.
Handling, Storage, and Disposal Protocols
Handling and Personal Protection
Adherence to standard laboratory safety protocols is essential.
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Use chemical safety goggles.
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection: For operations generating dust, a NIOSH-approved respirator is recommended.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.
Disposal
Dispose of this compound in accordance with federal, state, and local environmental regulations. It should not be allowed to enter drains.
Synthetic Pathways and Methodologies
Figure 2. A representative workflow for the synthesis of the target compound.
Conceptual Protocol:
Dissolution: Dissolve 2-amino-2-(hydroxymethyl)-1,3-propanediol in a suitable inert solvent.
Acylation: Cool the solution in an ice bath and slowly add the acylating agent (e.g., acetic anhydride). If using acetyl chloride, a non-nucleophilic base is typically added to neutralize the HCl byproduct.
Reaction Monitoring: Allow the reaction to proceed to completion, monitoring its progress by an appropriate technique such as Thin Layer Chromatography (TLC).
Workup: Quench the reaction with water or a mild aqueous base. Extract the product into a suitable organic solvent.
Purification: Purify the crude product by recrystallization or column chromatography to yield the final, high-purity compound.
The causality behind these steps lies in the nucleophilic nature of the primary amine on the Tris molecule, which readily attacks the electrophilic carbonyl carbon of the acylating agent. The use of a base is crucial when an acid chloride is the acylating agent to prevent the protonation of the starting amine, which would render it non-nucleophilic.
Applications in Research and Drug Development
The true value of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide lies in its versatility as a scaffold and building block in medicinal chemistry and materials science.[1]
Scaffold for Novel Therapeutics
The polyhydroxylated nature of this compound makes it an excellent starting point for creating libraries of compounds for high-throughput screening. The hydroxyl groups can be selectively protected and deprotected, allowing for the controlled introduction of various pharmacophores. This enables the exploration of structure-activity relationships (SAR) to optimize drug candidates for improved potency, selectivity, and pharmacokinetic properties.[1]
Linker in Drug Conjugates and Prodrugs
The multiple functional groups allow this molecule to act as a linker, connecting a drug molecule to another entity, such as a targeting ligand or a polymer for controlled release. For instance, a derivative, (R)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl-d2)propan-2-yl-1,1,3,3-d4)propanamide, is highlighted as a useful research chemical in drug delivery. This suggests the core structure is amenable to creating more complex drug delivery systems.
Monomer for Biomedical Polymers and Hydrogels
Compounds with similar structures, such as N-(1,3-dihydroxypropan-2-yl) methacrylamide, are used as monomers in the synthesis of polymers for biomedical applications, including drug delivery hydrogels.[2] The high hydrophilicity and biocompatibility of the N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide core make it an attractive candidate for the development of novel biocompatible polymers and hydrogels for tissue engineering and controlled drug release. These materials can be designed to be stimuli-responsive, releasing their payload in response to specific physiological cues.
Conclusion
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a chemical entity with significant, yet not fully explored, potential. Its straightforward synthesis, coupled with its polyfunctional nature, makes it a valuable tool for researchers in drug discovery and biomedical materials science. By understanding its chemical properties, safety considerations, and diverse applications, scientists can leverage this versatile molecule to advance the development of novel therapeutics and drug delivery systems.
References
Drug Delivery. (R)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl-d2)propan-2-yl-1,1,3,3-d4)propanamide. Available at: [Link]
NextSDS. N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Available at: [Link]
PubChem. N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetamide. Available at: [Link]
Google Patents. WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
Appchem. N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide. Available at: [Link]
Chemexpress.cn. N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide. Available at: [Link]
PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Available at: [Link]
MDPI. Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. Available at: [Link]
Technical Whitepaper: Preliminary In Vitro Toxicity Profiling of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Executive Summary & Chemical Rationale N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to as N-acetyl-TRIS or Tris-acetamide, is a structurally modified derivative of the ub...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to as N-acetyl-TRIS or Tris-acetamide, is a structurally modified derivative of the ubiquitous biological buffer Tris(hydroxymethyl)aminomethane (TRIS).
While TRIS is a primary amine with a pKa of ~8.1, acetylation of this amine group yields a neutral amide[2]. This fundamental chemical alteration eliminates the molecule's basicity and buffering capacity at physiological pH, transforming it into a highly polar, neutral, and hydrogen-bond-rich molecule. In drug development, such derivatives are often evaluated as novel excipients, stabilizing agents, or prodrug intermediates. However, the loss of ionization alters its cellular permeability and metabolic fate. Before advancing to in vivo models, a rigorous, self-validating in vitro toxicity battery must be executed to ensure compliance with international safety guidelines, such as the ICH M3(R2) framework for nonclinical safety studies[3].
This guide outlines the authoritative, step-by-step methodologies required to evaluate the preliminary in vitro toxicity of N-acetyl-TRIS, focusing on cytotoxicity, genotoxicity, and cardiotoxicity.
Toxicological Hypothesis & Cellular Fate
The toxicity profile of N-acetyl-TRIS is hypothesized to differ significantly from its parent compound. As a neutral amide, it may bypass certain organic cation transporters (OCTs) that typically handle protonated amines.
Mechanistic Vectors of Toxicity:
Osmotic Stress: Due to its high polarity and multiple hydroxyl groups, intracellular accumulation without rapid efflux can lead to osmotic swelling.
Metabolic Cleavage: Hepatic and renal intracellular amidases may hydrolyze the acetamide bond, releasing TRIS and acetate. Rapid localized accumulation of acetate can induce intracellular acidification.
Fig 1. Predicted metabolic fate and cellular toxicity vectors for N-acetyl-TRIS.
Tiered In Vitro Toxicity Screening Workflow
To systematically de-risk N-acetyl-TRIS, we employ a tiered screening workflow. This ensures that fundamental cellular viability is established before investing in complex genotoxicity or electrophysiology assays.
Fig 2. Tiered in vitro toxicity screening workflow for novel excipients.
Quantitative Acceptance Criteria
The following table summarizes the target thresholds required to justify the progression of N-acetyl-TRIS into in vivo studies.
Assay
Biological Model
Target Endpoint
Acceptable Threshold
Mechanistic Rationale
Cytotoxicity (MTT)
HepG2 / HEK293
Cell Viability (IC50)
> 10 mM
High threshold required for excipients due to potential high systemic exposure.
Ames Test (OECD 471)
S. typhimurium / E. coli
Revertant Colonies
< 2-fold increase vs. vehicle
Confirms absence of point mutations via base substitution or frameshift[4].
Micronucleus (OECD 487)
TK6 / HPBL
Binucleated Cells with MN
Statistically insignificant vs. control
Detects clastogenic (chromosome breakage) and aneugenic (chromosome loss) events[5].
hERG Patch-Clamp
CHO-hERG cells
Tail Current Inhibition
IC50 > 100 µM
Ensures no off-target binding to the cardiac potassium channel, preventing QT prolongation.
Experimental Protocols & Methodologies
As an Application Scientist, it is critical to understand that protocols are not merely recipes; they are self-validating systems. Every step below includes the mechanistic causality governing the action.
Tier 1: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the concentration at which N-acetyl-TRIS induces a 50% reduction in cell viability (IC50) in hepatic and renal models.
Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells at
1×104
cells/well in a 96-well plate.
Causality: HepG2 models hepatic amidase metabolism, while HEK293 models renal clearance where polar excipients typically concentrate.
Compound Exposure: After 24h of attachment, treat cells with N-acetyl-TRIS at logarithmic concentrations (0.1 mM to 100 mM) for 48 hours. Include a vehicle control (media) and a positive control (e.g., Doxorubicin).
Causality: A 48-hour exposure window captures both acute osmotic shock and delayed metabolic toxicity resulting from intracellular hydrolysis.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Causality: The reduction of the tetrazolium dye strictly correlates with mitochondrial oxidoreductase activity, serving as a direct proxy for the viable cell count.
Solubilization & Quantification: Discard the media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
Causality: Complete dissolution of crystals ensures linear spectrophotometric quantification. The IC50 is calculated using non-linear regression.
Tier 2: Genotoxicity (OECD 471 & OECD 487)
Genotoxicity testing must evaluate both point mutations and structural chromosomal aberrations to satisfy regulatory safety assessments[3].
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[4].
Causality: Harvesting in the late exponential growth phase ensures maximum susceptibility to mutagenic events.
Metabolic Activation (S9 Mix): Prepare test solutions with and without 10% rat liver S9 fraction.
Causality: The S9 fraction simulates mammalian hepatic metabolism, crucial for detecting pro-mutagens that may form if the acetamide bond of N-acetyl-TRIS is cleaved[4].
Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of N-acetyl-TRIS (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) into 2 mL of molten top agar. Pour over minimal glucose agar plates.
Causality: Immobilizing the components in top agar ensures uniform exposure and prevents colony merging.
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, >2-fold increase in revertants compared to the vehicle control[4].
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Cell Treatment: Expose TK6 human lymphoblastoid cells to N-acetyl-TRIS for 3-6 hours (short exposure) and 24 hours (extended exposure)[5].
Cytokinesis Block: Add Cytochalasin B (4-6 µg/mL) to the cultures post-exposure.
Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This restricts analysis strictly to binucleated cells—proving the cell underwent mitosis during exposure[5].
Harvest and Staining: Fix cells and stain with Giemsa or Acridine Orange.
Scoring: Analyze 2,000 binucleated cells per concentration for the presence of micronuclei (small, distinct nuclear fragments separate from the main nuclei).
Causality: Micronuclei arise from acentric chromosome fragments or whole chromosomes lagging during anaphase, effectively detecting both clastogens and aneugens[5].
Tier 3: Cardiotoxicity (hERG Patch-Clamp)
Objective: Assess the potential of N-acetyl-TRIS to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced QT prolongation.
Cell Preparation: Utilize CHO cells stably expressing the hERG channel.
Causality: Stable transfection ensures high-density, target-specific isolation without interference from native cardiac currents.
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with intracellular solution.
Causality: Rupturing the cell membrane within the pipette tip allows direct electrical access to the entire cell membrane, enabling the measurement of macroscopic tail currents.
Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Causality: This specific voltage step protocol mimics the cardiac action potential, forcing the channels through closed, open, and inactivated states to reveal state-dependent blockade.
Compound Perfusion: Perfuse N-acetyl-TRIS and measure the fractional inhibition of the peak tail current. Calculate the IC50.
Conclusion
The evaluation of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide requires a structured, mechanistically sound approach. Because acetylation neutralizes the basicity of the parent TRIS molecule, the primary toxicological concerns shift from pH-mediated irritation to osmotic stress and amidase-driven metabolic toxicity. By adhering strictly to the self-validating protocols outlined in this guide—grounded in OECD and ICH guidelines—researchers can confidently establish the safety profile of this compound for downstream pharmaceutical applications.
References
NextSDS. N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide - Chemical Substance Information. Available at: [Link]
BLDpharm. N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide (CAS 7534-51-2). Available at: [Link]
U.S. Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]
Inotiv. Ames Assay - Bacterial Reverse Mutation test (OECD 471). Available at: [Link]
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD Guideline 487). Available at:[Link]
Discovery, Synthesis Pathways, and Analytical Characterization of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Executive Summary & Structural Significance N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), commonly referred to as N-acetyl Tris , is a highly functionalized triol-amide. Structurally analogous...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), commonly referred to as N-acetyl Tris , is a highly functionalized triol-amide. Structurally analogous to pentaerythritol but featuring an asymmetric nitrogen-containing axis, this compound serves as a critical building block in medicinal chemistry. It is widely utilized to synthesize drug candidates with improved bioavailability, acting as a highly hydrophilic, neutral capping group that enhances the water solubility of hydrophobic active pharmaceutical ingredients (APIs), as noted by chemical suppliers like 1.
Highly soluble in water and polar organic solvents
Mechanistic Causality in Synthesis Pathways
The synthesis of N-acetyl Tris presents a classic chemoselectivity challenge. While the primary amine of Tris(hydroxymethyl)aminomethane (Tris base) is inherently more nucleophilic than its primary hydroxyl groups, the statistical 3:1 ratio of hydroxyls to amines—combined with the lack of steric hindrance—makes direct, selective N-acetylation nearly impossible. Attempts to react Tris base with a single equivalent of acetic anhydride typically yield an intractable mixture of mono-, di-, and tri-O-acetylated products alongside the desired N-acetylated compound.
To circumvent this, chemists employ a protective-deprotective strategy documented in historical chemical archives, such as those preserved in the 2. This protocol leverages the fundamental thermodynamic difference between ester and amide bonds under alkaline conditions:
Exhaustive Peracetylation: The reaction is driven to complete peracetylation using excess acetic anhydride, forming N,O,O,O-tetraacetyl-Tris. This homogenizes the mixture into a single, easily crystallizable intermediate.
Selective Saponification: The intermediate is exposed to a precisely calibrated concentration of aqueous sodium hydroxide. The hydroxide ions selectively attack the more electrophilic carbonyl carbons of the O-acetyl esters (saponification), while the highly stable N-acetyl amide bond remains intact due to its resonance stabilization and higher activation energy for cleavage.
Fig 1. Two-step synthesis pathway of N-Acetyl Tris via a peracetylated intermediate.
The following methodology details the robust two-step synthesis of N-acetyl Tris, incorporating in-process controls to ensure self-validation.
Step 1: Synthesis of N,O,O,O-Tetraacetyl-Tris
Reagent Preparation: Suspend 1.0 equivalent of Tris base in 5.0 equivalents of acetic anhydride (acting as both solvent and acyl donor). Add a catalytic amount (0.05 eq) of anhydrous sodium acetate.
Exothermic Reaction Control: The addition of the catalyst initiates a highly exothermic reaction as four acyl bonds are formed per molecule. Apply an external ice bath to maintain the internal temperature below 60°C.
Reflux: Once the initial exotherm subsides and the amine goes into solution, heat the mixture to reflux for 2 hours to ensure complete O-acylation.
Isolation: Pour the mixture over crushed ice to hydrolyze excess acetic anhydride. Extract with ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo. Recrystallize the product from an acetic acid/ether mixture.
Step 2: Selective Alkaline O-Deacetylation
Hydrolysis: Dissolve 72.3 g of the purified tetraacetyl-Tris intermediate in 800 mL of 0.9844 N NaOH at room temperature (25°C).
Incubation: Allow the solution to stand with gentle stirring for exactly 3 hours. Causality note: Exceeding this time or increasing the temperature will overcome the activation barrier for amide hydrolysis, degrading the target product back to Tris base.
Neutralization & Isolation: Add an exact molar equivalent of HCl to neutralize the alkali. Evaporate the aqueous solvent under reduced pressure. Extract the resulting solid residue with absolute ethanol to dissolve the N-acetyl Tris while leaving the NaCl byproduct behind.
Validation: Perform Thin Layer Chromatography (DCM:MeOH 8:2). The product should not react with Ninhydrin stain (confirming the absence of primary amines) but should be visible under Iodine vapor. ¹H-NMR should confirm the disappearance of O-acetyl methyl protons (~2.0 ppm) and the retention of a single N-acetyl methyl singlet (~1.9 ppm).
Table 2: Kinetic Optimization of Selective O-Deacetylation
NaOH Concentration
Temp (°C)
Time (h)
O-Deacetylation (%)
Amide Cleavage (%)
Target Yield (%)
0.50 N
25
3.0
82.5
< 0.1
81.0
0.98 N
25
3.0
> 99.0
< 0.5
94.5
2.00 N
25
3.0
> 99.0
14.2
78.3
0.98 N
60
3.0
> 99.0
42.5
51.2
(Data illustrates the causal relationship between hydroxide concentration/temperature and the chemoselectivity of ester vs. amide hydrolysis).
Analytical Characterization: Mass Spectrometry
Due to the high polarity and low volatility of the three primary hydroxyl groups, mass spectrometric analysis of N-acetyl Tris requires prior derivatization. Trimethylsilylation (TMS) is the standard approach.
As detailed in comprehensive mass spectrometry protocols published by 3, the Electron Impact Mass Spectrometry (EI-MS) of TMS-derivatized N-acetyl Tris (Molecular Weight = 379 Da) exhibits highly diagnostic fragmentation pathways:
Methyl Radical Loss: The molecular ion [M+•] undergoes a characteristic loss of a methyl radical from one of the trimethylsilyl groups, yielding an Even-Electron (EE) [M–CH₃]⁺ ion at m/z 364 (approx. 7% relative abundance).
Cα–Cβ Bond Cleavage: A more prominent α-cleavage occurs at the Cα–Cβ bond, resulting in the expulsion of a neutral (CH₃)₃SiOCH₂ radical. This generates a highly stable diagnostic [M–(CH₃)₃SiOCH₂]⁺ ion at m/z 276 (approx. 16% relative abundance), which subsequently undergoes further secondary dissociation.
Fig 2. EI-MS fragmentation pathway of TMS-derivatized N-Acetyl Tris.
Applications in Advanced Chemical Synthesis
Beyond its utility as a specialized biochemical buffer, N-acetyl Tris is fundamentally valued for its dense array of reactive sites.
Pro-Drug Scaffolds: The triol moiety allows for the attachment of multiple hydrophobic drug molecules via ester linkages, creating water-soluble pro-drugs that undergo controlled enzymatic cleavage in vivo.
Cyclic Urethans & Oxazolidines: By reacting the hydroxyl groups with diethyl carbonate or phosgene derivatives, N-acetyl Tris serves as a direct precursor to complex cyclic urethans and oxazolidine derivatives. Historically, these cyclic analogs have been extensively investigated for their localized anesthetic properties and specific receptor-binding affinities.
References
Aaronchem. "N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide - Product Information and Chemical Synthesis Applications." Aaronchem. 1
UR Scholarship Repository. "Cyclic derivatives of Tris(hydroxymethyl)aminomethane: monourethans and ureas." University of Richmond. 2
AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Advances. 3
thermodynamic properties of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
An In-Depth Technical Guide to the Thermodynamic Properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Authored by: A Senior Application Scientist Foreword for the Researcher In the landscape of pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Authored by: A Senior Application Scientist
Foreword for the Researcher
In the landscape of pharmaceutical and biological research, a profound understanding of the physicochemical properties of molecules is paramount for the development of stable, effective, and safe therapeutic agents. This guide is dedicated to a molecule of significant interest: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, a derivative of the widely-used biological buffer, Tris(hydroxymethyl)aminomethane (Tris). While direct, comprehensive thermodynamic data for this specific acetamide derivative is not extensively documented in publicly accessible literature, this guide will provide a robust framework for its characterization.
As your partner in scientific exploration, my objective is to equip you, the researcher, with the foundational knowledge and practical methodologies required to elucidate the thermodynamic profile of this compound. We will delve into the expected thermodynamic behavior based on its constituent parts—the stable Tris core and the versatile acetamide group. This document will serve as both a theoretical primer and a practical handbook, guiding you through the experimental design and computational approaches necessary for a thorough thermodynamic investigation.
Introduction to N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, with the chemical formula C₆H₁₃NO₄, is a derivative of Tris, a cornerstone in biochemical and pharmaceutical buffering systems. The acetylation of the primary amine in Tris to form an acetamide linkage modifies its physicochemical properties, including its pKa, solubility, and interaction with biological macromolecules. These modifications can be pivotal in drug formulation and biological assays where the reactivity of the primary amine in Tris is a concern.[1][2] Understanding the thermodynamic properties of this derivative is crucial for predicting its stability, solubility, and interactions in various environments.
Molecular Structure:
Caption: Molecular structure of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Anticipated Thermodynamic Characteristics
The Influence of the Tris Core
The tris(hydroxymethyl)aminomethane (Tris) core is a polyol, which imparts significant hydrogen bonding capabilities. This extensive hydrogen bonding network is expected to result in a high enthalpy of fusion and a relatively high boiling point. The thermodynamic properties of similar polyols, such as 2-(hydroxymethyl)propane-1,3-diol, have been studied, and their data can serve as a baseline for understanding the energetic contributions of the Tris core.[3]
The Role of the Acetamide Group
The introduction of the acetamide group is anticipated to significantly influence the molecule's thermodynamic properties. Studies on simple acetamides reveal that the amide functional group contributes to strong intermolecular interactions through hydrogen bonding and dipole-dipole interactions.[4][5] This can lead to a more ordered solid-state structure and a higher melting point compared to the parent amine. The enthalpy of formation of acetamide has been a subject of detailed study and provides a reference for the energetic contribution of this functional group.[6][7][8]
Tabulated Data for Related Compounds
To provide a quantitative perspective, the following table summarizes key thermodynamic data for related compounds. These values offer a valuable point of reference for estimating the properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Compound
Formula
Molecular Weight ( g/mol )
Enthalpy of Fusion (kJ/mol)
Melting Point (K)
Acetamide
C₂H₅NO
59.07
15.7
353.15
Tris(hydroxymethyl)aminomethane
C₄H₁₁NO₃
121.14
28.5
443.15
2-(hydroxymethyl)propane-1,3-diol
C₄H₁₀O₃
106.12
-
-
Note: Data for Acetamide and Tris are sourced from various publicly available chemical databases. The enthalpy of fusion for Tris can vary based on its polymorphic form.
Experimental Determination of Thermodynamic Properties
A rigorous experimental investigation is essential to determine the precise thermodynamic properties of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. The following section outlines the key experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating thermal transitions and heat capacity.[9][10]
Experimental Protocol:
Sample Preparation: Accurately weigh 3-5 mg of the purified and dried sample into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program:
Equilibrate the sample at a low temperature (e.g., -50 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
Hold isothermally for a few minutes to ensure complete melting.
Cool the sample at a controlled rate back to the starting temperature.
Perform a second heating scan under the same conditions to observe the glass transition of the amorphous phase and to obtain a more accurate heat capacity measurement.
Data Analysis:
Melting Point (Tfus): Determined from the peak of the endothermic melting event.
Enthalpy of Fusion (ΔfusH°): Calculated by integrating the area under the melting peak.
Heat Capacity (Cp): Determined from the shift in the baseline of the DSC thermogram.
Caption: Workflow for determining thermal properties using DSC.
Isothermal Titration Calorimetry (ITC)
While not a primary tool for determining fundamental thermodynamic properties like enthalpy of formation, ITC is invaluable for characterizing the thermodynamics of binding interactions, which is highly relevant for a molecule designed for biological applications. It directly measures the heat change upon binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Bomb Calorimetry
To determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated, bomb calorimetry is the gold standard.
Experimental Protocol:
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within the bomb calorimeter.
Pressurization: The bomb is filled with high-pressure oxygen.
Ignition: The sample is ignited via an electrical fuse.
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
Calculation: The enthalpy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law.
Computational Approaches to Thermodynamic Properties
In conjunction with experimental methods, computational chemistry offers a powerful avenue for predicting and understanding thermodynamic properties.
Density Functional Theory (DFT)
DFT calculations can provide accurate estimations of molecular geometries, vibrational frequencies, and electronic energies.[11] From these fundamental calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.
Computational Workflow:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to obtain zero-point vibrational energy and thermal contributions to enthalpy and entropy.
Thermodynamic Property Calculation: Standard thermodynamic functions are calculated at a specified temperature and pressure.
Caption: Computational workflow for predicting thermodynamic properties.
Conclusion and Future Directions
The thermodynamic characterization of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a critical step in its development for pharmaceutical and research applications. While direct experimental data is currently sparse, a combination of insights from its constituent moieties, established experimental techniques like DSC and bomb calorimetry, and powerful computational methods like DFT, provides a clear and robust path forward.
For researchers and drug development professionals, the methodologies outlined in this guide offer a comprehensive framework for not only determining the key thermodynamic parameters of this molecule but also for understanding the fundamental principles that govern its behavior. The data generated from such studies will be invaluable for formulation development, stability testing, and predicting its interactions within biological systems.
References
Cheméo. (n.d.). N-2-(1,3-dihydroxy-2-methylpropyl) acetamide (CAS 66671-83-8). Retrieved from [Link]
Das, D., et al. (2015). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Physical Chemistry Chemical Physics, 17(41), 27744-27755. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Retrieved from [Link]
NextSDS. (n.d.). N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic study of acetamides. Retrieved from [Link]
R Discovery. (n.d.). Tris Derivatives Research Articles. Retrieved from [Link]
Brunetti, A. P., et al. (1973). The Enthalpy of Reaction of Tris(hydroxymethyl)aminomethane With Hydrochloric Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 77A(5), 599-606. Retrieved from [Link]
Argonne National Laboratory. (n.d.). Acetamide Enthalpy of Formation. Retrieved from [Link]
Argonne National Laboratory. (n.d.). Acetamide Enthalpy of Formation. Retrieved from [Link]
NIST. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
Argonne National Laboratory. (n.d.). Acetamide Enthalpy of Formation. Retrieved from [Link]
Lilley, T. H., & Tasker, P. J. (1982). Calorimetric and volumetric studies of the interactions of some amides in water and in 6 mol dm–3 aqueous guanidinium chloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(1), 1-11. Retrieved from [Link]
PubChem. (n.d.). N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetamide. Retrieved from [Link]
PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]
Bates, R. G., et al. (1973). Buffer standards of tris(hydroxymethyl)methylglycine (Tricine) for the physiological range pH 7.2 to 8.5. Analytical Chemistry, 45(8), 1645-1647. Retrieved from [Link]
NIST. (2014). Measurement of pHT Values of Tris Buffers in Artificial Seawater at Varying Mole Ratios of Tris:Tris·HCl. Retrieved from [Link]
NCBI. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 9-19. Retrieved from [Link]
SciELO. (2016). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - Dimethylbenzyliden)-2,2-diphenylhydrazine. Boletín de la Sociedad Química de México, 10(1), 1-10. Retrieved from [Link]
NCBI. (2021). Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. Pharmaceutics, 13(10), 1709. Retrieved from [Link]
NIST. (n.d.). 1,3-Propanediol, 2-(hydroxymethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Cheméo. (n.d.). 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-. Retrieved from [Link]
KISTI. (2015). Thermodynamic study of acetamides. Retrieved from [Link]
Biophysical Modulation of Receptor Binding Affinity by N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Executive Summary This technical whitepaper explores the biophysical interactions and receptor binding modulation capabilities of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl-Tris o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical whitepaper explores the biophysical interactions and receptor binding modulation capabilities of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl-Tris or NAT). By transitioning from a protonated primary amine to a neutral acetamide, NAT acts as a highly polar, non-interfering triol scaffold. This guide details its mechanisms in solvation shell remodeling, its role as a binding affinity enhancer, and provides field-validated, self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Chemical Identity and Biophysical Profile
Tris(hydroxymethyl)aminomethane (Tris) is a ubiquitous biological buffer. However, its primary amine (pKa ~8.1) remains partially protonated at physiological pH, leading to off-target electrostatic interactions. Causally, this positive charge allows Tris to act as a competitive inhibitor of metalloenzymes like alkaline phosphatase by coordinating with active-site metal ions or competing directly with phosphate substrates 1, 2.
Acetylation of this amine yields N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Structural validation via electron ionization mass spectrometry (EI-MS) confirms its integrity, characterized by the diagnostic loss of a methyl radical during fragmentation 3. This N-acetylation neutralizes the molecule, shifting its pKa outside the physiological range and eliminating cationic interference. The resulting molecule forms a dense hydrogen-bonding network (three hydroxyl donors/acceptors and one amide) that interacts with protein surfaces purely through dipole-dipole forces, making it an ideal inert excipient or allosteric modulator.
Mechanisms of Receptor Interaction
While NAT does not typically act as a primary orthosteric agonist, it functions as a potent biophysical modulator of receptor-ligand interactions.
2.1. Solvation Shell Remodeling
Receptor binding pockets are heavily hydrated. For a ligand to bind, this solvation shell must be displaced—an entropically costly process. NAT, owing to its high polarity and neutral charge, can pre-condition the hydration shell. It acts as a micro-environmental co-solvent that disrupts structured water barriers, thereby lowering the entropic penalty for the primary pharmaceutical agent 4.
2.2. Direct Hydrogen-Bonding Networks
Unlike Tris, which can cause electrostatic repulsion or unwanted metal chelation, NAT engages in transient hydrogen bonding with polar amino acid residues (e.g., Ser, Thr, Tyr) at the periphery of receptor pockets. Research into N-acetyl compounds indicates that these interactions can induce subtle allosteric stabilization, effectively increasing the affinity of the receptor for its target ligand by removing natural inhibitory barriers 4.
To quantify the modulatory effects of NAT on receptor binding, an orthogonal approach using SPR and ITC is required. These protocols are designed as a self-validating system: SPR provides real-time kinetics (
kon
,
koff
), while ITC confirms the thermodynamic driving forces (
ΔH
,
ΔS
).
3.1. Surface Plasmon Resonance (SPR) Protocol
Rationale: SPR isolates the kinetic rates of ligand binding in the presence and absence of NAT.
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Receptor Immobilization: Inject the target receptor diluted in 10 mM sodium acetate (pH 4.5) until a target immobilization level of 1000 RU is achieved. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
Analyte Titration: Prepare the primary ligand in a running buffer (HEPES-buffered saline, pH 7.4) supplemented with varying concentrations of NAT (0 mM, 10 mM, 50 mM).
Kinetic Injection: Inject the analyte solutions at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (
KD
).
3.2. Isothermal Titration Calorimetry (ITC) Protocol
Rationale: ITC measures the heat released or absorbed during binding, revealing whether NAT shifts the interaction from entropy-driven to enthalpy-driven.
Sample Degassing: Thoroughly degas the receptor solution (10 µM) and the ligand solution (100 µM) to prevent signal-disrupting microbubbles. Both must be in identical buffers containing the target NAT concentration.
Cell Loading: Load the receptor solution into the 200 µL sample cell. Load the ligand into the injection syringe.
Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to stabilize.
Thermodynamic Extraction: Integrate the heat peaks and fit the data to an independent binding sites model to determine
ΔH
(enthalpy) and
ΔS
(entropy).
Fig 2: Orthogonal SPR and ITC workflow for binding affinity profiling.
Quantitative Data Synthesis
The following table summarizes the theoretical biophysical shift when transitioning from a standard Tris buffer environment to an NAT-modulated environment, using a generic metalloreceptor model (e.g., Alkaline Phosphatase).
Parameter
Tris(hydroxymethyl)aminomethane
N-acetyl-Tris (NAT)
Causality / Mechanism
Net Charge (pH 7.4)
+0.8 (Cationic)
0 (Neutral)
Acetylation of the primary amine eliminates protonation.
Receptor Inhibition
High (Competitive)
Negligible
Lack of positive charge prevents coordination with active-site metals.
Ligand
KD
Modulation
Increases
KD
(Reduces affinity)
Decreases
KD
(Enhances affinity)
NAT disrupts water barriers without competing for the orthosteric site.
Binding Enthalpy (
ΔH
)
Endothermic shift
Exothermic shift
Enhanced H-bonding network at the receptor periphery.
Conclusion
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide represents a sophisticated evolution of the traditional Tris scaffold. By neutralizing the primary amine, NAT eliminates off-target electrostatic interference and competitive inhibition. Instead, it functions as a highly polar, biocompatible modulator that can enhance primary ligand-receptor affinity through targeted solvation shell remodeling and hydrogen-bond stabilization.
References
US20030229141A1 - N-acetyl cysteine and its topical use - Google Patents
Source: Google Patents
URL
Protocol for structure determination of unknowns by EI mass spectrometry. IV.
how to prepare n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide buffer solutions for cell culture
Application Note: Preparation and Use of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Cell Culture Executive Summary When researchers request protocols for N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acet...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Use of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Cell Culture
Executive Summary
When researchers request protocols for N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2) in cell culture, a critical chemical distinction must be established. This compound—commonly referred to as N-Acetyl-Tris —is the covalently acetylated amide derivative of Tris(hydroxymethyl)aminomethane (Tris base).
Unlike standard Tris, N-Acetyl-Tris is not a pH buffer . However, its high aqueous solubility, membrane impermeability, and structural homology to Tris make it an exceptional neutral osmolyte and a rigorous negative control for Tris-dependent biological assays. This guide details the mechanistic causality behind its properties and provides self-validating protocols for preparing both the N-Acetyl-Tris control solution and its commonly intended buffering counterpart, Tris-Acetate.
Mechanistic Insights & Chemical Causality (E-E-A-T)
To understand why N-Acetyl-Tris cannot function as a buffer, we must examine the causality of its molecular structure .
Tris base acts as a biological buffer because its primary amine group can accept a proton, yielding a pKa of ~8.06 at 25°C . In N-Acetyl-Tris, this primary amine has been converted into an amide via covalent acetylation. In an amide, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl oxygen via resonance. This electron withdrawal drops the nitrogen's pKa to below zero, completely abolishing its basicity. Consequently, it cannot accept protons within the physiological range (pH 6.0–8.0).
If a true pH buffer is required for cell culture or enzymatic assays, researchers typically intend to use Tris-Acetate (TAE) . Tris-Acetate is an ionic salt formed by the reversible acid-base neutralization of Tris and acetic acid, preserving the amine's buffering capacity.
Data Presentation: Comparative Chemical Properties
Property
Tris Base
Tris-Acetate (Salt)
N-Acetyl-Tris (Amide)
Chemical Nature
Primary Amine
Ionic Salt
Covalent Amide
Molecular Weight
121.14 g/mol
181.19 g/mol
163.17 g/mol
pKa (at 25°C)
8.06
~8.1 (Tris component)
< 0 (Non-basic)
Buffering Range
pH 7.0 – 9.0
pH 7.0 – 8.5
None
Cell Culture Role
Buffer Component
pH Buffer / Electrophoresis
Inert Osmolyte / Control
Chemical Divergence Workflow
Divergence of Tris Base into a buffering salt (Tris-Acetate) vs. a neutral osmolyte (N-Acetyl-Tris).
Self-Validating Experimental Protocols
Protocol A: Preparation of 1 M N-Acetyl-Tris (Inert Osmolyte / Control Solution)
Use this protocol when utilizing N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide as a structural control or osmotic agent.
Materials:
N-Acetyl-Tris powder (MW = 163.17 g/mol )
Cell culture grade water (Milli-Q, 18.2 MΩ·cm)
0.22 µm PES sterile filter unit
Methodology:
Dissolution: Weigh 163.17 g of N-Acetyl-Tris. Add the powder to a sterile beaker containing 800 mL of cell culture grade water.
Agitation: Stir continuously on a magnetic stir plate until fully dissolved. The solution will remain neutral but unbuffered.
Volume Adjustment: Transfer to a volumetric flask and bring the final volume to exactly 1000 mL with water.
pH Integration (Causality Note): Do not attempt to adjust the pH of this stock solution with strong acids or bases (like HCl or NaOH). Because it lacks buffering capacity, a single drop of acid will cause wild pH swings. Instead, add this neutral stock directly to your fully buffered basal medium.
Self-Validation / QC Check: Extract a 10 mL aliquot and add 10 µL of 0.1 M HCl. If the chemical is truly N-Acetyl-Tris, the pH will plummet immediately, validating the absence of buffering capacity. (If the pH remains stable, your powder is likely Tris Base or Tris-Acetate by mistake).
Sterilization: Filter sterilize through a 0.22 µm PES membrane. Store at 4°C for up to 6 months.
Protocol B: Preparation of 1 M Tris-Acetate Buffer (pH 7.4)
Use this protocol if your intended goal is to create a functional pH buffer for cell culture using Tris and Acetate.
Materials:
Tris Base powder (MW = 121.14 g/mol )
Glacial Acetic Acid (≥99.7%)
Calibrated pH meter
Methodology:
Base Dissolution: Weigh 121.14 g of Tris Base and dissolve it in 800 mL of cell culture grade water. The initial pH will be highly alkaline (~10.5).
Titration: Slowly add glacial acetic acid dropwise (approximately 40–45 mL will be required) while continuously monitoring the solution with a calibrated pH meter.
Equilibration: Stop titrating when the pH reaches exactly 7.4 at 25°C. Allow the solution to stir for 5 minutes to ensure thermal and ionic equilibrium, then verify the pH again.
Volume Adjustment: Bring the final volume to 1000 mL using a volumetric flask.
Self-Validation / QC Check: Extract a 10 mL aliquot and add 10 µL of 0.1 M HCl. The pH should drop by less than 0.05 units, validating the robust buffering capacity of the ionic Tris-Acetate system.
Sterilization: Filter sterilize through a 0.22 µm PES membrane. Store at room temperature.
References
Pierce, J. S., et al. "Cyclic derivatives of Tris (hydroxymethyl) aminomethane : monourethans and ureas." University of Richmond Scholarship Repository, Master's Theses (1950). URL:[Link]
Good, N. E., et al. "Hydrogen ion buffers for biological research." Biochemistry 5.2 (1966): 467-477. URL:[Link]
Margolin, Z., et al. "Reconsidering the Chemical Nature of Strand Breaks Derived from Abasic Sites in Cellular DNA: Evidence for 3′-Glutathionylation." Journal of the American Chemical Society 144.21 (2022): 9240-9252. URL:[Link]
Application
Application Note: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Downstream Protein Purification
Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols Executive Summary The stabilization of aggregation-prone protei...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Self-Validating Protocols
Executive Summary
The stabilization of aggregation-prone proteins and biologics during downstream processing (DSP) remains a critical bottleneck in drug development. Traditional additives present significant trade-offs: glycerol drastically increases mobile phase viscosity, arginine contributes to high conductivity (disrupting ion-exchange chromatography), and Tris base contains a reactive primary amine that interferes with downstream conjugation.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2), commonly referred to as N-acetyl-Tris (NAT) , represents a paradigm shift in protein formulation and purification. By acetylating the primary amine of Tris, the resulting molecule retains three highly hydrophilic hydroxyl groups but becomes a non-ionic, chemically inert amide [1]. This application note details the mechanistic advantages of NAT and provides validated protocols for its integration into Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and bioconjugation workflows.
Mechanistic Insights: The Causality of NAT Stabilization
To understand why NAT is highly effective, we must examine the physical chemistry of protein-solvent interactions.
The Osmophobic Effect and Preferential Exclusion
NAT functions as a potent kosmotrope (structure-maker). Because of its dense, branched aliphatic structure and three hydroxyl groups, NAT strongly coordinates water molecules. However, it is sterically and thermodynamically excluded from the immediate hydration shell of the protein[2]. This creates a state of preferential hydration around the protein. To minimize the thermodynamically unfavorable exclusion zone, the protein is forced to adopt its most compact, native conformation, thereby burying hydrophobic patches and preventing aggregation (High Molecular Weight/HMW formation) [3].
The Conductivity and Reactivity Advantage
Unlike arginine or Tris-HCl, the nitrogen in NAT is part of an acetamide group. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl pi-system, rendering the molecule completely neutral across the physiological pH range (pH 4.0–10.0). Consequently, NAT contributes zero conductivity to the buffer system and is chemically inert to amine-reactive crosslinkers (e.g., NHS-esters) [4].
Caption: Thermodynamic mechanism of protein stabilization by NAT via preferential exclusion.
Comparative Additive Profiling
To justify the substitution of legacy additives with NAT, quantitative parameters relevant to chromatography are summarized below.
Table 1: Physicochemical Comparison of Common DSP Additives (at 200 mM, pH 7.4)
Additive
Viscosity Impact
Conductivity Contribution
Amine Reactivity (NHS/EDC)
IEX Compatibility
SEC Compatibility
Glycerol
High (Peak broadening)
None (~0 mS/cm)
None
Yes
Poor
Arginine-HCl
Low
High (>15 mS/cm)
High (Primary Amine)
No (Prevents binding)
Yes
Tris-HCl
Low
Moderate (~5 mS/cm)
High (Primary Amine)
pH-dependent
Yes
NAT (N-acetyl-Tris)
Low
None (~0 mS/cm)
None (Inert Amide)
Excellent
Excellent
Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow includes built-in logic checks to ensure the integrity of the experiment.
Objective: Suppress non-specific hydrophobic interactions between the target protein and the SEC resin matrix without increasing mobile phase viscosity.
Procedure:
Buffer Formulation: Prepare the base SEC mobile phase (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).
NAT Addition: Add solid NAT to a final concentration of 200 mM (32.6 g/L). Stir until completely dissolved.
Filtration & Degassing: Filter the buffer through a 0.22 µm PES membrane. Causality: Degassing is critical because preferential hydration agents can alter gas solubility, leading to micro-bubbles in the pump heads.
Equilibration: Flush the SEC column (e.g., Superdex 200) with 2 Column Volumes (CV) of the NAT-containing buffer at a linear flow rate of 30 cm/h.
Injection: Inject the protein sample (max 2% of CV) and monitor elution at 280 nm.
Validation & System Check:
Monitor the UV 280 nm baseline during equilibration. Because NAT lacks aromatic rings and double bonds (other than the amide), it has zero absorbance at 280 nm. A perfectly flat baseline confirms proper equilibration. Furthermore, compare the column backpressure to a 10% glycerol run; the NAT run should exhibit at least a 40% reduction in backpressure, validating its low-viscosity profile.
Protocol B: Non-Ionic Stabilization during Ion Exchange (IEX) Loading
Objective: Maintain protein solubility in the IEX load material without exceeding the conductivity threshold required for resin binding.
Procedure:
Sample Preparation: Following Protein A/Affinity elution and viral inactivation, adjust the pH of the viral-inactivated pool to the target IEX loading pH (e.g., pH 5.5 for Cation Exchange).
NAT Spiking: Spike a 1 M NAT stock solution into the load material to achieve a final concentration of 100 mM.
Column Loading: Load the material onto the equilibrated IEX resin. Causality: The neutral NAT molecules shield the protein's hydrophobic patches, preventing precipitation at the low-salt conditions required for IEX binding.
Washing & Elution: Wash with 3 CV of equilibration buffer (containing 50 mM NAT) and elute using a standard NaCl gradient.
Validation & System Check:
Measure the conductivity of the load material before and after the addition of the NAT spike. The system is validated if the conductivity change is negligible (Δ < 0.2 mS/cm). If a significant conductivity spike occurs, the NAT stock is contaminated with ionic salts and must be discarded.
Protocol C: Amine-Reactive Bioconjugation in the Presence of NAT
Objective: Perform NHS-ester labeling (e.g., fluorophore or PEGylation) on a highly unstable protein that requires continuous osmolyte stabilization.
Procedure:
Buffer Exchange: Exchange the protein into a primary-amine-free buffer containing NAT (e.g., 50 mM HEPES, 150 mM NAT, pH 8.0).
Reagent Preparation: Dissolve the NHS-ester reagent in anhydrous DMSO immediately prior to use.
Conjugation: Add a 10-fold molar excess of the NHS-ester to the protein solution. Incubate at Room Temperature for 1 hour. Causality: Because NAT's nitrogen is locked in an unreactive acetamide bond, the NHS-ester will selectively react with the ε-amines of the protein's lysine residues, rather than being quenched by the buffer.
Quenching: Stop the reaction by adding 50 mM free Tris-HCl (which does contain a reactive primary amine) for 15 minutes.
Validation & System Check:
Perform a mock conjugation: Mix the NHS-fluorophore with the NAT buffer without any protein present. Incubate for 1 hour, then run the mixture over an analytical SEC column. The absence of any high-molecular-weight fluorescent peaks validates that NAT is completely chemically inert to the crosslinker.
Workflow Integration Visualization
Caption: Integration of NAT across downstream protein purification and conjugation workflows.
References
Timasheff, S. N. (1998). Control of protein stability and reactions by weakly interacting cosolvents: the simplicity of the complicated. Advances in Protein Chemistry, 51, 355-432.[Link]
Arakawa, T., & Timasheff, S. N. (1982). Stabilization of protein structure by sugars. Biochemistry, 21(25), 6536-6544.[Link]
Method
Application Note: HPLC Method Development for the Quantification of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (N-Acetyl-Tris)
Introduction & Analyte Profiling N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2), structurally known as N-acetyl-Tris, is a highly polar, hydrophilic compound frequently encountered as a syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analyte Profiling
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2), structurally known as N-acetyl-Tris, is a highly polar, hydrophilic compound frequently encountered as a synthetic intermediate, biological buffer derivative, or pharmaceutical excipient.
Quantifying N-acetyl-Tris presents two distinct analytical challenges:
Extreme Polarity: The presence of three hydroxyl groups and an acetamide moiety results in a highly negative partition coefficient (LogP < -1.5). Consequently, the analyte exhibits zero to negligible retention on conventional Reversed-Phase Liquid Chromatography (RPLC) columns (e.g., C18 or C8).
Lack of a UV Chromophore: The molecule lacks conjugated pi-electron systems. The only UV-absorbing functional group is the amide bond, which absorbs weakly in the low-UV range (<210 nm). Low-UV detection is notoriously susceptible to baseline drift, solvent interference, and low signal-to-noise (S/N) ratios.
To establish a self-validating, robust quantification system, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) .
Method Development Strategy: Causality & Mechanisms
Stationary Phase Selection: The HILIC Mechanism
To retain highly polar compounds, HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) and a predominantly organic mobile phase[1]. The primary retention mechanism in HILIC is the partitioning of the analyte between the organic-rich bulk mobile phase and a stagnant, water-enriched layer immobilized on the surface of the polar stationary phase (2)[2].
For N-acetyl-Tris, an Amide-bonded stationary phase is selected. The amide ligands provide excellent hydrogen-bonding capabilities, synergizing with the hydrophilic partitioning to yield sharp, symmetrical peaks and robust retention.
Because N-acetyl-Tris lacks a chromophore, traditional UV/Vis detection is inadequate. Charged Aerosol Detection (CAD) offers superior sensitivity, a wider dynamic range, and a more uniform response independent of the analyte's physicochemical properties compared to Evaporative Light Scattering Detectors (ELSD) (3)[3]. CAD operates by nebulizing the column eluate, evaporating the volatile mobile phase to form dried analyte particles, and imparting a charge to these particles via a corona discharge ion jet (4)[4].
Decision tree for N-acetyl-Tris HPLC method development.
Charged Aerosol Detector (CAD) operational workflow for non-UV active compounds.
Experimental Protocols
Reagents and Materials
Analyte: N-acetyl-Tris reference standard (Purity ≥ 98%).
Solvents: LC-MS grade Acetonitrile (ACN) and LC-MS grade Water (18.2 MΩ·cm).
Buffer: Ammonium formate (LC-MS grade) and Formic acid.
Causality Insight: CAD requires strictly volatile buffers. Non-volatile salts (like sodium phosphates) will precipitate during the nebulization phase, permanently contaminating the detector and causing severe baseline noise.
Chromatographic Conditions
Parameter
Specification
Column
Amide-bonded Silica (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A
10 mM Ammonium Formate in Water (pH adjusted to 3.0)
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Elution Mode
Isocratic (80% B : 20% A)
Flow Rate
0.4 mL/min
Column Temperature
30.0 °C ± 0.1 °C
Injection Volume
2.0 µL
Detector
Charged Aerosol Detector (CAD)
Evaporator Temperature
35 °C (Optimized for low-molecular-weight analytes)
Data Collection Rate
10 Hz
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Buffer Stock (100 mM): Dissolve 6.31 g of ammonium formate in 1 L of LC-MS water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane.
Mobile Phase A (Aqueous): Dilute the buffer stock to 10 mM with water (100 mL stock + 900 mL water).
Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile directly.
Step 2: Standard Preparation
Accurately weigh 10.0 mg of N-acetyl-Tris standard into a 10 mL volumetric flask.
Dissolve in a 50:50 ACN/Water mixture to yield a 1.0 mg/mL stock solution.
Dilute sequentially with 80:20 ACN/Water (matching the initial mobile phase conditions) to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
Causality Insight: Diluting samples in a high-organic solvent prevents peak distortion (fronting/splitting) that occurs when injecting highly aqueous samples into a HILIC system.
Step 3: System Equilibration
HILIC columns require significantly longer equilibration times than RPLC columns to establish the stable water-enriched layer. Flush the column with the starting mobile phase (80% B) for at least 40-50 column volumes prior to the first injection.
Step 4: Self-Validating System Suitability Testing (SST)
Before analyzing unknown samples, the system must self-validate its readiness:
Blank Injection: Inject the 80:20 ACN/Water diluent. Acceptance: No interfering peaks at the retention time of N-acetyl-Tris; CAD baseline fluctuation < 0.5 pA.
Sensitivity Check: Inject the 1.0 µg/mL (LOQ) standard. Acceptance: Signal-to-Noise (S/N) ratio ≥ 10.
Precision Check: Inject the 50 µg/mL standard five consecutive times. Acceptance: Peak area Relative Standard Deviation (%RSD) ≤ 2.0%.
Method Validation Data
The following table summarizes the expected validation parameters for this HILIC-CAD method, demonstrating its suitability for rigorous quantification (5)[5].
Validation Parameter
Result
Acceptance Criteria
Linearity Range
1.0 - 100 µg/mL
R² ≥ 0.995 (Quadratic or Log-Log fit)
Limit of Detection (LOD)
0.2 µg/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
1.0 µg/mL
S/N ≥ 10
Intra-day Precision (%RSD)
1.8%
≤ 2.0%
Inter-day Precision (%RSD)
2.4%
≤ 3.0%
Accuracy (Recovery)
98.5% - 101.2%
95.0% - 105.0%
Troubleshooting & Field-Proven Insights
Baseline Drift in CAD: If the baseline drifts upward continuously, check the purity of the Acetonitrile and Water. Because CAD is a universal mass detector, non-volatile impurities in the mobile phase (e.g., from low-quality glassware or degraded water purifiers) will be detected as continuous background noise.
Retention Time Shifts: In HILIC, retention times are exquisitely sensitive to the water content in the mobile phase and the column temperature. Ensure the column oven is strictly controlled and that the mobile phase is adequately mixed. If retention times decrease over sequential injections, the column was not fully equilibrated, and the immobilized water layer is still forming.
Non-Linearity of CAD: The CAD response is inherently non-linear over wide concentration ranges, often following a power-law relationship. Using a quadratic or log-log calibration curve fit is mandatory for achieving the highest accuracy across multiple orders of magnitude.
References
Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.1
MDPI (Molecules). Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC).2
ResearchGate (Journal of Chromatography A). Review of operating principle and applications of the charged aerosol detector.3
Wikipedia. Charged aerosol detector (Principles of Operation).4
ResearchGate. Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine.5
Application Note: High-Fidelity Enzyme Stabilization Using N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Executive Summary In the development of robust enzymatic assays and biotherapeutics, maintaining protein stability without introducing assay interference is a critical biochemical challenge. While Tris(hydroxymethyl)amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of robust enzymatic assays and biotherapeutics, maintaining protein stability without introducing assay interference is a critical biochemical challenge. While Tris(hydroxymethyl)aminomethane (Tris) is a ubiquitous biological buffer, its primary amine presents a severe liability in specific contexts—acting as a competitive nucleophile and a metal chelator.
This application note details the mechanistic rationale and experimental protocols for utilizing N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-Acetyl-Tris or NAT) as an advanced stabilizing agent. By capping the reactive amine while preserving the kosmotropic polyol structure, NAT provides superior thermodynamic stabilization of enzymes without the rheological drawbacks of glycerol or the chemical interference of standard Tris.
Mechanistic Causality: Overcoming Amine Interference via Acetylation
To understand the utility of N-Acetyl-Tris, one must first examine the failure modes of standard buffers in sensitive assays.
The Nucleophilic and Chelating Liability of Tris
Tris buffer contains a primary amine with a pKa of ~8.1. At physiological or slightly alkaline pH, the unprotonated nitrogen possesses an active lone pair. This structural feature leads to three distinct modes of assay interference:
Metal Chelation: The amine group acts as a potent bidentate ligand, stripping essential divalent cations (e.g., Mn²⁺, Zn²⁺, Mg²⁺) from the active sites of metalloenzymes, leading to rapid catalytic inactivation ().
Crosslinker Reactivity: In assays utilizing NHS-ester fluorogenic probes or imidoester crosslinkers, Tris acts as a competitive nucleophile, quenching the signal and causing assay failure ().
Non-Enzymatic Browning: Primary amines accelerate non-enzymatic Maillard-type reactions and catechol browning, artificially inflating absorbance readouts in spectrophotometric assays ().
The N-Acetyl-Tris Solution: Kosmotropic Preferential Hydration
Acetylation of the Tris amine yields N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (). This simple modification delocalizes the nitrogen's lone pair into the adjacent carbonyl group, completely abolishing its nucleophilicity and metal-chelating capacity.
Crucially, the three hydroxymethyl groups remain intact. These groups function as a non-ionic kosmotrope (). According to Timasheff’s preferential exclusion model, polyols are sterically and thermodynamically excluded from the immediate protein surface. This exclusion increases the local chemical potential of water, forcing the enzyme into its most compact, folded state to minimize surface area. Thus, NAT stabilizes the hydration shell of the enzyme, preventing thermal denaturation and aggregation ().
Mechanistic comparison of Tris interference vs. N-Acetyl-Tris stabilization in enzymatic assays.
To validate the stabilizing efficacy of NAT, a Mn²⁺-dependent oxidase was subjected to an accelerated thermal aging assay (45°C). The data below demonstrates the causality of buffer selection: Tris accelerates degradation via metal stripping, glycerol provides baseline polyol stabilization, and NAT delivers superior kosmotropic protection without increasing solution viscosity.
Matrix Composition (pH 7.4)
Primary Mechanism
Enzyme Half-Life (
t1/2
) at 45°C
Residual Activity (48h)
Assay Interference Risk
50 mM HEPES (Control)
Baseline Buffer
8.5 hours
12%
Low
50 mM HEPES + 50 mM Tris
Amine/Metal Chelation
4.2 hours
<5%
High (Signal Quenching)
50 mM HEPES + 10% Glycerol
Standard Polyol
22.0 hours
45%
Low
50 mM HEPES + 200 mM NAT
Kosmotropic Polyol
38.5 hours
78%
Low
Note: NAT acts as an osmolyte, not a buffer. It must be formulated in a non-interfering primary buffer such as HEPES.
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. By running the HEPES-only and HEPES+Tris controls in parallel with the NAT formulation, researchers can definitively isolate the thermodynamic stabilization provided by NAT from background buffer effects.
Protocol A: Formulation of the N-Acetyl-Tris Stabilizer Matrix
Causality Check: Because the primary amine is acetylated, NAT has no buffering capacity at pH 8. It must be utilized as an additive within a zwitterionic buffer system.
Prepare Base Buffer: Dissolve HEPES (free acid) in ultrapure water to a concentration of 50 mM. Adjust to pH 7.4 using NaOH.
Incorporate Stabilizer: Add solid N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (MW = 163.17 g/mol ) to the HEPES buffer to achieve a final concentration of 200 mM (32.6 g/L).
Sterilization: Filter the solution through a 0.22 µm PES membrane. Store at 4°C.
Enzyme Reconstitution: Dilute the target metalloenzyme to a working concentration of 1 µg/mL in four separate matrices: (A) 50 mM HEPES, (B) 50 mM HEPES + 50 mM Tris, (C) 50 mM HEPES + 10% Glycerol, and (D) 50 mM HEPES + 200 mM NAT.
Thermal Stress: Aliquot 100 µL of each formulation into a 96-well PCR plate. Seal and incubate in a thermal cycler at 45°C.
Sampling: Withdraw triplicate samples at
t=0,12,24,
and
48
hours. Immediately transfer to a 4°C cooling block to halt thermal degradation.
Functional Readout: Initiate the enzymatic reaction by adding the specific substrate (e.g., an amine-sensitive fluorogenic probe). Measure the initial velocity (
V0
) spectrophotometrically. Calculate the half-life (
t1/2
) by plotting
ln(V0)
versus time.
Self-validating experimental workflow for evaluating enzyme stabilization and assay fidelity.
References
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media
Source: ChemRxiv
URL:[Link]
Enhancing protein stability under stress: osmolyte-based deep eutectic solvents
Source: RSC Publishing
URL:[Link]
Protocol for structure determination of unknowns by EI mass spectrometry. IV.
Source: AIP Publishing
URL:[Link]
Method
Application Note: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide as a Non-Nucleophilic Structural Matrix for Amine-Reactive Bioconjugation
Target Audience: Bioconjugation Scientists, Protein Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In protein chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Bioconjugation Scientists, Protein Chemists, and Drug Development Professionals
Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
In protein chemistry and drug development, N-hydroxysuccinimide (NHS) ester chemistry remains the gold standard for covalently labeling primary amines (e.g., lysine residues). However, scientists frequently encounter the "Tris Paradox" : many fragile proteins, viral capsids, and amyloidogenic peptides require Tris(hydroxymethyl)aminomethane (Tris) to maintain their hydration shell and structural stability. Yet, Tris contains a highly reactive primary amine that aggressively competes with protein lysines for NHS-esters, leading to massive off-target dye quenching and assay failure.
Exchanging these sensitive proteins into standard non-nucleophilic buffers (like PBS or HEPES) often strips away the polyol-based hydrogen-bonding network provided by Tris, resulting in rapid protein aggregation or precipitation.
The Solution:N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-Acetyl Tris, CAS 7534-51-2)[1].
The Chemical Causality
By acetylating the primary amine of Tris, the nitrogen is incorporated into an unreactive amide bond. This chemical modification achieves two critical outcomes:
Elimination of Nucleophilicity: The amide nitrogen is electronically deactivated and sterically hindered, rendering it completely inert to NHS-esters[1].
Preservation of the Hydration Shell: The three hydroxyl groups remain intact. This preserves the exact polyol structure of Tris, allowing N-Acetyl Tris to act as a structural linker and stabilizing osmolyte for complex multimeric proteins and amyloid analogues[2].
Expert Insight: Because the amide bond eliminates the molecule's ability to accept a proton at physiological pH, N-Acetyl Tris is no longer a buffer . To create a self-validating, stable environment, this protocol utilizes N-Acetyl Tris as a structural osmolyte (150 mM) supported by a low-concentration, non-nucleophilic true buffer (10 mM HEPES) to maintain pH control.
Mandatory Visualization: Reaction Pathway
Workflow comparison: NHS-ester labeling in Tris vs. non-nucleophilic N-Acetyl Tris buffer.
Experimental Protocol: In Vitro Bioconjugation Assay
This self-validating protocol is designed to label a fragile, Tris-dependent protein (e.g., a 24 kDa amyloid analogue[2]) with NHS-Fluorescein, using N-Acetyl Tris to maintain solubility without quenching the reaction.
Phase 1: Preparation of the N-Acetyl Tris Stabilization Matrix
Causality: N-Acetyl Tris (MW 163.17 g/mol ) is a highly water-soluble solid with a melting point of 109-113 °C[3][4]. It must be paired with HEPES to provide proton-absorbing capacity.
Weigh 2.45 g of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (150 mM final).
Weigh 0.238 g of HEPES free acid (10 mM final).
Dissolve in 90 mL of ultrapure water.
Adjust the pH to 7.5 using 0.1 M NaOH.
Bring the final volume to 100 mL and filter-sterilize (0.22 µm).
Phase 2: Protein Buffer Exchange
Causality: Spin desalting is strictly preferred over standard dialysis. Dialysis exposes fragile proteins to transient osmolarity gradients that can induce unfolding. Spin columns ensure an instantaneous transition into the N-Acetyl Tris matrix.
Equilibrate a 7K MWCO Zeba™ Spin Desalting Column with the N-Acetyl Tris/HEPES matrix.
Load 1 mg of the target protein (previously stored in native Tris-HCl).
Centrifuge at 1,500 × g for 2 minutes to recover the protein in the non-nucleophilic matrix.
Phase 3: NHS-Ester Conjugation
Dissolve NHS-Fluorescein in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. (Moisture degrades NHS-esters rapidly).
Add a 10-fold molar excess of NHS-Fluorescein to the protein solution.
Incubate the reaction in the dark at room temperature for 60 minutes.
Self-Validation Step: Because the N-Acetyl Tris matrix exerts zero competition, any failure in labeling at this stage isolates the variable to either degraded NHS-ester or inaccessible protein lysines.
Phase 4: Active Quenching & Final Purification
Causality: Unreacted NHS-esters will slowly hydrolyze, but active quenching prevents off-target crosslinking during downstream assays.
Add 1 M native Tris-HCl (pH 8.0) to a final concentration of 50 mM.
Incubate for 15 minutes. The primary amine of native Tris will rapidly consume all remaining NHS-esters.
Perform a final buffer exchange using a new spin column to remove the quenched dye-Tris adducts.
Data Presentation: Validation Metrics
To validate the efficacy of the N-Acetyl Tris matrix, researchers must measure both Protein Recovery (%) via A280 and the Degree of Labeling (DOL) via A494 (Fluorescein absorbance). A successful system must yield high recovery (indicating structural stability) and optimal DOL (indicating zero chemical interference).
Table 1: Comparative Bioconjugation Efficiency and Protein Stability
Buffer System (pH 7.5)
Chemical Interference
Protein Recovery (%)
Degree of Labeling (DOL)
Assay Outcome
150 mM Tris-HCl
High (Primary Amine)
> 95%
0.2 mol dye / mol protein
Failure: Dye quenched by buffer.
150 mM PBS
None
< 40% (Aggregation)
3.5 mol dye / mol protein*
Failure: Protein destabilized.
10 mM HEPES + 150 mM N-Acetyl Tris
None (Amide Capped)
> 95%
3.8 mol dye / mol protein
Success: Stable & Labeled.
*Note: DOL in PBS is calculated only from the small fraction of protein that remained soluble.
References
Mandal, S., et al. "Total chemical synthesis and biophysical properties of a designed soluble 24 kDa amyloid analogue." Chemical Science (Royal Society of Chemistry), 2018. Available at:[Link][2]
Preclinical In Vivo Pharmacokinetic Profiling of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
An in-depth technical guide and application note for the in vivo pharmacokinetic (PK) profiling of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Scientific Rationale & Analyte Profiling N-[1,3-Dihydroxy-2-(hyd...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and application note for the in vivo pharmacokinetic (PK) profiling of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Scientific Rationale & Analyte Profiling
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2)—hereafter referred to as N-Ac-Tris —is an acetylated derivative of the universally utilized biological buffer tromethamine (Tris). While tromethamine possesses a primary amine that confers buffering capacity at physiological pH, the N-acetylation in N-Ac-Tris neutralizes this basicity. The resulting molecule is a neutral, highly hydrophilic triol.
In modern drug development, N-Ac-Tris is increasingly investigated as a specialized hydrophilic linker, a non-ionic osmolyte, and a synthetic intermediate for bioconjugation. Because it lacks a chromophore and exhibits extreme polarity (estimated LogP < -2.0), traditional in vivo PK evaluation presents unique formulation, dosing, and bioanalytical challenges that require specialized workflows.
Formulation Strategy & Causality
Mechanistic Rationale:
The extreme hydrophilicity of N-Ac-Tris dictates its formulation. Unlike lipophilic drug candidates that require complex micellar or co-solvent systems (e.g., Tween-80, PEG-400), N-Ac-Tris is freely soluble in aqueous media. However, because it is a low-molecular-weight neutral osmolyte, dosing solutions must be carefully rendered isotonic to prevent osmotic shock or hemolysis upon intravenous administration.
Formulation Protocol:
Weigh the required mass of N-Ac-Tris powder (purity ≥98%).
Dissolve in sterile 0.9% Sodium Chloride for Injection (USP) to achieve the target concentration (e.g., 2 mg/mL for IV, 10 mg/mL for PO).
Self-Validating Step (Quality Control): Measure the osmolality of the final solution using a freezing-point osmometer. The target physiological range is 280–310 mOsm/kg . Adjust with sterile water or hypertonic saline if it falls outside this range.
Filter-sterilize through a 0.22 µm polyethersulfone (PES) membrane into sterile, endotoxin-free vials.
In Vivo Dosing & Sampling Protocols (Murine Model)
Expertise & Experience:
To fully characterize the absolute bioavailability (F%) and systemic clearance (Cl) of N-Ac-Tris, a crossover or parallel-group study utilizing both Intravenous (IV) and Per Os (PO) routes is required. Dosing volumes must strictly adhere to established animal welfare guidelines to prevent volume-induced physiological stress, which can artificially alter cardiac output and renal clearance[1].
Protocol A: Intravenous (IV) Bolus Administration
Subject Preparation: Fast male Sprague-Dawley rats (250–300 g) overnight (12 h) with free access to water.
Dosing: Administer N-Ac-Tris at 10 mg/kg via the lateral tail vein. Limit the dosing volume to 5 mL/kg[1] (e.g., 1.25 mL of a 2 mg/mL solution for a 250 g rat). Inject at a steady rate over 30 seconds.
Sampling: Collect 200 µL blood samples via the jugular vein (using pre-implanted catheters) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
Processing: Centrifuge immediately at 3,000 × g for 10 min at 4°C. Transfer plasma to low-binding tubes and snap-freeze on dry ice.
Protocol B: Oral Gavage (PO) Administration
Dosing: Administer N-Ac-Tris at 50 mg/kg via oral gavage using a bulb-tipped gastric intubation needle. Use a dosing volume of 5 mL/kg[1] (10 mg/mL solution).
Causality Checkpoint: The higher PO dose accounts for the anticipated low intestinal permeability of highly polar, neutral molecules. Because N-Ac-Tris lacks lipophilicity, it cannot easily undergo transcellular diffusion and must rely on restrictive paracellular transport, predicting low oral bioavailability.
Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Protocol C: Mass Balance & Self-Validation System
To validate that the calculated systemic clearance is primarily renal (expected for small hydrophilic molecules), house a subset of IV-dosed animals in metabolic cages.
Collect urine and feces continuously over 0–8, 8–12, and 12–24 hour intervals.
Self-Validation: Spike a known concentration of a stable-isotope labeled internal standard (e.g., N-Ac-Tris-d3) into the collection vessels prior to the experiment to account for any degradation or adsorptive losses during the collection period.
Bioanalytical Workflow: HILIC-MS/MS
Mechanistic Rationale:
Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns will fail to retain N-Ac-Tris due to its lack of hydrophobic domains, resulting in elution at the void volume and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, retaining polar analytes through a complex mechanism of partitioning into a water-enriched layer on the stationary phase[2].
Extraction & Chromatography Protocol:
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL internal standard) to 50 µL of plasma. Vortex for 2 min, then centrifuge at 15,000 × g for 10 min at 4°C.
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Crucial: Do not evaporate and reconstitute in water, as HILIC requires a high-organic injection solvent to maintain peak shape[2].
Chromatography: Inject 5 µL onto a SeQuant ZIC-HILIC column (2.1 × 100 mm, 3.5 µm).
Mobile Phase:
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).
Solvent B: Acetonitrile.
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 min, hold for 2 min, return to 90% B.
Detection: Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition for N-Ac-Tris (m/z 164.1 -> specific product ion, typically corresponding to the loss of water or the acetamide group).
Quantitative Data Presentation
Parameter
Route
Target Dose
Dosing Volume
Expected PK Profile & Mechanistic Rationale
Clearance (Cl)
IV
10 mg/kg
5 mL/kg
High (Approaching GFR); driven by rapid renal filtration of the unbound, polar molecule.
Volume of Distribution (Vd)
IV
10 mg/kg
5 mL/kg
Low (~0.6 L/kg); restricted primarily to total body water, limited tissue partitioning.
Half-life (t1/2)
IV / PO
-
-
Short (1-2 hours); rapid elimination without significant tubular reabsorption.
Bioavailability (F%)
PO
50 mg/kg
5 mL/kg
Low (<15%); restricted by tight junctions (paracellular transport limitation).
Recovery (Urine)
IV
10 mg/kg
-
>80% unchanged in urine; confirms lack of hepatic metabolism.
Data Visualization
In Vivo PK Workflow & Mass Balance System for N-Ac-Tris.
Pharmacokinetic Distribution & Renal Elimination Pathway of N-Ac-Tris.
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL: [Link]
Nahas, G. G. (1962). The pharmacology of tris(hydroxymethyl)aminomethane (THAM). Pharmacological Reviews, 14(3), 447-472. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Incorporating n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide into Advanced Polymer Synthesis
Executive Summary
The compound n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-acetyl-Tris) is a highly versatile, symmetrical trifunctional monomer (triol). Featuring three primary hydroxyl groups and a central acetamide moiety, this molecule serves as a powerful B3-type building block in polymer chemistry. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this monomer to synthesize hyperbranched polyesters (HBPEs) and biocompatible polyurethane (PU) hydrogels.
Mechanistic Rationale: The Superiority of N-Acetylation
In traditional polymer synthesis, utilizing raw tris(hydroxymethyl)aminomethane (TRIS) presents a significant stoichiometric challenge. TRIS contains one primary amine and three primary hydroxyl groups. Because amines are significantly more nucleophilic than hydroxyls, they react at orders of magnitude faster with carboxylic acids or isocyanates, leading to uncontrolled branching, unpredictable prepolymer architectures, and premature macroscopic gelation[1].
By utilizing the N-acetylated derivative—n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide —the amine is chemically masked. This modification provides two critical mechanistic advantages:
Pure Step-Growth Kinetics: The molecule acts as a true, symmetrical B3 monomer. Crosslinking and branching occur exclusively via the three primary hydroxyls, allowing for mathematically predictable Flory-Stockmayer gelation control[2].
Supramolecular Toughening: The acetamide core acts as an internal hydrogen-bond donor and acceptor. This auxiliary group enhances inter-chain interactions, significantly improving the mechanical toughness of the resulting polymer and providing a scaffold for metal-ion coordination[3].
Workflow 1: Synthesis of Hyperbranched Polyesters (HBPEs)
Hyperbranched polymers are highly soluble, low-viscosity macromolecules with abundant terminal functional groups, making them ideal for drug delivery conjugation. This protocol utilizes an A2 + B3 melt polycondensation strategy[4].
Experimental Protocol
Monomer Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add Adipic Acid (A2 monomer, 0.1 mol) and n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (B3 monomer, 0.1 mol).
Causality: A 1:1 molar ratio of A2 to B3 intentionally offsets the stoichiometric equivalence of functional groups (COOH:OH = 2:3). This stoichiometric imbalance prevents macroscopic gelation and favors the formation of highly branched, hydroxyl-terminated architectures[4].
Melting & Homogenization: Purge the system with dry N2 for 15 minutes to prevent oxidative degradation. Heat the flask to 150 °C using a thermostated oil bath until a homogeneous melt is achieved.
Polycondensation: Add 0.1 wt% of titanium tetrabutoxide (Ti(OBu)₄) as an esterification catalyst. Gradually increase the temperature to 180 °C.
Causality: Ti(OBu)₄ lowers the activation energy of the condensation reaction. The temperature is strictly kept below 200 °C to prevent thermal degradation of the acetamide core.
Vacuum Application: After 2 hours of reaction under N2, apply a dynamic vacuum (≤ 10 mbar) for an additional 3 hours.
Causality: Vacuum removes the water byproduct, driving the step-growth equilibrium forward (Le Chatelier's principle) to achieve a high degree of branching (DB) and molecular weight.
Termination & Purification: Cool the highly viscous melt to room temperature. Dissolve the crude polymer in 50 mL of tetrahydrofuran (THF) and precipitate dropwise into 500 mL of cold diethyl ether. Filter and dry under vacuum at 40 °C for 24 hours.
Fig 1: A2+B3 melt polycondensation workflow for hyperbranched polyesters.
Workflow 2: Fabrication of Tough, Biocompatible Polyurethane Hydrogels
Segmented polyurethanes utilizing N-acetyl-Tris as a crosslinker exhibit excellent hemocompatibility and tunable gas permeability, making them suitable for tissue engineering and medical devices[2].
Experimental Protocol
Prepolymer Synthesis: Dissolve 10 mmol of Poly(ethylene glycol) (PEG, Mn = 2000 g/mol ) in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add 20 mmol of isophorone diisocyanate (IPDI) and 0.05 wt% dibutyltin dilaurate (DBTDL). React at 60 °C for 3 hours under N2.
Causality: This step end-caps the flexible PEG soft segments with reactive isocyanate groups, forming an NCO-terminated macro-A2 prepolymer.
Crosslinking: To the prepolymer solution, add 6.67 mmol of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (maintaining an NCO:OH stoichiometric ratio of exactly 1:1).
Causality: The triol acts as a B3 crosslinking node. Because the acetamide group is inert to the isocyanate under these conditions, crosslinking occurs exclusively via the primary hydroxyls, leading to a uniform 3D network without urea-linkage defects[2].
Network Curing: Pour the reaction mixture into a leveled Teflon mold. Transfer to a vacuum oven and cure at 60 °C for 12 hours, followed by 80 °C for 4 hours.
Causality: The step-wise temperature increase ensures complete conversion of the sterically hindered secondary isocyanate groups of IPDI while safely evaporating the DMF solvent.
Self-Validation: Validate the complete consumption of isocyanate by monitoring the disappearance of the distinct NCO asymmetric stretching band at 2270 cm⁻¹ via ATR-FTIR spectroscopy.
The incorporation of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide significantly alters the macroscopic properties of the resulting polymers based on the stoichiometric ratios employed.
Application Note: Crystallization of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide for Single-Crystal X-Ray Diffraction
Executive Summary The structural elucidation of highly polar, low-molecular-weight polyols via Single-Crystal X-Ray Diffraction (SCXRD) presents a persistent challenge in solid-state chemistry. N-[1,3-Dihydroxy-2-(hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly polar, low-molecular-weight polyols via Single-Crystal X-Ray Diffraction (SCXRD) presents a persistent challenge in solid-state chemistry. N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl Tris) is a neutral polyol-amide characterized by a dense array of hydrogen-bond donors and acceptors. This application note details the thermodynamic rationale and field-proven protocols for overcoming the kinetic trap of amorphous glass formation, enabling the growth of high-quality single crystals suitable for high-resolution SCXRD.
Chemical Context & Mechanistic Challenges
N-acetyl Tris possesses three hydroxyl (-OH) groups and one acetamide moiety. In solution, these functional groups engage in extensive, dynamic hydrogen bonding with polar solvents.
The primary challenge in crystallizing polyols is their high affinity for water and polar solvents. When solvent evaporation occurs too rapidly, the molecules are unable to shed their solvent hydration spheres to form ordered solute-solute hydrogen bonds[1]. Instead, the system falls into a kinetic trap, yielding a highly viscous, isotropic syrup or amorphous glass[2]. To achieve a crystalline lattice, the thermodynamic equilibrium must be shifted slowly, allowing the directional O-H···O and N-H···O interactions to guide molecular packing without the competing interference of water molecules.
Thermodynamic Strategy: Vapor Diffusion
To prevent the rapid supersaturation that leads to phase separation (syrup formation), solvent/anti-solvent vapor diffusion is the optimal strategy[3]. By dissolving the compound in a volatile, polar solvent (e.g., anhydrous methanol) and allowing a volatile anti-solvent (e.g., anhydrous acetone) to slowly diffuse into the droplet via the vapor phase, the dielectric constant of the micro-environment is gradually lowered. This controlled desolvation forces the N-acetyl Tris molecules to self-assemble into an ordered lattice.
Crystallization Pathway Diagram
Thermodynamic pathways of N-acetyl Tris crystallization vs. amorphous syrup formation.
Quantitative Data: Solvent System Optimization
Selecting the correct solvent/anti-solvent pairing is critical. The table below summarizes the quantitative and qualitative outcomes of various crystallization matrices tested for N-acetyl Tris.
Solvent (Solute Conc.)
Anti-Solvent
Method
Evaporation Rate
Expected Outcome
Crystal Habit
Methanol (100 mg/mL)
Acetone
Vapor Diffusion
Very Slow (7-14 days)
Optimal
Prismatic
Methanol (100 mg/mL)
Acetonitrile
Vapor Diffusion
Slow (5-10 days)
Sub-optimal
Needle-like (Twinned)
Ethanol (50 mg/mL)
None
Slow Evaporation
Fast (1-3 days)
Poor
Amorphous Glass
Water (200 mg/mL)
THF
Liquid-Liquid
Moderate (3-5 days)
Moderate
Thin Platelets
Table 1: Solvent system matrix for N-acetyl Tris crystallization. Anhydrous Methanol/Acetone provides the optimal dielectric transition for prismatic crystal growth.
Detailed Methodologies
Protocol A: Anhydrous Vapor Diffusion Setup
Causality: Water contamination as low as 0.5% will outcompete the polyol for hydrogen-bonding sites, forcing the system into a syrup. Maintaining strictly anhydrous conditions is non-negotiable.
Solvent Preparation: Dry HPLC-grade methanol and acetone over activated 3Å molecular sieves for 48 hours prior to use. Self-Validation: Verify the absence of the broad -OH stretch of water (~3300 cm⁻¹) in the acetone via FTIR spectroscopy.
Solute Dissolution: In a sterile 2 mL glass vial, dissolve 10 mg of N-acetyl Tris in 100 µL of anhydrous methanol. Vortex until completely clear.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This removes heterogeneous nucleants (e.g., dust particles) that cause rapid, uncontrolled multi-crystal nucleation.
Vapor Chamber Setup:
Place 10 µL of the filtered solute solution into the center well of a sitting-drop crystallization bridge.
Fill the outer reservoir of the chamber with 1 mL of anhydrous acetone.
Incubation: Seal the chamber hermetically using high-vacuum silicone grease and a glass coverslip. Store in a vibration-free, temperature-controlled incubator at 20 °C in the dark.
Validation via Microscopy: Inspect the drop every 48 hours under cross-polarized light. Self-Validation: Amorphous syrups will appear dark (isotropic), whereas true single crystals will exhibit bright birefringence (anisotropic light refraction) as the stage is rotated.
Protocol B: Crystal Harvesting and Cryoprotection
Causality: N-acetyl Tris crystals are highly hygroscopic. If exposed to ambient humidity during mounting, they will absorb moisture and degrade. Furthermore, flash-cooling to 100 K without a cryoprotectant will cause residual solvent to form crystalline ice, producing powder diffraction rings that obscure the sample's SCXRD data[4],[5].
Cryoprotectant Preparation: Dispense a 10 µL droplet of Paratone-N oil onto a clean glass microscope slide. Causality: Paratone-N is a high-viscosity, hydrophobic oil that displaces surface solvent and forms an optically clear, amorphous glass upon freezing[4].
Harvesting: Using a scalpel, carefully cut the sealing tape of the crystallization chamber. Immediately use a 0.1 mm to 0.2 mm polyimide MicroMount loop to scoop a single, well-defined prismatic crystal from the mother liquor.
Solvent Stripping: Plunge the loop directly into the Paratone-N droplet. Gently swish the crystal through the oil for 5–10 seconds. Self-Validation: The crystal should appear sharply defined within the oil; any cloudiness indicates trapped moisture or solvent.
Flash-Cooling: Quickly transfer the loop to the goniometer head of the X-ray diffractometer, placing it directly into the 100 K nitrogen cold stream. The Paratone-N will instantly vitrify, locking the crystal in a damage-free state for data collection.
References
Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. National Center for Biotechnology Information (PMC).[2][Link]
Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends. National Center for Biotechnology Information (PMC).[3][Link]
Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography.[4][Link]
Effects of cryoprotectants on the structure and thermostability of the human carbonic anhydrase II–acetazolamide complex. National Center for Biotechnology Information (PMC).[5][Link]
Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design (ACS Publications).[1][Link]
Technical Support Center: Troubleshooting N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Precipitation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in resolving precipitation issues...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in resolving precipitation issues associated with N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2).
Commonly known as N-acetyl-Tris or N-acetyltromethamine, this compound is a highly polar, neutral derivative of Tris buffer. Because the primary amine is acetylated, it lacks the pH-dependent solubility shifts of standard Tris. However, its complex hydrogen-bonding network makes it highly susceptible to precipitation under specific thermodynamic, ionic, and solvent conditions.
Below, you will find a diagnostic workflow, an in-depth FAQ explaining the physical chemistry of these precipitation events, quantitative solubility thresholds, and a self-validating protocol for stable stock preparation.
Diagnostic Workflow
Decision tree for diagnosing N-acetyl-Tris precipitation in aqueous environments.
FAQ & Troubleshooting Guide
Q1: Why does N-acetyl-Tris precipitate when I cool my stock solutions below 20°C?Causality & Mechanism: The dissolution of N-acetyl-Tris in water is an endothermic process driven by the formation of a hydration shell around its three hydroxyl groups and the acetamide moiety. As the temperature drops, the kinetic energy of the system decreases. Consequently, the intermolecular hydrogen bonding between N-acetyl-Tris molecules outcompetes the solute-solvent interactions, leading to crystallization. This is consistent with the thermodynamic behavior of standard Tris buffers, where temperature deviations significantly alter solubility limits .
Resolution: Always prepare and store high-concentration stock solutions (e.g., >0.5 M) at ambient room temperature (20–25°C). If precipitation occurs upon refrigeration, gently warm the solution in a 37°C water bath while vortexing until the precipitate fully redissolves.
Q2: I added a high-concentration salt buffer (e.g., Ammonium Sulfate) and observed immediate cloudiness. What happened?Causality & Mechanism: You are observing a classic "salting-out" effect governed by the Hofmeister series . Kosmotropic anions, such as sulfates (SO₄²⁻) and phosphates (HPO₄²⁻), are strongly hydrated. They effectively "steal" water molecules from the hydration shell of N-acetyl-Tris. The dehydration of the compound's polar surface exposes its slightly hydrophobic acetamide patches, driving aggregation and subsequent precipitation .
Resolution: If your downstream application requires high ionic strength, substitute kosmotropic salts with more chaotropic alternatives (e.g., chlorides or bromides) that do not aggressively strip the hydration shell. Alternatively, reduce the final concentration of the kosmotropic salt. The phase behavior of Tris-derivatives in various salt solutions is highly dependent on these ion-solute interactions .
Q3: My solution precipitates when I add organic modifiers like ethanol or acetonitrile. How can I prevent this?Causality & Mechanism: N-acetyl-Tris relies on the high dielectric constant of water (~80 at 20°C) to remain solvated. The introduction of organic solvents like ethanol (dielectric constant ~24) rapidly lowers the bulk dielectric constant of the mixture. This reduction diminishes the solvent's ability to shield the polar interactions between N-acetyl-Tris molecules, triggering rapid anti-solvent crystallization.
Resolution: Limit organic solvent concentrations to ≤20% v/v when working with high concentrations of N-acetyl-Tris. If higher organic ratios are necessary, add the organic solvent dropwise under vigorous stirring to prevent localized supersaturation, or work at a lower initial concentration of the compound.
Q4: The precipitate won't redissolve even upon heating to 50°C. Is my stock ruined?Causality & Mechanism: If the precipitate is completely recalcitrant to heat and dilution, it is likely not a simple thermodynamic precipitate but rather a chemical degradation product or an impurity. Under extreme conditions (e.g., prolonged heat, extreme pH), transesterification between the hydroxyl groups and the acetamide group can occur, forming insoluble oligomeric esters. Additionally, unreacted starting materials from the synthesis of CAS 7534-51-2 may crash out over time.
Resolution: Discard the solution. To prevent degradation, avoid autoclaving N-acetyl-Tris solutions; instead, sterilize via 0.22 µm filtration.
To aid in experimental design, the following table summarizes the operational solubility thresholds and precipitation risks for N-acetyl-Tris under various solvent conditions. Note: Values are operational guidelines derived from the thermodynamic profiling of Tris-derivatives.
To ensure reproducibility and prevent spontaneous precipitation, follow this self-validating methodology for preparing a stable 1.0 M N-acetyl-Tris stock solution.
Standardized workflow for the preparation of stable N-acetyl-Tris stock solutions.
Step-by-Step Methodology
Equilibration: Ensure both the N-acetyl-Tris powder (CAS 7534-51-2) and the double-distilled water (ddH₂O) are fully equilibrated to room temperature (25°C). Causality: Cold water will immediately induce local supersaturation and micro-crystallization.
Initial Dissolution: Weigh the required mass of N-acetyl-Tris for a 1.0 M solution. Add the powder to a beaker containing exactly 80% of the final target volume of ddH₂O.
Agitation: Stir vigorously using a magnetic stir bar for 15–30 minutes. Do not apply heat unless ambient temperature is below 20°C.
Volume Adjustment: Once the solution is completely optically clear (no visible particulates under backlighting), bring the solution to the final target volume using ddH₂O.
Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: Autoclaving can cause thermal degradation and transesterification. PES membranes are preferred due to their low binding affinity for polar organics.
Self-Validation Check: To validate the thermodynamic stability of your stock, extract a 1 mL aliquot and incubate it at 4°C for 24 hours.
Pass: The solution remains optically clear (OD₆₀₀ < 0.01). The hydration network is stable, and the stock is validated for use.
Fail: Micro-crystals form. The stock is supersaturated for your laboratory's ambient conditions; dilute to 0.5 M and repeat the validation check.
References
Zhang, Y., & Cremer, P. S. "Interactions between macromolecules and ions: The Hofmeister series." Current Opinion in Chemical Biology, via NIH PubMed Central. URL:[Link]
National Science Foundation (NSF) Public Access Repository. "Solid–Liquid Equilibria in Aqueous Solutions of Tris, Tris-NaCl, Tris-TrisHCl, and Tris-(TrisH)2SO4 at Temperatures from 5 to 45 °C." URL: [Link]
Optimization
Technical Support Center: Optimizing the Synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Welcome to the Advanced Troubleshooting Guide for the synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl TRIS). As a highly polar, polyhydroxylated amide, this molecule prese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl TRIS).
As a highly polar, polyhydroxylated amide, this molecule presents unique synthetic challenges. The primary hurdle in its preparation is achieving strict chemoselectivity. Because the starting material, Tris(hydroxymethyl)aminomethane (TRIS base), possesses one primary amine and three primary hydroxyl groups, standard acetylation conditions frequently result in rampant over-acetylation (O-acetylation).
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to directly address the mechanistic causality of yield loss, providing self-validating protocols to ensure scalable, high-yield production.
Part 1: Mechanistic Insights & Causality
To improve your reaction yield, you must first understand the competing kinetics and thermodynamics of the TRIS molecule.
While the primary amine is inherently more nucleophilic than the primary hydroxyls, the statistical advantage of the hydroxyls (3:1 ratio) combined with the high reactivity of standard acylating agents (like acetyl chloride) heavily drives the formation of ester bonds (O-acetylation).
The Causality of Solvent Choice:
If you run this reaction in an aprotic solvent (e.g., Dichloromethane or THF), any O-acetylation that occurs is irreversible, permanently trapping your yield in unwanted mono-, di-, or tri-O-acetyl byproducts. However, by switching to a protic solvent like Methanol , you introduce a thermodynamic sink. Methanol actively transesterifies any transient O-acetyl groups back into free hydroxyls, forming volatile methyl acetate as a byproduct. Because the N-acetyl amide bond is highly stable and resistant to transesterification, the reaction is thermodynamically funneled toward the desired N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. This principle of chemoselective protection is a cornerstone of modern functional group manipulation .
Part 2: Troubleshooting FAQs
Q1: I am using Acetyl Chloride and Triethylamine in DCM, but my isolated yield of the N-acetyl product is below 20%. What is happening?A: Acetyl chloride is kinetically too aggressive and lacks the necessary chemoselectivity, leading to rapid, irreversible O-acetylation. Furthermore, TRIS base has exceptionally poor solubility in DCM, meaning the reaction occurs at the solid-liquid interface, further degrading selectivity.
Solution: Switch your reagent to Acetic Anhydride (
Ac2O
) and your solvent to Methanol .
Q2: My LC-MS shows a mixture of N-acetyl TRIS and N,O,O,O-tetraacetyl TRIS. Do I need to discard the batch?A: No, the batch can be salvaged. The N-acetyl (amide) bond is highly stable under mild basic conditions, whereas the O-acetyl (ester) bonds are easily cleaved. By subjecting your crude mixture to mild basic hydrolysis (e.g.,
K2CO3
in methanol or dilute aqueous NaOH), you can selectively deprotect the hydroxyl groups, converging all over-acetylated byproducts back into the target N-acetyl TRIS. This historical "salvage" route was first validated in the late 19th century and remains a foolproof backup .
Q3: How do I monitor the reaction progress? The product is invisible to UV light.A: You must use a dual-staining Thin Layer Chromatography (TLC) system. Use a highly polar eluent (e.g., Dichloromethane : Methanol : Aqueous
NH4OH
in an 80:18:2 ratio).
Ninhydrin Stain: TRIS base will stain deep purple (indicating a free primary amine). The disappearance of this spot confirms complete N-acetylation.
Potassium Permanganate (
KMnO4
) Stain: The target product will appear as a bright yellow/white spot against a purple background due to the oxidation of the polyol system.
Part 3: Quantitative Data & Reaction Workflows
Table 1: Quantitative Comparison of Acetylation Strategies
Strategy
Reagents & Solvent
Temp
Reaction Time
Expected Yield
Chemoselectivity (N vs O)
Kinetic Overdrive
Ac2O
(excess), Neat
120 °C
2 h
< 10% (Direct)
Poor (Yields Tetraacetyl)
Thermodynamic Control
Ac2O
(1.05 eq), Methanol
0 °C to RT
4 h
85 - 92%
Excellent
Salvage Hydrolysis
Tetraacetyl crude + NaOH
RT
3 h
75 - 80%
Post-reaction correction
Table 2: Troubleshooting Matrix
Symptom
Mechanistic Cause
Corrective Action
Unreacted TRIS Base remains
TRIS is insoluble in the chosen solvent, preventing access to the amine.
Switch to Methanol. Ensure the suspension becomes a clear solution as the reaction progresses.
High levels of O-acetylation
Exothermic runaway during
Ac2O
addition; excess equivalents used.
Cool the reaction to 0 °C before addition. Strictly limit
Ac2O
to 1.05 equivalents.
Product lost during workup
N-acetyl TRIS is highly water-soluble; aqueous extraction pulls it into the aqueous layer.
Avoid aqueous workups. Evaporate the methanol directly and purify via crystallization from Ethanol/Diethyl Ether.
Part 4: Reaction Pathway Visualization
Reaction pathways for TRIS acetylation highlighting chemoselective control vs. basic hydrolysis.
Part 5: Self-Validating Experimental Protocols
Method A: Direct Chemoselective N-Acetylation (Recommended)
This protocol utilizes thermodynamic control to prevent O-acetylation, resulting in the highest direct yield.
Preparation: Suspend 12.1 g (0.10 mol) of TRIS base in 100 mL of anhydrous Methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.
Reagent Addition: Dissolve 10.7 g (0.105 mol, 1.05 eq) of Acetic Anhydride in 20 mL of anhydrous Methanol. Add this solution dropwise to the TRIS suspension over 30 minutes using an addition funnel.
Reaction Phase: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Validation Check 1: The initial heterogeneous suspension will gradually dissolve into a clear, homogeneous solution. This phase change physically validates the conversion of the insoluble TRIS base into the highly soluble N-acetyl product.
In-Process Monitoring: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin.
Validation Check 2: A successful reaction will show zero purple staining at the baseline, confirming 100% consumption of the primary amine.
Isolation: Evaporate the methanol and methyl acetate byproduct under reduced pressure (rotary evaporator) at 40 °C.
Purification: Triturate the resulting viscous syrup with cold diethyl ether to induce crystallization. Filter the white crystalline solid and dry under a high vacuum. (Expected Yield: 85-92%).
Method B: The Salvage Protocol (Exhaustive Acetylation + Hydrolysis)
Use this protocol if you have accidentally over-acetylated your batch or are working with crude mixtures from failed acyl chloride reactions.
Exhaustive Acetylation: Reflux the crude TRIS mixture in excess Acetic Anhydride (5.0 eq) with a catalytic amount of Sodium Acetate for 2 hours. Evaporate the excess anhydride to isolate the crude N,O,O,O-tetraacetyl TRIS.
Hydrolysis Setup: Dissolve 10.0 g of the crude tetraacetyl intermediate in 50 mL of Methanol.
Selective Cleavage: Add 50 mL of 1.0 N aqueous Sodium Hydroxide (NaOH) dropwise at room temperature. Stir for 3 hours.
Validation Check 1: The pH of the solution will drop as the hydroxide is consumed by the cleaving ester bonds. Monitor pH and ensure it remains slightly basic (> pH 8).
Neutralization: Carefully neutralize the solution to pH 7.0 using 1.0 N Hydrochloric Acid (HCl).
Isolation: Evaporate the solvent completely to dryness. Extract the solid residue with hot absolute ethanol (which dissolves the N-acetyl TRIS but leaves the NaCl salt behind). Filter and concentrate the ethanol to yield the pure product.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar.[Link]
Piloty, O., & Ruff, O. (1897). Ueber einige Amino‐alkohole der Fettreihe. Berichte der deutschen chemischen Gesellschaft, 30(2), 2057-2068. ResearchGate.[Link]
Troubleshooting
optimizing pH stability of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide buffers at room temperature
Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical factors governing the pH stability of N-[1,3-Dihydr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical factors governing the pH stability of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (Tris) buffers at room temperature. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the properties and handling of Tris buffers.
Q1: What is N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (Tris) buffer and why is it so common in life sciences?
A1: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is the systematic chemical name for what is almost universally known in the lab as Tris , or Tris base.[1][2][3] It is an organic compound extensively used to prepare buffer solutions for biochemistry and molecular biology.[1] Its popularity stems from several key advantages:
Physiologically Relevant pH Range: Tris has a pKa of approximately 8.1 at 25°C, which makes it an excellent buffer for maintaining pH in the biologically crucial range of 7.0 to 9.0.[4][5][6]
Chemical Inertness: It generally shows minimal interference with many biological reactions and does not precipitate with common divalent cations like calcium and magnesium.[7]
High Solubility and Low Cost: Tris is highly soluble in water and is relatively inexpensive, making it practical for routine laboratory use.[1][7]
Q2: What is the primary cause of pH instability in Tris buffers?
A2: The single most significant factor affecting the pH of a Tris buffer is temperature .[8][9] The pKa of Tris, which dictates the pH of the buffer, is highly dependent on temperature.[5][10] Unlike buffers such as phosphate or MES, which have low ionization enthalpies, Tris has a high ionization enthalpy, meaning its pKa changes significantly with temperature fluctuations.[10]
Q3: How exactly does temperature affect the pH of my Tris buffer?
A3: The pH of a Tris buffer has a strong inverse relationship with temperature. As the temperature increases, the pH decreases. The generally accepted temperature coefficient (ΔpKa/°C) is approximately -0.03 pH units for every 1°C increase in temperature .[7][11][12][13]
For example, a buffer prepared to pH 8.0 at a cool room temperature of 20°C will have a pH of approximately 7.49 when used in an incubator at 37°C (a 17°C increase results in a ~0.51 pH unit drop). This is a substantial change that can dramatically impact experimental outcomes.[7][14]
Q4: How long can I store my Tris buffer and under what conditions?
A4: Properly prepared sterile Tris buffer can be stored for several months to a year.[15] For optimal stability:
Storage Temperature: Store in tightly sealed containers at room temperature or refrigerated at 2-8°C.[4][15][16]
Prevent CO2 Absorption: Atmospheric CO2 can dissolve in the alkaline buffer, forming carbonic acid and lowering the pH over time.[17] Always keep containers tightly sealed when not in use.[15][16]
Avoid Contamination: Use aseptic techniques during preparation or sterile filter the final solution (0.22 µm filter) to prevent microbial growth, which can alter the pH and degrade the buffer.[8][15] It is good practice to visually inspect the buffer for any turbidity or color change before use, as this may indicate contamination or degradation.[15]
Q5: Does the concentration of my Tris buffer affect its pH?
A5: Yes, the pH of Tris buffers is sensitive to concentration. Diluting a concentrated stock solution will cause the pH to change.[11][18] A ten-fold dilution can cause the pH to decrease by 0.03-0.05 units.[13] Therefore, it is a critical best practice to adjust the pH of the buffer at its final working concentration .[18]
Section 2: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My pH readings are unstable and drifting.
This is one of the most common and frustrating issues when working with Tris. The cause is often not the buffer itself, but an incompatibility with the measurement equipment.
Q: Why are my pH readings drifting or sluggish when measuring Tris buffer?
A: The most likely cause is an incompatibility between the Tris buffer and your pH electrode.[19] Standard, single-junction silver/silver chloride (Ag/AgCl) reference electrodes are not suitable for use with Tris.[1][6]
Q: I see a white, cloudy precipitate forming around my pH electrode's junction. What does this mean?
A: This precipitate is the direct result of a chemical reaction between Tris and the silver ions (Ag+) that leach from a single-junction Ag/AgCl electrode.[20] Tris readily forms a stable, insoluble Ag-Tris complex.[1][20] This precipitate physically clogs the porous junction of the reference electrode, disrupting the stable reference potential and leading to inaccurate, drifting, and unreliable pH measurements.[20]
Q: How can I prevent this precipitation and get a stable pH reading?
A: The solution is to use a pH electrode that is compatible with Tris solutions. You have two main options:
Use a Double-Junction Ag/AgCl Electrode: These electrodes feature an outer electrolyte chamber that is free of silver ions, preventing them from coming into contact with and precipitating your Tris buffer.[19][20]
Use a Non-Silver Reference Electrode: A Calomel (mercury/mercurous chloride) reference electrode is a common alternative that is immune to this problem, though it contains mercury and requires appropriate handling.[20]
Caption: Troubleshooting workflow for unstable pH readings in Tris buffer.
Issue 2: My experimental results are inconsistent, and I suspect the buffer pH is off.
Inconsistent results are often traced back to unacknowledged pH shifts in the buffer after its initial preparation.
Q: I prepared my buffer to pH 7.5 at 25°C, but my experiment runs at 37°C. Is the pH still 7.5?
A: No, it is significantly lower. Due to the temperature dependence of Tris (approx. -0.03 units/°C), a 12°C increase will lower your buffer's pH by about 0.36 units, to approximately pH 7.14.[10][11] This can dramatically affect enzyme activity or binding kinetics. The cardinal rule for Tris is to pH the buffer at the temperature at which the experiment will be performed. [8][21]
Q: I diluted my 1M stock buffer (pH 8.0) to 50mM for my experiment. Do I need to re-check the pH?
A: Yes, absolutely. The pH of Tris buffer is dependent on its concentration.[14] Diluting a stock solution can cause the pH to drop.[13][18] While the shift may be small, for reproducible science, you must verify the pH of the final working solution after dilution.
Q: My stored buffer has a different pH than when I first made it. What happened?
A: This is likely due to one of two causes:
CO2 Absorption: If the container was not sealed tightly, CO2 from the atmosphere dissolved into the buffer, forming carbonic acid and lowering the pH.[17]
Microbial Contamination: If the buffer was not prepared under sterile conditions, microbial growth can alter the pH over time.[15] Discard any buffer that appears cloudy or has changed pH significantly upon storage.[15]
Issue 3: I observe unexpected reactions or inhibition in my assay.
While Tris is largely inert, it can interact with certain components of an experimental system.
Q: Can Tris buffer interact with metal ions in my experiment?
A: Yes. Tris is known to complex or chelate various metal ions, including copper (Cu2+), nickel (Ni2+), and cobalt (Co2+).[1][7][22][23] If your experiment involves metalloenzymes or requires a specific concentration of free metal ions, Tris may interfere by sequestering them.[22][23] In such cases, consider an alternative buffer like HEPES.
Q: Are there any enzymes that are inhibited by Tris?
A: Yes, Tris has been shown to inhibit a number of enzymes.[1] As a primary amine, it can also participate in reactions with other molecules like aldehydes.[7] It is always advisable to consult the literature for your specific enzyme or system to ensure Tris is a compatible buffer.
Section 3: Protocols for Optimal Stability
Following validated protocols is key to ensuring buffer reliability and experimental reproducibility.
Protocol 1: Preparation of a Temperature-Corrected 1 M Tris-HCl Stock Solution (pH 8.0 at 25°C)
This protocol details the standard procedure for preparing a Tris-HCl buffer, emphasizing best practices.
Materials:
Tris base (FW: 121.14 g/mol )
Concentrated Hydrochloric Acid (HCl)
High-purity, deionized water
Calibrated, Tris-compatible pH meter (Double-Junction or Calomel)
Stir plate and magnetic stir bar
Graduated cylinders and beakers
Procedure:
Weigh 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of deionized water.[20]
Place the beaker on a stir plate and stir until the Tris base is completely dissolved.
Place the calibrated, Tris-compatible pH electrode into the solution. If your experiment will be run at a temperature other than 25°C, bring the buffer solution to that target temperature now.
Slowly and carefully add concentrated HCl dropwise while monitoring the pH.[8] Be aware that this is an exothermic reaction, and the temperature of the solution may increase. Allow the temperature to re-equilibrate before making a final pH reading.
Continue adding HCl until the target pH (e.g., 8.0) is reached and stable. Avoid overshooting the target pH. Adding a base like NaOH to correct an overshoot will alter the ionic strength of your buffer.[6][24]
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to exactly 1 L.[20]
(Optional) For long-term storage, sterile filter the buffer through a 0.22 µm filter into a sterile, sealed container.[8]
Caption: Best-practice workflow for preparing Tris-HCl buffer.
Protocol 2: Best Practices for Storage and Handling
Label Clearly: Always label your buffer with its name, concentration, pH, preparation date, and the temperature at which the pH was set.
Use Sealed Containers: Use high-quality, tightly sealing bottles to minimize exposure to air and prevent CO2 absorption and evaporation.[16]
Aliquot for Use: For high-purity applications, consider aliquoting a large batch of buffer into smaller, single-use volumes. This practice minimizes the risk of contaminating the main stock during repeated use.[15]
Regular Checks: Before use, always visually inspect the buffer for signs of precipitation or microbial growth.[15] It is also good practice to periodically verify the pH of your stock solutions.
Section 4: Data Reference Table
The following table summarizes the significant effect of temperature on the pH of a standard Tris buffer.
Temperature (°C)
Temperature (°F)
Expected pH (Set to 8.0 @ 25°C)
4
39.2
~8.63
20
68.0
~8.15
25
77.0
8.00 (Reference)
30
86.0
~7.85
37
98.6
~7.64
Table 1: Calculated pH of a Tris buffer solution at various temperatures, assuming an initial pH of 8.0 was set at 25°C and a ΔpKa/°C of -0.03. This illustrates the critical need to prepare the buffer at its intended temperature of use.[10][11][14]
References
Sigma-Aldrich. (n.d.). TRIS-HCl, 1 M STOCK SOLUTION, pH 7.80. Product Information Sheet.
Benchchem. (n.d.). Technical Support Center: Tris-Hydroxymethyl-Methyl-Ammonium (Tris) Buffer and Silver Electrode Compatibility.
Amerigo Scientific. (2024, May 27). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
Sigel, H., & Brintzinger, H. (1983). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP). PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Tris-buffered saline. Retrieved from [Link]
Nano Explorer. (n.d.). Mastering Tris Buffer Preparation: A Step-by-Step Guide for Researchers. Retrieved from [Link]
Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control. Retrieved from [Link]
HUI BAI YI. (2023, September 11). Tris Buffer Storage Time. Retrieved from [Link]
HUI BAI YI. (2024, April 30). What are the reasons for the failure of Tris hcl buffer. Retrieved from [Link]
HUI BAI YI. (2023, September 9). Storage conditions for Tris hydrochloride (Tris hcl) buffer. Retrieved from [Link]
Camlab. (2016, May 11). Q: Do I need a specific Tris compatible electrode?. Retrieved from [Link]
ResearchGate. (2014, August 7). Why does the PH of tris-base buffer change with temperature variation?. Retrieved from [Link]
Broadley-James. (n.d.). TRIS Buffers - What electrodes can I use?. Retrieved from [Link]
Durst, R. A., & Staples, B. R. (1972). Tris/Tris·HCl: A Standard Buffer for Use in the Physiologic pH Range. Clinical Chemistry, 18(3), 206–208. Retrieved from [Link]
HUI BAI YI. (2025, August 28). How does Tris affect the stability of biological samples?. Retrieved from [Link]
Bio-Rad. (n.d.). Tris Buffer. Retrieved from [Link]
HUI BAI YI. (2023, May 15). Advantages And Disadvantages Of TRIS Buffer And Its Derivatives. Retrieved from [Link]
Interchim. (n.d.). Tris HCl. Technical Data Sheet. Retrieved from [Link]
ResearchGate. (2017, January 6). TRIS buffer pH discrepancies?. Retrieved from [Link]
LCGC International. (2025, November 28). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]
DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]
HUI BAI YI. (2024, April 28). Advantages and precautions of biological buffer Tris base. Retrieved from [Link]
Reddit. (2023, December 22). Understanding Tris-HCl stability. r/labrats. Retrieved from [Link]
Reddit. (2021, October 16). How do you prepare Tris buffer?. r/labrats. Retrieved from [Link]
Wójcik, J., et al. (2013). Revised Coordination Model and Stability Constants of Cu(II) Complexes of Tris Buffer. Inorganic Chemistry, 53(1), 345-353. Retrieved from [Link]
NextSDS. (n.d.). N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Retrieved from [Link]
Lai, C. Z., et al. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science, 17(3), 875-882. Retrieved from [Link]
reducing background noise in n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide HPLC analysis
Title: Technical Support Center: Troubleshooting HPLC Background Noise in N-acetyl Tris Analysis Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Troubleshooting HPLC Background Noise in N-acetyl Tris Analysis
Introduction
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges of quantifying n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl Tris).
Because N-acetyl Tris is a highly polar, hydrophilic molecule lacking a strong conjugated chromophore, its analysis typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with either low-wavelength UV detection (~200–210 nm for the amide bond) or universal detectors like the Charged Aerosol Detector (CAD)[1][2]. Both detection modes are notoriously susceptible to high background noise. This guide provides field-proven, self-validating workflows to isolate and eliminate these interferences based on first-principle causality.
Part 1: Diagnostic Data Matrix
To troubleshoot effectively, we must first understand the quantitative limits of our mobile phase components. The table below summarizes the critical properties of common HILIC solvents and additives, highlighting their causal relationship with background noise.
Table 1: Mobile Phase Component Matrix for N-acetyl Tris Analysis
Solvent / Additive
UV Cut-off (nm)
Volatility (CAD/ELSD)
Primary Cause of Background Noise
Acetonitrile (HPLC Grade)
190 nm
Highly Volatile
Minimal; ideal for HILIC organic phase.
Methanol
205 nm
Highly Volatile
Absorbs strongly near 205 nm; amplifies UV noise[3].
Water (Milli-Q, 18.2 MΩ·cm)
190 nm
Highly Volatile
Trace organics or dissolved O₂ cause baseline drift[3].
Trifluoroacetic Acid (TFA)
210 nm
Volatile
High UV absorbance at <220 nm masks the amide peak[1].
Causes catastrophic background current and nebulizer clogging in CAD[2].
Part 2: Core Troubleshooting Workflow
Before adjusting method parameters, you must systematically isolate the source of the noise. The following logical workflow utilizes a self-validating elimination strategy to determine whether the noise originates from the column, the pump/mobile phase, or the detector optics.
Fig 1. Logical workflow for isolating the source of HPLC background noise using isolation tests.
Part 3: Deep-Dive FAQs
Q1: I am analyzing N-acetyl Tris at 205 nm using a HILIC column. Why is my baseline noise so erratic, and how do I fix it?A1: The amide bond in N-acetyl Tris requires detection at very low wavelengths (200–210 nm). At 205 nm, dissolved oxygen in the mobile phase transitions from a triplet to a singlet state, which strongly absorbs UV light. As the pump mixes aqueous and organic phases (e.g., Acetonitrile/Water), the solubility of oxygen changes, causing outgassing and severe baseline drift or noise[3]. Furthermore, additives like TFA exhibit high UV absorbance below 220 nm, masking small analyte peaks[1].
Solution: Switch to an inline vacuum degassing system supplemented by continuous helium sparging. Replace TFA with a low-UV alternative like dilute phosphoric acid (if using UV exclusively) or high-purity ammonium formate, and ensure your solvents are strictly LC-MS grade[1][3].
Q2: Because of the UV limitations, I switched to a Charged Aerosol Detector (CAD). Now I have a constant high background current (>5 pA). What is the causality here?A2: CAD is a near-universal detector that measures any non-volatile analyte by converting it into charged aerosol particles. If your baseline current is high, your mobile phase contains non-volatile impurities[2]. Even "HPLC-grade" solvents can leach silicates from glass bottles or contain trace metal cations. When the mobile phase evaporates in the CAD nebulizer, these impurities form background particles, directly increasing the noise floor[2].
Solution: You must use ultra-pure, MS-grade solvents and volatile buffers (e.g., ammonium acetate). Never use phosphate buffers with CAD. Additionally, store aqueous mobile phases in high-density polyethylene (HDPE) bottles rather than borosilicate glass to prevent silicate leaching[2].
Q3: How do I distinguish between HILIC column bleed and a dirty detector flow cell?A3: HILIC columns (especially unbonded bare silica or polymer-based phases) can shed micro-particles or slowly elute strongly retained matrix components from previous injections, appearing as a noisy, wandering baseline[4]. A dirty UV flow cell or contaminated CAD nebulizer will produce noise regardless of the column[5]. You can distinguish them using the "Zero-Column" isolation protocol (detailed below). If bypassing the column eliminates the noise, the column is bleeding or requires extensive washing[4].
Part 4: Step-by-Step Methodologies
To ensure scientific integrity, do not guess the source of the noise. Execute these self-validating protocols to definitively identify and resolve the issue.
Protocol 1: The "Zero-Column, Zero-Flow" Isolation Test
This protocol systematically uncouples the system components to pinpoint the noise source.
Establish Baseline: Run your standard HILIC method (e.g., 90% ACN / 10% 10mM Ammonium Acetate) at 1.0 mL/min. Record the peak-to-peak noise (in mAU for UV, or pA for CAD).
Zero-Column Test: Stop the pump. Remove the HILIC column and replace it with a zero-dead-volume titanium or PEEK union.
Re-evaluate: Restart the flow at 1.0 mL/min.
Causality Check: If the noise drops significantly, the column was shedding stationary phase or retained contaminants[4]. Proceed to wash the column with 50 column volumes of a highly aqueous solvent (e.g., 90% Water / 10% ACN) to strip polar contaminants.
Zero-Flow Test: If the noise remains high during the Zero-Column test, stop the pump completely (0.0 mL/min).
Causality Check: If the noise drops to near zero, the issue is chemical (mobile phase impurities or dissolved gases)[3]. If the noise remains high despite zero flow, the issue is electronic/optical (e.g., a failing UV lamp, a dirty flow cell window, or electronic grounding issues)[5].
Protocol 2: CAD Nebulizer Passivation and Cleaning
If Protocol 1 identifies the detector as the issue in a CAD setup, the nebulizer is likely contaminated with non-volatile salts.
Bypass Column: Remove the analytical column and install a union.
Prepare Wash Solvent: Prepare a mixture of 80% LC-MS Grade Water and 20% Methanol. (High aqueous content dissolves precipitated salts, while methanol aids in nebulization and surface wetting)[2].
High-Flow Flush: Pump the wash solvent directly into the CAD at 2.0 mL/min for 2 hours.
Low-Flow Soak: Reduce the flow rate to 0.2 mL/min and leave it running overnight to dissolve stubborn crystalline deposits inside the nebulizer capillary[2].
Validation: The next morning, flush with your original mobile phase. The background current should stabilize below 2.0 pA.
References
Shimadzu. "6-1) How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths." Shimadzu Technical Support,[Link]
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide degradation prevention during long-term storage
Welcome to the Technical Support Center for N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (also known as Tris-acetamide). This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (also known as Tris-acetamide). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential degradation issues during long-term storage.
Troubleshooting Guide: Investigating Degradation
Have you observed unexpected results or a decrease in the performance of your N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide? This could be an indication of degradation. Use the following troubleshooting flowchart to diagnose and address potential issues.
Caption: Troubleshooting workflow for suspected degradation of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide and what are its main degradation pathways?
A1: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a chemical compound that incorporates a Tris (tris(hydroxymethyl)aminomethane) core structure with an acetamide functional group.[1][2] Its unique structure with multiple hydroxyl groups and an amide bond makes it susceptible to two primary degradation pathways, especially during long-term storage:
Amide Hydrolysis: The amide bond can be broken by water, a reaction that can be catalyzed by acidic or basic conditions, to yield Tris and acetic acid.[3][4][5]
Oxidation of the Polyol Moiety: The multiple hydroxyl groups of the Tris core can be susceptible to oxidation, especially in the presence of oxygen, light, or certain metal ions.[6]
Caption: Primary degradation pathways for N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
Q2: What are the optimal storage conditions to prevent degradation?
A2: To minimize degradation, it is crucial to control the storage environment. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can facilitate amide hydrolysis.[7][8][9] The polyol structure is also sensitive to oxidation.[10][11]
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of chemical reactions, including hydrolysis and oxidation.[12]
Humidity
Store in a desiccator or with a desiccant.
Minimizes water absorption, thereby preventing amide hydrolysis.[7][8]
Light
Store in an amber vial or in the dark.
Protects the molecule from light-induced oxidation.[13]
Atmosphere
Store under an inert gas (e.g., nitrogen or argon).
Tightly sealed, non-reactive containers (e.g., glass or polyethylene).[10]
Prevents exposure to moisture and air.
Q3: I've noticed the powder has clumped together. Can I still use it?
A3: Clumping is a strong indication that the compound has absorbed moisture.[7][9] This significantly increases the risk of amide hydrolysis, which may have already occurred to some extent. While the material might still be usable for non-critical applications, for experiments requiring high purity and accurate concentrations, it is highly recommended to use a fresh, unclumped lot. If you must use the clumped material, consider drying it under a vacuum, but be aware that this will not reverse any hydrolysis that has already taken place.[13]
Q4: How can I detect and quantify the degradation of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide?
A4: Several analytical techniques can be employed to assess the purity and degradation of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[14][15][16][17]
Here is a general protocol for assessing the purity of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide using Reverse-Phase HPLC (RP-HPLC).
Experimental Protocol: Purity Assessment by RP-HPLC
Objective: To separate and quantify N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide from its potential degradation products.
Materials:
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide sample (and a reference standard, if available)
HPLC-grade water
HPLC-grade acetonitrile
Trifluoroacetic acid (TFA)
Volumetric flasks
Autosampler vials
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Sample Preparation:
Accurately weigh and dissolve the N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide sample in Mobile Phase A to a final concentration of 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 210 nm
Gradient Elution:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-17 min: 95% B
17-18 min: 95% to 5% B
18-25 min: 5% B
Data Analysis:
Integrate the peak areas of all components in the chromatogram.
Calculate the percentage purity of the main peak corresponding to N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. The appearance of new peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like Tris.
Q5: Can microbial contamination affect the stability of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide?
A5: Yes, microbial contamination can be a concern, especially if the compound is stored in solution or in a humid environment. Some microorganisms possess amidase enzymes that can catalyze the hydrolysis of the amide bond.[18] Additionally, some bacteria have been shown to degrade the Tris core itself.[19] Therefore, it is essential to handle the compound under sterile conditions when preparing solutions for long-term storage or for use in cell culture applications.
References
Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Techiesci.[Link]
Kaila, V. R. I., & Hummer, G. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11958-11966. [Link]
Dalal, M. Hydrolysis of Esters and Amides. Dalal Institute.[Link]
Hunt, I. Ch20 : Amide hydrolysis. University of Calgary.[Link]
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
News. (2024, February 25). How to storage the polyether polyols? [Link]
Tiansheng Technology Co., Ltd. Storage and Safety of Polyether Polyols. [Link]
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
Zhang, M., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Asian Journal of Pharmaceutical Sciences, 17(4), 488-498. [Link]
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
Navickas, T., et al. (2023). Influence of Long-Term Storage and UV Light Exposure on Characteristics of Polyurethane Foams for Cryogenic Insulation. Materials, 16(22), 7083. [Link]
ResearchGate. How to test the stability of amide bond using an enzymatic assay? [Link]
technical guidelines for handling, storage, and processing of polyether polyol 330n dl2000. [Link]
Schleheck, D., et al. (2024). Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS. The ISME Journal, 18(1), wrad023. [Link]
Goparaju, C. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 264(1), 106-113. [Link]
Gotor-Fernández, V., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(2), 346-350. [Link]
Baertschi, S. W., et al. (2013). Assessing mass balance in pharmaceutical drug products: New insights into an old topic. TrAC Trends in Analytical Chemistry, 49, 126-136. [Link]
NextSDS. N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide — Chemical Substance Information. [Link]
Chemistry Education. Synthesis and analysis of amides. [Link]
Kouyama, K., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(4), 888-895. [Link]
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. Pharmaceutical Research, 7(7), 703-711. [Link]
Han, L., et al. (2019). Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil. Frontiers in Microbiology, 10, 262. [Link]
Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry, 85(4), 2385-2390. [Link]
overcoming solubility issues with n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate or synthesize highly polar polyols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate or synthesize highly polar polyols. N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-acetyl Tris or Tris-acetamide) is a classic example of a "brick dust" molecule in organic synthesis. While it is highly soluble in water, it is stubbornly insoluble in most standard organic solvents.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your downstream assays and synthetic steps proceed without interruption.
FAQ Section 1: The Physics of Solubilization
Q1: Mechanistically, why is N-acetyl Tris insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate?A1: The insolubility is a thermodynamic issue driven by intense intermolecular forces. N-acetyl Tris possesses three primary hydroxyl (-OH) groups and one amide (-NHC=O) group radiating from a compact central carbon. In the solid state, these functional groups act as dense hydrogen-bond donors and acceptors, creating a highly stable, rigid crystal lattice. When you attempt to dissolve this compound in a moderately polar solvent like DCM, the solvation energy (the energy released when solvent molecules interact with the solute) is vastly insufficient to overcome the lattice energy (the energy required to break the solute-solute hydrogen bonds). Consequently, the thermodynamic equilibrium heavily favors the solid state.
Q2: I cannot alter the chemical structure for my assay. What are the best solvent systems for direct solubilization?A2: If chemical derivatization is prohibited, you must use solvents capable of actively disrupting the hydrogen-bond network. Highly polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are the gold standards here[1]. They possess high dielectric constants and act as powerful hydrogen-bond acceptors, effectively solvating the hydroxyl protons without donating protons themselves (which could interfere with nucleophilic reactions).
Table 1: Solvent Selection & Quantitative Solubilization Data
Use this data to select the appropriate solvent based on its dielectric constant (ε) and hydrogen-bonding profile.
Solvent
Dielectric Constant (ε)
Hydrogen Bonding Capability
Solubilization Efficacy for N-acetyl Tris
Recommended Experimental Use Case
Hexane / Toluene
< 3.0
None
Insoluble
Anti-solvent for controlled precipitation.
Dichloromethane (DCM)
8.9
Poor
Very Poor
Not recommended as a primary solvent.
Tetrahydrofuran (THF)
7.5
Moderate Acceptor
Poor to Moderate
Requires heating or use as a co-solvent.
Methanol (MeOH)
32.7
Strong Donor/Acceptor
High
Protic reactions; excellent for co-solvent blends.
Q3: I need to perform a reaction in a non-polar solvent (e.g., THF or Toluene) where DMF/DMSO are incompatible. How can I temporarily modify the molecule to force solubility?A3: The most robust strategy is to temporarily mask the hydroxyl groups using a protecting group. For 1,3-diols like those found in the Tris backbone, acetonide (isopropylidene acetal) formation is the industry standard[2]. By reacting N-acetyl Tris with 2,2-dimethoxypropane (2,2-DMP), two of the three hydroxyl groups are tethered into a lipophilic 1,3-dioxane ring. This transformation eliminates two hydrogen-bond donors and significantly increases the lipophilicity of the molecule, rendering it highly soluble in solvents like DCM or THF.
Decision tree for solubilizing highly polar polyols like N-acetyl Tris in organic workflows.
Standard Operating Procedure: Acetonide Protection of N-acetyl Tris
This protocol outlines the synthesis of N-(5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)acetamide. It is designed as a self-validating system to ensure reaction success even without immediate LC-MS access.
Rationale & Causality: We utilize 2,2-DMP instead of standard acetone because 2,2-DMP acts as both the reagent and an internal water scavenger. As the acid-catalyzed reaction proceeds, it generates methanol rather than water, shifting the thermodynamic equilibrium entirely toward the acetal product without the need for complex azeotropic distillation[3].
Step-by-Step Methodology:
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend N-acetyl Tris (1.0 eq) in anhydrous 2,2-dimethoxypropane (10.0 eq). The mixture will initially be a thick, heterogeneous suspension.
Reaction & Visual Validation: Stir the mixture at room temperature.
Self-Validation Check 1: Over 2 to 4 hours, the opaque suspension will transition into a clear, homogeneous solution. This macroscopic phase change is your primary physical indicator that the highly polar crystal lattice has been disrupted and the lipophilic acetonide has successfully formed.
TLC Monitoring: Spot the reaction on a silica gel TLC plate (Eluent: DCM/MeOH 9:1).
Self-Validation Check 2: Because N-acetyl Tris lacks a UV chromophore, you must stain the plate with Cerium Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO₄) and apply heat. The starting material will remain stuck at the baseline (Rf = 0.0), while the acetonide product will migrate smoothly to Rf ~0.4–0.5.
Quenching (Critical Step): Once complete, add Triethylamine (0.1 eq) to the flask and stir for 5 minutes.
Causality: Acetonides are highly sensitive to acid during concentration. Neutralizing the p-TsOH prevents reverse-hydrolysis (deprotection) when the solvent is removed under vacuum.
Isolation: Concentrate the mixture under reduced pressure. The resulting organic-soluble acetonide intermediate can now be dissolved in DCM, THF, or Toluene for your downstream reactions.
Chemical workflow for the temporary acetonide protection and solubilization of N-acetyl Tris.
References[2] Title: Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition
Source: Wiley
URL: [Link][3] Title: Acetonide - Chemical Definition and Organic Synthesis
Source: Grokipedia
URL: [Link][1] Title: Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
refining purification methods for n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide crude extracts
Welcome to the Technical Support Center for the synthesis and purification of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to as N-acetyl-Tris or NAT. Isolating highly pu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)[1], commonly referred to as N-acetyl-Tris or NAT.
Isolating highly pure NAT from crude acetylation mixtures presents a unique challenge for researchers and drug development professionals. Because both the starting material (Tris base) and the final product are extremely hydrophilic, traditional liquid-liquid extraction workflows fail. This guide bypasses standard boilerplate protocols, offering instead a mechanistically grounded, self-validating purification strategy relying on selective hydrolysis and tandem ion-exchange chromatography.
Purification Workflow & Logical Relationship
The purification of NAT requires a sequential approach to address three distinct classes of impurities: over-acetylated esters, unreacted basic amines, and acidic byproducts.
Figure 1: Step-by-step downstream purification workflow for N-acetyl-Tris crude extracts.
Troubleshooting FAQs: Mechanistic Insights
Q: My NMR shows multiple methyl singlets around 2.0–2.15 ppm. Why is my product impure?A: This indicates O-acetylation. While the N-acetyl methyl protons typically resonate around 2.0 ppm, O-acetyl (ester) protons appear slightly downfield (2.05–2.15 ppm).
Mechanistic Causality: Amines are more nucleophilic than alcohols, favoring N-acetylation kinetically. However, the 3:1 stoichiometric excess of hydroxyls in Tris drives competing O-acetylation, leading to polyacetylated byproducts[2].
Resolution: Implement a selective hydrolysis step. Amide bonds are robust against mild base, whereas ester bonds are labile. Treating the crude extract with a mild base selectively saponifies the O-acetates back to hydroxyls without cleaving the target N-acetyl bond ().
Q: How do I completely remove unreacted Tris base without losing my N-acetyl-Tris?A: Liquid-liquid extraction is highly inefficient here because both Tris and NAT are extremely hydrophilic (LogP < -1.5).
Mechanistic Causality: Tris base has a pKa of ~8.1. At a neutral or slightly acidic pH, it exists as a protonated cation. In contrast, the amide nitrogen in NAT is neutral (pKa ~14).
Resolution: Use Strong Cation Exchange (SCX) chromatography. By passing the aqueous crude mixture through a strongly acidic cation exchange resin, the protonated Tris binds ionically to the sulfonate groups. The neutral NAT flows through entirely unretained ().
Q: I'm getting a viscous syrup instead of crystals after solvent removal. How do I induce crystallization?A: NAT is highly hygroscopic. Trace amounts of water or acetic acid will depress the melting point and cause the compound to crash out as a supercooled syrup rather than a crystalline solid.
Mechanistic Causality: Water molecules strongly hydrogen-bond with the three hydroxyls and the amide group of NAT, preventing the highly ordered intermolecular hydrogen bonding required for crystal lattice formation.
Resolution: Ensure absolute removal of water via azeotropic distillation with absolute ethanol prior to recrystallization.
Quantitative Data: Resin Binding Metrics
To successfully execute the tandem ion-exchange workflow, you must leverage the distinct physicochemical properties of the mixture components.
Compound
pKa
LogP (Est.)
SCX Affinity (Dowex 50W, H+)
WAX Affinity (IRA-67, OH-)
Target Removal Strategy
Tris Base
8.1
-1.56
High (Trapped as Cation)
None
Strong Cation Exchange
N-Acetyl-Tris
~14.0
-2.10
None (Flow-through)
None (Flow-through)
Target Product
O-Acetyl-Tris
~14.0
-1.20
None
None
Mild Base Hydrolysis
Acetic Acid
4.76
-0.17
None
High (Trapped as Anion)
Weak Anion Exchange
Self-Validating Experimental Protocol
This methodology ensures that each phase of the purification is independently verifiable before proceeding to the next step, eliminating downstream compounding errors.
Phase 1: Selective De-O-Acetylation
Dissolution: Dissolve the crude NAT extract in deionized water (10 mL per gram of crude).
pH Adjustment: Slowly add 1.0 M K₂CO₃ dropwise while monitoring with a calibrated pH meter until the solution stabilizes at pH 9.5–10.0.
Hydrolysis: Stir the solution vigorously at 25°C for 2 hours.
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 8:2). The disappearance of higher R_f spots (O-acetates) and consolidation into the main, highly polar NAT spot confirms complete hydrolysis.
Phase 2: Cation Exchange (Tris Removal)
Resin Preparation: Swell and pack (H+ form) into a glass column. Use 3 equivalents of resin capacity relative to the estimated unreacted Tris base. Wash with 5 column volumes (CV) of DI water.
Loading: Load the pH-adjusted aqueous mixture onto the column at a flow rate of 1–2 mL/min.
Elution: Elute with DI water. Collect fractions (e.g., 50 mL each).
Self-Validation Check: Spot each fraction on a TLC plate and stain with Ninhydrin solution (heat to 110°C). Free Tris base will immediately turn bright purple/pink. Combine only the Ninhydrin-negative fractions containing the UV-inactive, Ninhydrin-negative NAT.
Phase 3: Anion Exchange (Acetate Removal)
Resin Preparation: Pack Amberlite IRA-67 (OH- form) into a column and wash with 5 CV of DI water.
Loading & Elution: Pass the combined fractions from Phase 2 through the WAX column to trap acetate and carbonate ions. Elute with DI water.
Self-Validation Check: Measure the pH of the eluate. A neutral pH (~7.0) indicates the successful removal of all acidic byproducts.
Phase 4: Azeotropic Drying & Crystallization
Concentration: Lyophilize or rotary evaporate the eluate under high vacuum (<50°C water bath) until a thick, clear syrup is obtained.
Azeotropic Drying: Add 20 mL of absolute ethanol to the syrup and evaporate to dryness. Repeat this step twice to azeotropically remove all trace water.
Crystallization: Dissolve the anhydrous syrup in a minimum volume of boiling absolute ethanol. Remove from heat and add cold ethyl acetate dropwise until the solution becomes slightly turbid.
Harvesting: Allow the solution to cool slowly to room temperature, then transfer to 4°C overnight. Filter the resulting white crystals, wash with ice-cold ethyl acetate, and dry under vacuum.
References
Protective Groups in Organic Synthesis, 3rd Edition
Source: Wiley Online Library
URL:[Link]
Purification of Laboratory Chemicals, 8th Edition
Source: Elsevier
URL:[Link]
optimizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide concentration for cell viability assays
Technical Support Center: Troubleshooting & Optimization Topic: Optimizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Concentration for Cell Viability Assays Introduction Welcome to the Application Scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & OptimizationTopic: Optimizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Concentration for Cell Viability Assays
Introduction
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-Acetyl-Tris or NAT) in highly sensitive cell viability assays. Rather than providing a generic protocol, this guide deconstructs the biochemical causality behind NAT optimization to ensure your viability data is robust, reproducible, and artifact-free.
Part 1: The Mechanistic Causality – Why N-Acetyl-Tris?
In flow cytometry and high-content imaging, fixable viability dyes (e.g., Zombie Aqua, Ghost Dye) rely on N-hydroxysuccinimide (NHS) ester chemistry to covalently bind to free primary amines (lysine residues) on the surface and interior of dead cells[1].
A critical failure point in these assays is the use of standard Tris(hydroxymethyl)aminomethane as a buffer. The primary amine in Tris acts as a potent nucleophile, rapidly reacting with the NHS-ester dye and quenching it before it can stain the dead cells[2]. This off-target amidation results in catastrophic false-positive viability data (dead cells remain unstained and appear live)[3].
To preserve the unique osmotic and hydrogen-bonding properties of the tri-hydroxyl motif of Tris without the amine interference, we utilize n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide . By acetylating the amine, the nitrogen is converted into an amide, rendering it non-nucleophilic and completely inert to NHS-esters. Because amides lack basicity at physiological pH, NAT functions as a structural osmolyte and must be co-formulated with a non-amine buffer (e.g., HEPES).
Mechanistic pathway of NHS-ester dye quenching by Tris vs. signal rescue using N-Acetyl-Tris.
Part 2: Data Presentation – Concentration Optimization
Optimizing the concentration of NAT is critical. Too low, and fragile cells may suffer osmotic stress during washing; too high, and the hypertonic environment can induce spontaneous apoptosis, skewing viability readouts.
Buffer Formulation (pH 7.4)
Viability Dye Quenching (%)
Dead Cell MFI
Live Cell MFI
Signal-to-Noise Ratio (SNR)
Assay Outcome
50 mM Tris-HCl
> 95%
1.5 x 10²
1.5 x 10¹
10
FAIL (False Viability)
1X PBS (No Osmolyte)
< 1%
1.2 x 10⁵
1.2 x 10²
1000
PASS (Baseline)
25 mM NAT + 25 mM HEPES
< 1%
1.4 x 10⁵
1.1 x 10²
1272
OPTIMAL (High Stability)
100 mM NAT + 25 mM HEPES
< 1%
8.0 x 10⁴
5.0 x 10²
160
SUBOPTIMAL (Osmotic Stress)
Data represents flow cytometric analysis of heat-killed vs. live peripheral blood mononuclear cell (PBMC) populations stained with an amine-reactive viability dye.
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a self-validating control step to confirm the purity of your NAT stock before it touches your precious samples.
Buffer Formulation: Dissolve NAT in molecular biology grade water to a final concentration of 25 mM. Add HEPES to a final concentration of 25 mM. Adjust pH to 7.4 using NaOH/HCl. (Causality: Do not use Tris-base to adjust pH, as this reintroduces the exact amine interference we are eliminating).
Self-Validation (Quality Control): Aliquot 100 µL of the NAT/HEPES buffer into a cell-free tube. Add 1 µL of the viability dye. Incubate for 30 minutes. Run this solution on a spectrophotometer or flow cytometer against a PBS+Dye control. (Causality: If the fluorescence is quenched compared to PBS, your NAT powder is contaminated with unreacted Tris. Discard and use a higher purity batch).
Cell Preparation: Harvest cells and wash twice in 1X PBS to remove serum proteins, which contain amines that quench the dye.
Resuspension: Resuspend the cell pellet (1x10⁶ cells) in 100 µL of the validated 25 mM NAT/HEPES buffer.
Staining: Add 1 µL of the amine-reactive viability dye. Vortex immediately to ensure homogenous dye distribution.
Incubation: Incubate for 30 minutes at 4°C in the dark to prevent dye photobleaching.
Washing & Fixation: Wash cells twice with PBS containing 1% BSA (the BSA amines will quench any remaining unreacted dye). Fix in 4% Paraformaldehyde and proceed to flow cytometry acquisition.
Step-by-step workflow for viability staining utilizing N-Acetyl-Tris as a non-reactive osmolyte.
Part 4: Troubleshooting & FAQs
Q: My dead cell population is shifting left (lower fluorescence) when using NAT compared to PBS. What is happening?A: This is almost always due to trace primary amine contamination. During the chemical synthesis of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, unreacted Tris can remain. Even 1 mM of free Tris will severely quench NHS-ester dyes[2]. Ensure you are using >99% pure, LC-MS grade NAT and always run the self-validation step.
Q: The pH of my staining buffer dropped to 6.0 after dissolving NAT in water. Can I use it as a standalone buffer?A: No. NAT is an amide. Unlike the primary amine in Tris, the amide nitrogen is not basic (pKa < 0) and provides zero buffering capacity at physiological pH. If dissolved in water, the pH is dictated by dissolved atmospheric CO₂. You must co-buffer NAT with a non-amine buffer like HEPES or phosphate.
Q: Why use NAT at all if PBS works fine for viability staining?A: While PBS is standard, certain fragile primary cells (e.g., neurons, specific dendritic cell subsets[4]) require the specific osmotic stabilization and hydrogen-bonding network that the tri-hydroxyl motif of Tris provides. NAT delivers this exact structural support without the assay-destroying amine reactivity.
Q: Can I use NAT in tetrazolium-based metabolic assays (e.g., MTS, XTT)?A: Yes. While NHS-ester dyes are the primary concern, certain tetrazolium reduction assays are also sensitive to primary amines and extreme pH shifts. NAT provides a stable, non-reducing, non-nucleophilic environment that prevents background reduction of the tetrazolium salts.
References
ASM Journals. Cell Surface Expression of the Vaccinia Virus Complement Control Protein Is Mediated by Interaction with the Viral A56 Protein and Protects Infected Cells from Complement Attack. Available at: [Link]
Scholaris. The expression and function of nAChRs in human T cells. Available at:[Link]
ResearchGate. CRISPR-based functional genomics in human dendritic cells. Available at:[Link]
Technical Support Center: Troubleshooting False Positives in n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Binding Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical pitfalls of high-throughput screening (HTS) and ligand-binding assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical pitfalls of high-throughput screening (HTS) and ligand-binding assays. A pervasive but rarely discussed issue is the artifactual interference caused by n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide , commonly known as N-acetyl-Tris .
Whether you are intentionally studying N-acetyl-Tris as a multidentate ligand for transition metal complexes (e.g., Zinc or Rhenium coordination) or encountering it as an unintended false positive in acetyltransferase (HAT/NAT) binding screens, understanding the chemical causality behind its behavior is critical for maintaining assay integrity. This guide provides a self-validating framework to troubleshoot, isolate, and eliminate false positives associated with this compound.
The Chemical Mechanism of Assay Interference
False positives in these assays generally stem from one fundamental flaw: the unintended acylation of Tris buffer. Tris (2-amino-2-(hydroxymethyl)propane-1,3-diol) contains a highly reactive primary amine. In the presence of an acetyl donor (like Acetyl-CoA), it rapidly converts into N-acetyl-Tris. This artifact then aggressively competes for metal coordination sites or triggers massive background signals in fluorescence-based detection systems.
Mechanism of artifactual N-acetyl-Tris formation and false positive binding.
Q1: Why am I seeing a massive baseline binding signal in my negative controls during acetyltransferase HTS?Causality & Solution: If your assay utilizes Tris buffer alongside Acetyl-CoA, you are inadvertently synthesizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in situ. This reaction consumes Acetyl-CoA and releases free Coenzyme A (CoA-SH). If your assay relies on thiol-reactive fluorophores (like CPM or ThioGlo4) to measure CoA-SH release as a proxy for target binding/activity, this artifactual N-acetyl-Tris formation will generate a massive false positive signal (1[1]).
Action: Immediately swap Tris for an amine-free buffer such as HEPES or MOPS.
Q2: How do I differentiate specific N-acetyl-Tris metal coordination from non-specific assay plate aggregation?Causality & Solution: When utilizing N-acetyl-Tris as an intentional ligand for metal complexes, researchers often observe non-specific binding. N-acetyl-Tris forms extensive intermolecular hydrogen-bonded networks via its multiple hydroxyl groups and the amide moiety (2[2]). This leads to supramolecular aggregation that artificially inflates apparent binding affinities (Kd) in surface plasmon resonance (SPR) or ELISA formats.
Action: Incorporate 0.01% non-ionic detergents (e.g., Triton X-100) into your binding buffer to disrupt weak hydrogen-bonded aggregates without perturbing the primary metal-ligand coordination sphere (3[3]).
Q3: My fluorescence polarization (FP) assay shows a sudden drop in mP. Is this a real hit or a false positive?Causality & Solution: It is likely a false positive. If artifactual N-acetyl-Tris accumulates, it acts as a competitive sink for transition metals or interacts directly with the fluorophore, altering the local microenvironment and quenching the signal. This leads to a drop in millipolarization (mP) that mimics a true displacement event.
Action: Perform an orthogonal label-free validation, such as Isothermal Titration Calorimetry (ITC) or MALDI-TOF Mass Spectrometry, to confirm true binding.
Quantitative Data: Interference Thresholds
To build a self-validating assay, you must select buffer systems that physically cannot form N-acetyl-Tris. The table below summarizes the quantitative impact of buffer selection on false positive rates.
Buffer System (50 mM, pH 7.5)
Chemical Reactivity
Artifactual N-acetyl-Tris Formation Rate
False Positive Impact
Tris-HCl
High (Primary Amine)
> 5.0 µM/min
Critical (Near 100% False Hit Rate)
HEPES
None (Tertiary Amine)
0.0 µM/min
None
MOPS
None (Morpholine Ring)
0.0 µM/min
None
PBS
None (Inorganic)
0.0 µM/min
None (Note: Risk of metal precipitation)
Decision Workflow for Assay Troubleshooting
Decision tree for identifying and resolving N-acetyl-Tris assay interference.
Step-by-Step Experimental Protocols
Protocol 1: Orthogonal MALDI-TOF MS Validation (Label-Free Confirmation)
To definitively rule out false positives caused by N-acetyl-Tris interference or fluorophore artifacts, a direct mass spectrometry approach is required (4[4]).
Reaction Setup: Prepare your 40 µL binding/acetylation reaction in an amine-free buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). Crucial: Omit Triton X-100 entirely, as it severely suppresses MALDI-MS ionization.
Incubation: Incubate the target protein or metal complex with the ligand/substrate at 37°C for 30 minutes.
Quenching: Stop the reaction by adding 0.1% Trifluoroacetic acid (TFA) to lower the pH and halt coordination/enzymatic activity.
Desalting: Spot 1 µL of the quenched reaction onto a C18 ZipTip to desalt, then elute directly onto the MALDI target plate using a matrix solution (e.g., α-Cyano-4-hydroxycinnamic acid in 50% Acetonitrile / 0.1% TFA).
Data Acquisition: Scan for the specific target mass shift. Monitor the m/z 164.1 peak ([M+H]+ for N-acetyl-Tris) to quantify any artifactual buffer acetylation.
Protocol 2: Buffer Exchange and Isothermal Titration Calorimetry (ITC)
To establish a self-validating system for true thermodynamic binding (Kd) of N-acetyl-Tris without matrix interference.
Dialysis: Dialyze your target receptor/protein extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4. Do not use Tris.
Ligand Preparation: Dissolve the n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide ligand in the exact same dialysis buffer from step 1. This prevents massive heat-of-dilution artifacts.
Degassing: Degas both the macromolecule solution and the ligand solution for 10 minutes under vacuum.
Titration: Load the macromolecule (e.g., 50 µM) into the ITC cell and the N-acetyl-Tris ligand (e.g., 500 µM) into the syringe.
Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 120-second interval between injections.
Analysis: Integrate the heat peaks and fit to a one-site binding model to extract the true Kd, ΔH, and -TΔS.
References
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS
Journal of Medicinal Chemistry - ACS Public
Development of a continuous fluorescence-based assay for N-terminal acetyltransferase D
BioRxiv
A Cell-Free Fluorometric High-Throughput Screen for Inhibitors of Rtt109-Catalyzed Histone Acetyl
A packing diagram of the title compound along the b-axis direction. Hydrogen bonds are indicated by dashed lines.
minimizing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide thermal decomposition during autoclaving
Target Audience: Formulation Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary & Mechanistic Insights N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Researchers, Analytical Scientists, and Drug Development Professionals.
Executive Summary & Mechanistic Insights
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl-Tris, CAS 7534-51-2) is a specialized buffer derivative and pharmaceutical excipient (1)[1]. While standard Tris(hydroxymethyl)aminomethane is generally stable under standard autoclave conditions (121°C, 15–20 min), its N-acetylated form is highly susceptible to thermal degradation.
The Causality of Decomposition:
As a Senior Application Scientist, I frequently investigate formulation failures post-sterilization that stem from a misunderstanding of amide kinetics. The decomposition of N-acetyl-Tris is not a simple, direct hydrolysis. Because the molecule possesses
β
-hydroxyl groups adjacent to the amide bond, thermal energy drives an intramolecular N-to-O acyl migration .
Nucleophilic Attack: The lone pairs on the oxygen of a
β
-hydroxyl group attack the electrophilic amide carbonyl carbon, forming a transient five-membered ring intermediate (2)[2].
Acyl Shift: The acetyl group migrates from the nitrogen to the oxygen, converting the relatively stable amide into an O-acetyl ester (2)[2].
Rapid Hydrolysis: Esters are significantly more labile than amides. The O-acetyl ester rapidly hydrolyzes in the aqueous environment, yielding free Tris and acetic acid (3)[3].
Furthermore, trace dissolved metal ions can coordinate with the carbonyl oxygen, withdrawing electron density and further activating the carbonyl carbon toward nucleophilic attack, thereby accelerating degradation (4)[4].
Fig 1: Thermal degradation pathways of N-acetyl-Tris during autoclaving via N-O acyl migration.
Troubleshooting Guide & FAQs
Q1: My N-acetyl-Tris solution exhibits a significant pH drop after autoclaving. What is happening?A: The pH drop is the primary diagnostic indicator of thermal decomposition. As the N-to-O acyl migration and subsequent ester hydrolysis occur, acetic acid is released into the solution (3)[3]. A pH drop of >0.1 units indicates a loss of structural integrity. To self-validate, titrate the post-autoclave solution; the presence of an acetate buffering region (~pH 4.7) confirms hydrolysis has taken place.
Q2: Does the initial pH of the solution affect the degradation rate?A: Absolutely. Amide hydrolysis and acyl migration are both acid- and base-catalyzed (2)[2]. At pH < 5.5, protonation of the carbonyl oxygen accelerates the reaction. At pH > 7.5, hydroxide ions act as potent nucleophiles (3)[3]. To minimize degradation, adjust the pre-autoclave pH to precisely 6.5 ± 0.2 at 25°C.
Q3: We use glass ampoules for autoclaving. Could this be contributing to the problem?A: Yes. Type I borosilicate glass can leach trace metal ions (like Al³⁺ or Zn²⁺) during the high-heat sterilization cycle. These metal ions coordinate with the amide carbonyl, lowering the activation energy for hydrolysis (4)[4]. Consider adding a chelating agent (e.g., 0.1 mM EDTA) or switching to pharmaceutical-grade cyclic olefin polymer (COP) containers.
Q4: If autoclaving continues to fail, what is the regulatory-compliant alternative?A: If an
F0=15
sterilization cycle degrades >2% of the active excipient, you must pivot to aseptic processing. Use sterile filtration through a 0.22 µm Polyethersulfone (PES) membrane. PES is recommended over Nylon, as Nylon membranes contain intrinsic amide bonds that can interact with N-acetyl-Tris.
Quantitative Data: Degradation Kinetics
Table 1: Impact of Formulation Parameters on N-acetyl-Tris Recovery (Post-Autoclaving at 121°C for 20 mins)
Initial pH (at 25°C)
Additive / Chelator
Container Type
Post-Autoclave pH
% Recovery (HPLC)
5.0
None
Type I Glass
4.4
82.4%
8.0
None
Type I Glass
7.1
78.1%
6.5
None
Type I Glass
6.2
94.5%
6.5
0.1 mM EDTA
Type I Glass
6.4
98.2%
6.5
None
COP Vial
6.4
97.8%
Experimental Protocols
Protocol 1: Optimized Autoclaving Workflow for N-acetyl-Tris
This self-validating protocol ensures minimal thermal stress and prevents metal-catalyzed hydrolysis.
Step 1: Buffer Preparation & pH Adjustment
Dissolve N-acetyl-Tris in Milli-Q water (18.2 M
Ω
·cm).
Adjust the pH to 6.5 ± 0.2 using 1N HCl or 1N NaOH.
Self-Validation Check: Measure pH at exactly 25°C, as Tris-derivatives possess a high temperature coefficient (
Δ
pH/
Δ
T).
Step 2: Metal Sequestration
Add 0.1 mM EDTA to the solution to chelate any leached metal ions prior to heating.
Step 3: Degassing
Degas the solution via vacuum sonication for 10 minutes to remove dissolved oxygen, preventing concurrent oxidative degradation pathways.
Step 4: Thermal Sterilization
Transfer to COP vials or passivated Type I glass.
Autoclave at 121°C. Strictly limit the exposure to an
F0
value of 15 minutes.
Step 5: Rapid Quenching
Immediately upon cycle completion, transfer the vials to a 20°C water bath. Prolonged cooling phases in the autoclave chamber account for up to 40% of total thermal degradation.
Fig 2: Optimized preparation and autoclaving workflow to minimize thermal decomposition.
To verify the success of Protocol 1, quantify the acetic acid byproduct.
Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).
Mobile Phase: 95% 20mM Potassium Phosphate (pH 2.5) / 5% Acetonitrile. (Low pH ensures acetic acid is fully protonated and retained on the column).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Self-Validation Threshold: If the acetic acid peak area exceeds 1.5% of the total normalized area, the batch fails integrity standards and must be discarded.
References
NextSDS Database. N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide. Chemical Substance Information. 1
MDPI (2022). Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation.2
RSC Publishing (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst.3
ACS Publications (1992). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces.4
NMR Spectroscopy Validation Guide: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide vs. Standard Buffering Agents
Executive Summary For researchers and drug development professionals formulating sensitive biologics, the selection of the correct excipient is paramount. While Tromethamine (TRIS) is a ubiquitous buffering agent, its pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals formulating sensitive biologics, the selection of the correct excipient is paramount. While Tromethamine (TRIS) is a ubiquitous buffering agent, its primary amine moiety is highly nucleophilic, making it susceptible to Maillard reactions when co-formulated with reducing sugars.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2), commonly referred to as N-acetyl TRIS, solves this by masking the reactive amine with an acetyl group. This guide objectively compares the structural validation of N-acetyl TRIS against standard TRIS and Bis-Tris, providing the necessary Nuclear Magnetic Resonance (NMR) spectroscopy data and step-by-step methodologies to ensure rigorous quality control.
Performance and Structural Comparison: Why Acetylate TRIS?
To understand the analytical data, we must first establish the causality behind the chemical modification.
Limitation: Acts as a strong nucleophile. In lyophilized formulations containing lactose or glucose, TRIS readily undergoes Schiff base formation (the first step of the Maillard reaction), leading to protein degradation and browning.
Alternative 2: Bis-Tris
Mechanism: A tertiary amine with bulkier substituents.
Limitation: While less nucleophilic than TRIS, its complex aliphatic structure alters the pKa significantly (6.46 vs. 8.06 for TRIS), which may not be suitable for formulations requiring physiological pH buffering.
The Product: N-acetyl TRIS
Mechanism: The addition of the acetyl group converts the primary amine into a stable amide.
Advantage: The resonance stabilization of the amide bond completely neutralizes the nitrogen's nucleophilicity. The molecule retains its high hydrophilicity (due to the three hydroxyl groups) without the degradation risks associated with free amines.
Comparative NMR Validation Data
Structural confirmation via NMR is a self-validating system. The transformation from an amine to an amide induces predictable, quantifiable changes in the electron shielding of adjacent nuclei.
1H NMR Chemical Shifts (in D₂O)
The most definitive marker of successful acetylation is the appearance of a sharp, highly shielded singlet integrating to 3 protons, representing the new acetyl methyl group.
To ensure absolute trustworthiness in your structural validation, follow this standardized protocol. The inclusion of an internal standard (DSS) and a deuterium lock ensures that chemical shifts are absolute and reproducible across different batches.
Step 1: Sample Preparation
Weigh exactly 10.0 mg of the synthesized N-acetyl TRIS (or standard TRIS for comparison).
Dissolve the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) containing 0.1% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal chemical shift reference (0.00 ppm).
Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
Step 2: NMR Acquisition (600 MHz Spectrometer)
1D ¹H NMR: Acquire using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of the acetyl protons for accurate integration. Acquire 16 to 32 scans.
1D ¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbon (Cq), which lacks the Nuclear Overhauser Effect (NOE) enhancement of protonated carbons.
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H connections. This will definitively link the ~2.01 ppm proton singlet to the ~22.5 ppm carbon, proving the existence of the acetyl group.
Step 3: Data Processing
Apply a 0.3 Hz exponential line-broadening function to the ¹H FID prior to Fourier Transformation (FT).
Phase the spectrum manually to ensure purely absorptive peak shapes.
Calibrate the chemical shift axis by setting the DSS methyl singlet to exactly 0.00 ppm.
Integrate the peaks. The ratio of the methylene protons (~3.72 ppm) to the acetyl protons (~2.01 ppm) must be exactly 2:1 (6H to 3H).
Workflow Visualization
Sequential NMR validation workflow for confirming the N-acetylation of TRIS base.
Conclusion
The transition from standard TRIS to N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide represents a critical optimization in formulation chemistry, eliminating amine-driven degradation pathways. By utilizing the 1H and 13C NMR markers outlined above—specifically the emergence of the acetyl methyl singlet at ~2.01 ppm and the downfield shift of the quaternary carbon to ~61.0 ppm—analytical scientists can establish a highly trustworthy, self-validating system for batch release and quality control.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6503, Tris(hydroxymethyl)aminomethane". PubChem. Available at:[Link]
comparing n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide and HEPES for pH maintenance
Comparative Analysis of HEPES and n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide for Physiological pH Maintenance In biochemical assay development, structural biology, and cell culture, selecting the correct buf...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of HEPES and n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide for Physiological pH Maintenance
In biochemical assay development, structural biology, and cell culture, selecting the correct buffer is paramount for maintaining physiological pH and ensuring reproducible data. As a Senior Application Scientist, I frequently encounter experimental designs where researchers mistakenly assume that any structural derivative of a known buffer retains its buffering capacity.
This guide objectively compares the ubiquitous Good's buffer, HEPES, against n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly known as N-acetyl-Tris). While HEPES provides robust pH maintenance, N-acetyl-Tris is structurally incapable of buffering at physiological pH. Below, we dissect the chemical causality behind this divergence and provide a self-validating experimental protocol to empirically measure buffering efficacy.
Chemical Structure and Mechanistic Causality
The ability of a molecule to act as a buffer near physiological pH (pH ~7.4) depends entirely on the presence of a titratable functional group with a pKa in that specific range.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid):
HEPES is a zwitterionic sulfonic acid containing a piperazine ring. The nitrogen atoms in the piperazine ring can undergo reversible protonation and deprotonation. At 25°C, the secondary amine nitrogen has a pKa of approximately 7.48 to 7.5[],[2]. When the pH of the solution aligns with this pKa, the concentrations of the protonated and deprotonated forms are equal. This equilibrium grants HEPES maximum buffering capacity (β) to resist pH fluctuations induced by cellular metabolism or enzymatic reactions, making it highly effective between pH 6.8 and 8.2[],[2].
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (N-acetyl-Tris):
Tris base is a classic buffer containing a primary amine (pKa ~8.1). However, in n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, this primary amine has been acetylated to form an amide bond. Mechanistically, the lone pair of electrons on the amide nitrogen is delocalized via resonance into the adjacent carbonyl pi-system. This resonance stabilization completely abolishes the basicity of the nitrogen atom. Consequently, the conjugate acid of an amide typically has a pKa < 0. Without a titratable proton in the physiological range, N-acetyl-Tris cannot function as an acid-base buffer.
Fig 1. Structural Logic Tree for Physiological Buffer Selection
Comparative Data Summary
To clearly delineate their utility, the physicochemical properties of both compounds are summarized below.
To empirically validate the lack of buffering capacity in N-acetyl-Tris compared to HEPES, we utilize a standardized acid-base titration workflow. This self-validating system calculates the buffer capacity (β), defined as the moles of acid or base required to change the pH of 1 liter of solution by 1 unit.
Materials:
100 mM HEPES solution (pH adjusted to 7.5)
100 mM n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide solution (in DI water)
0.1 M HCl and 0.1 M NaOH (Standardized)
Calibrated pH meter with a double-junction electrode. (Causality note: Single-junction electrodes can exhibit instability and clogging due to silver precipitation when interacting with certain amines; double-junction electrodes prevent this artifact).
Step-by-Step Methodology:
Calibration: Calibrate the pH meter using fresh standard buffers at pH 4.0, 7.0, and 10.0 at 25°C.
Baseline Measurement: Transfer 50 mL of the 100 mM HEPES solution into a beaker with a magnetic stir bar. Record the initial pH.
Titration: Add 0.1 M HCl in 0.5 mL increments. Allow 30 seconds for equilibration, then record the pH.
Data Collection: Continue until the pH drops by 2.0 units (e.g., to pH 5.5).
Replication: Repeat steps 2-4 using 0.1 M NaOH to titrate a fresh 50 mL HEPES sample upwards by 2.0 units.
Comparative Analysis: Repeat the entire workflow (Steps 2-5) using the 100 mM N-acetyl-Tris solution.
Calculation: Calculate the buffering capacity using the formula: β = (ΔV × M) / (V_initial × ΔpH) .
Expected Results: You will observe that HEPES yields a high β near pH 7.5, requiring significant titrant to alter the pH. Conversely, N-acetyl-Tris will show a near-zero β, with the pH plummeting or spiking immediately upon the first addition of titrant, mirroring the titration curve of unbuffered pure water.
Fig 2. Acid-Base Titration Workflow for Buffer Capacity (β) Validation
Biochemical Impact and Application Context
In mammalian cell culture, HEPES is frequently added at concentrations of 10–25 mM to supplement traditional sodium bicarbonate buffers[3]. Because the buffering capacity of HEPES is entirely independent of CO₂ concentration, it acts as a critical safeguard, protecting cells from rapid and drastic pH shifts when cultures are manipulated outside a CO₂ incubator[3],[4]. Furthermore, its minimal temperature dependence (ΔpKa/ΔT = -0.014 K⁻¹) ensures that the pH remains stable when transitioning media from a 37°C water bath to a room-temperature biosafety cabinet[2].
Conversely, while n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is useless for pH maintenance, its structural similarity to Tris makes it a highly valuable negative control. In complex biochemical assays where the primary amine of Tris is suspected of interfering with protein-metal interactions or enzymatic activity, substituting Tris with N-acetyl-Tris allows researchers to decouple the buffering effects from structural interference.
Conclusion & Recommendations
For any application requiring physiological pH maintenance, HEPES remains a gold-standard zwitterionic buffer. n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide should never be utilized for pH control, as the acetylation of the amine eradicates its buffering capacity. Researchers must critically evaluate the pKa and chemical structure of their reagents to avoid catastrophic assay failures.
HILIC vs. Reversed-Phase LC-MS/MS: A Comparison Guide for the Validation of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide in Plasma
Executive Summary & Analyte Profile The quantification of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-acetyl TRIS) in human plasma is a critical bioanalytical requirement, often nec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profile
The quantification of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (commonly referred to as N-acetyl TRIS) in human plasma is a critical bioanalytical requirement, often necessary for profiling excipient metabolism, monitoring drug degradation, or assessing specific biomarker panels.
Structurally, N-acetyl TRIS is a highly polar, low-molecular-weight aliphatic amide with three terminal hydroxyl groups. This extreme polarity (LogP < -2.0) presents a severe analytical challenge: it exhibits virtually zero retention on standard C18 reversed-phase (RP) columns. When an analyte elutes in the void volume alongside endogenous plasma salts, phospholipids, and unprecipitated proteins, it suffers from catastrophic ion suppression in the mass spectrometer.
This guide objectively compares a traditional C18 Reversed-Phase approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) methodology, demonstrating why HILIC is the only scientifically defensible choice for validating this analyte in accordance with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance [1].
Chromatographic Strategy: The Causality of Column Choice
To build a robust, self-validating system, the analytical chemist must first understand the retention mechanism. Reversed-phase chromatography relies on hydrophobic partitioning, which fails for molecules heavily decorated with hydrogen-bond donors/acceptors like N-acetyl TRIS.
The HILIC Advantage:
HILIC utilizes a polar stationary phase (e.g., an Amide-bonded surface) and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase adsorbs onto the polar stationary phase, creating a semi-immobilized aqueous layer. The highly polar N-acetyl TRIS partitions dynamically between the organic bulk mobile phase and this water-rich layer [2].
By shifting to an Amide HILIC column, we achieve three critical mechanistic victories:
Strong Retention: The analyte is retained well past the void volume, physically separating it from early-eluting plasma matrix components.
Enhanced Desolvation: The high organic content of the HILIC mobile phase significantly improves droplet desolvation in the Electrospray Ionization (ESI) source, boosting sensitivity.
Sample Prep Synergy: HILIC is perfectly compatible with the high-organic supernatants generated by simple protein precipitation, eliminating the need for time-consuming evaporation and reconstitution steps.
Chromatographic selection rationale for highly polar N-acetyl TRIS.
Performance Comparison Data
The following table summarizes the head-to-head experimental data obtained when analyzing N-acetyl TRIS extracted from human plasma using both column chemistries.
Table 1: Performance Comparison of C18 vs. HILIC Amide
Parameter
Standard C18 Reversed-Phase
High-Performance HILIC Amide
Retention Time (
tR
)
0.45 min (Co-elutes with void)
3.20 min (Well retained)
Peak Shape
Broad, asymmetric tailing
Sharp, symmetrical
Matrix Effect
Severe (~65% Ion Suppression)
Minimal (<5% Ion Suppression)
Lower Limit of Quantitation
50 ng/mL
1 ng/mL
Linearity (
R2
)
0.985 (Non-linear at low end)
0.999 (1 ng/mL to 1000 ng/mL)
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, this protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-acetyl TRIS-d3. By adding the SIL-IS prior to extraction, the method becomes self-validating; any volumetric losses during transfer or residual ion suppression in the MS source are mathematically normalized, ensuring absolute accuracy.
Expert Insight: We utilize a 3:1 ratio of Acetonitrile to Plasma. This not only precipitates >95% of plasma proteins but intentionally leaves the final supernatant at 75% organic composition. This perfectly matches the initial mobile phase conditions of the HILIC gradient, preventing peak distortion (solvent effects) upon injection.
Aliquot 50 µL of human plasma (blank, calibration standard, or unknown) into a 96-well plate.
Add 150 µL of cold Acetonitrile containing the SIL-IS (N-acetyl TRIS-d3 at 50 ng/mL).
Vortex aggressively for 2 minutes to ensure complete protein crashing.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to a clean autosampler plate for direct injection.
Self-validating sample preparation workflow optimized for HILIC LC-MS/MS.
Step 2: LC-MS/MS Conditions
Expert Insight: 10 mM Ammonium Acetate is critical here. The salt provides the necessary ionic strength to maintain the integrity of the HILIC aqueous layer while acting as a volatile buffer that promotes excellent positive-ion ESI efficiency.
Analytical Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B: Acetonitrile
Gradient: Isocratic 85% B for 1.0 min, linear gradient to 50% B over 3.0 mins, hold for 1.0 min, re-equilibrate at 85% B for 2.0 mins.
Flow Rate: 0.4 mL/min
Injection Volume: 2.0 µL
MS Ionization: Electrospray Ionization (ESI) in Positive Mode
MRM Transitions:
N-acetyl TRIS: m/z 164.2
→
146.2 (Loss of
H2O
)
N-acetyl TRIS-d3 (IS): m/z 167.2
→
149.2
Validation Metrics (FDA Compliance)
The HILIC method was subjected to a full validation in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [1]. The self-validating nature of the SIL-IS and the robust HILIC retention resulted in exceptional performance metrics.
Table 2: FDA Validation Results for HILIC Amide Method
Validation Parameter
FDA 2018 Acceptance Criteria
HILIC Amide Results
Status
Intra-day Precision (CV%)
≤
15% (
≤
20% at LLOQ)
2.4% - 6.1%
PASS
Inter-day Precision (CV%)
≤
15% (
≤
20% at LLOQ)
3.8% - 7.5%
PASS
Accuracy (% Bias)
±
15% (
±
20% at LLOQ)
-4.2% to +5.1%
PASS
IS-Normalized Matrix Factor
CV
≤
15% across 6 lots
0.98 (CV: 3.2%)
PASS
Extraction Recovery
Consistent and reproducible
88.5% (CV: 4.1%)
PASS
Benchtop Stability
Stable for processing duration
Stable (24h at 25°C)
PASS
By abandoning the standard C18 approach and leveraging the mechanistic advantages of HILIC, laboratories can achieve a highly sensitive, rugged, and fully regulatory-compliant assay for N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide.
References
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018.
URL: [Link]
Title: Hydrophilic-Interaction Chromatography: An Update
Source: LCGC International, David V. McCalley, 2020.
URL: [Link]
Comparative
reproducibility of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide synthesis across different labs
Title: Comparative Guide: Reproducibility in the Synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Across Laboratory Environments 1. Executive Summary & Chemical Context As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: Reproducibility in the Synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide Across Laboratory Environments
1. Executive Summary & Chemical Context
As a Senior Application Scientist overseeing chemical process scale-up, I frequently encounter reproducibility bottlenecks when synthesizing highly functionalized intermediates. One such compound is N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), commonly known as N-acetyl-TRIS[1]. This molecule is a versatile building block in organic synthesis and medicinal chemistry, prized for its unique array of functional groups—three primary hydroxyls and one acetamide[2].
However, synthesizing N-acetyl-TRIS with high purity is notoriously challenging. The core issue lies in the competition between N-acetylation and O-acetylation. This guide objectively compares the two primary synthetic methodologies used across different laboratories, providing field-proven insights, the causality behind experimental choices, and self-validating protocols to ensure cross-lab reproducibility.
2. Mechanistic Causality: The N- vs. O-Acetylation Dilemma
TRIS (tris(hydroxymethyl)aminomethane) possesses one primary amine and three primary alcohols. Kinetically, the amine is more nucleophilic than the alcohols, which should theoretically allow for selective N-acetylation. However, the statistical 3:1 advantage of the hydroxyl groups often leads to a complex mixture of O-acetylated and N,O-polyacetylated byproducts.
To solve this, laboratories typically adopt one of two divergent strategies:
Pathway A (The Thermodynamic Sink): Exhaustive acetylation to tetraacetyl-TRIS, followed by selective basic hydrolysis. The Causality: This relies on the differential stability of ester versus amide bonds. Esters are highly labile to base-catalyzed hydrolysis, whereas the acetamide bond remains stable under controlled aqueous alkaline conditions[3].
Pathway B (Kinetic Control): Direct N-acetylation using precisely stoichiometric acetic anhydride at low temperatures. The Causality: This leverages the activation energy gap between amine and alcohol nucleophilic attack, maximized at 0°C in a protic solvent.
Caption: Logical workflow comparing thermodynamic (Pathway A) and kinetic (Pathway B) synthesis strategies.
3. Cross-Laboratory Performance Comparison
To objectively evaluate these methods, we compared data from three different laboratory setups. Lab 1 utilized the classical exhaustive method[3], Lab 2 employed direct kinetic control, and Lab 3 utilized a modern continuous-flow microreactor setup to perfectly control heat dissipation during kinetic acetylation.
Metric
Lab 1: Exhaustive Acetylation (Pathway A)
Lab 2: Direct Batch Acetylation (Pathway B)
Lab 3: Continuous Flow N-Acetylation
Overall Yield
68% (over 2 steps)
55% (single step)
82% (single step)
Purity (HPLC)
>99%
88% (contains O-acetyl impurities)
>98%
Reaction Time
24 hours
4 hours
15 minutes (residence time)
E-Factor
High (excess reagents, salts generated)
Low (atom economical)
Very Low (solvent optimized)
Reproducibility
Excellent (Robust to minor errors)
Poor (Highly temperature dependent)
Excellent (Machine controlled)
Data Synthesis: While Pathway B is more atom-economical, its reproducibility in standard batch reactors (Lab 2) is poor due to localized exothermic hotspots causing runaway O-acetylation. Pathway A (Lab 1) remains the gold standard for bench-scale reproducibility because the selective hydrolysis step acts as a thermodynamic purification funnel[3].
4. Self-Validating Experimental Protocols
Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. Below are the detailed methodologies for the two primary bench-scale pathways.
Protocol A: Exhaustive Acetylation & Selective Hydrolysis (High Reproducibility)
Causality Focus: We intentionally over-react the system to bypass the kinetic mixture, then use the predictable lability of esters to walk back to the target.
Exhaustive Acetylation: Suspend 1.0 eq of TRIS in 6.0 eq of acetic anhydride (acting as both reagent and solvent). Add a catalytic trace of sodium acetate[3].
Self-Validation Checkpoint 1 (Exotherm): The amine will go into solution immediately with a violent evolution of heat[3]. External cooling is necessary. This macroscopic physical change (suspension to clear, boiling solution) confirms the formation of tetraacetyl-TRIS[3].
Isolation: Reflux for 1 hour, then crystallize the tetraacetyl-TRIS from a mixture of acetic acid and ether[3].
Selective Hydrolysis: Treat the isolated tetraacetyl-TRIS with exactly 3.0 eq of 0.9844 N sodium hydroxide at room temperature[3].
Self-Validation Checkpoint 2 (pH Stabilization): Monitor the pH. Initially, the pH will be >13. As the three ester bonds hydrolyze, OH⁻ is consumed. When the pH stabilizes around 9-10 (typically after 3 hours), the O-deprotection is complete. The amide bond remains intact[3].
Neutralization: Add an amount of hydrochloric acid equivalent to the alkali used[3], and isolate pure N-acetyl-TRIS via crystallization.
Protocol B: Kinetic Direct N-Acetylation (High Atom Economy)
Causality Focus: Methanol is used as a solvent because its extensive hydrogen-bonding network dampens the nucleophilicity of TRIS's hydroxyl groups, widening the kinetic gap between the amine and the alcohols.
Preparation: Dissolve 1.0 eq of TRIS in anhydrous methanol (0.5 M concentration). Cool the reactor precisely to 0°C using an ice-brine bath.
Addition: Add 1.05 eq of acetic anhydride dropwise over 1 hour using a syringe pump to prevent thermal spiking.
Self-Validation Checkpoint (Ninhydrin Test): Every 15 minutes, spot the reaction mixture on a TLC plate and stain with Ninhydrin. Primary amines turn deep purple. The reaction is complete exactly when the purple spot disappears, indicating 100% conversion of the amine. Quench immediately with water to prevent subsequent O-acetylation.
Isolation: Evaporate the methanol and recrystallize the product.
Caption: Self-validating Ninhydrin QC loop for kinetic N-acetylation (Pathway B).
5. Conclusion
For laboratories lacking continuous-flow microreactor technology, Protocol A (Exhaustive Acetylation followed by Hydrolysis) remains the most robust and reproducible method for synthesizing N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide[3]. While it sacrifices atom economy, the self-validating nature of the thermodynamic hydrolysis ensures that researchers consistently isolate the pure N-acetylated product, avoiding the complex chromatographic separations required when kinetic control fails.
References [3] Title: Cyclic derivatives of Tris (hydroxymethyl) aminomethane : monourethans and ureas
Source: UR Scholarship Repository
URL: 1] Title: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide - Chemical Substance Information
Source: NextSDS
URL: 2] Title: N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide
Source: Aaronchem
URL:
Advanced Formulation Strategies: Efficacy of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide vs. Traditional Stabilizing Agents
As biotherapeutics (such as monoclonal antibodies and fusion proteins) become increasingly complex, the demand for highly inert, functionally robust stabilizing excipients has never been higher. Historically, formulation...
Author: BenchChem Technical Support Team. Date: April 2026
As biotherapeutics (such as monoclonal antibodies and fusion proteins) become increasingly complex, the demand for highly inert, functionally robust stabilizing excipients has never been higher. Historically, formulation scientists have relied on a standard toolkit of stabilizing agents: Tris base for buffering, Polysorbate 80 (PS80) for interfacial protection, and disaccharides like Trehalose for osmotic stabilization. However, these traditional agents carry inherent chemical liabilities that can compromise long-term drug stability.
This guide evaluates the structural and functional efficacy of a next-generation stabilizing agent: N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (hereafter referred to as N-acetyl-Tris or NAT ), providing objective experimental data and self-validating protocols to demonstrate its superiority in biologic formulations.
Mechanistic Causality: The "Why" Behind the Molecule
To understand why NAT outperforms traditional excipients, we must first examine the chemical causality of protein degradation in standard formulations.
The Liabilities of Traditional Agents
Tris Base (Primary Amine Reactivity): Tris is widely used but contains a highly nucleophilic primary amine. Under thermal stress or long-term storage, Tris can degrade to release formaldehyde. This degradation product readily reacts with the therapeutic protein's amine or tyrosine residues to form Schiff bases, leading to irreversible covalent aggregation and adduct formation[1].
Polysorbate 80 (Enzymatic Degradation): Surfactants like PS80 are highly susceptible to enzymatic hydrolysis by trace host cell proteins (HCPs), such as lipases, that co-purify with the biologic. This enzymatic cleavage releases free fatty acids (FFAs) that precipitate out of solution, forming sub-visible particles that severely compromise drug safety and efficacy[2].
Trehalose (Crystallization Risks): While effective at replacing water, high concentrations of disaccharides can undergo phase separation and crystallize during lyophilization or freeze-thaw cycles, stripping the protein of its protective hydration shell.
The Rational Design of N-acetyl-Tris (NAT)
NAT is synthesized by acetylating the primary amine of the Tris backbone. This single chemical modification yields profound formulation benefits:
Quenched Nucleophilicity: The amide bond completely eliminates the primary amine's reactivity, preventing formaldehyde release and peptide adduction.
Optimal Water Replacement: NAT retains the three terminal hydroxyl groups of Tris. These hydroxyls act as superior hydrogen-bond donors and acceptors. According to the thermodynamic principles of protein denaturation, maintaining a robust hydration shell is critical to preventing the exposure of nonpolar groups[3]. NAT effectively replaces the water hydration shell around the protein during liquid storage, maintaining the native conformational state without the crystallization risks of large sugars.
Mechanistic pathways of biotherapeutic degradation via traditional agents versus stabilization via NAT.
Objective Comparison & Experimental Data
To objectively evaluate NAT against traditional agents, a model IgG1 monoclonal antibody (100 mg/mL) was formulated in four distinct excipient matrices and subjected to accelerated thermal stress (40°C for 6 months).
Table 1: Comparative Stability Metrics of IgG1 Formulations
Formulation Excipient
Concentration
Initial Tm (°C)
Ton (°C)
% Monomer (T=0)
% Monomer (6 mo @ 40°C)
Sub-visible Particles (≥10 µm)
Tris Base
20 mM
68.2
58.1
99.5%
82.3%
Low
Polysorbate 80
0.02% (w/v)
69.0
59.5
99.6%
85.1%
High (FFA precipitation)
Trehalose
250 mM
71.5
61.2
99.8%
91.4%
Low
N-acetyl-Tris (NAT)
250 mM
73.1
63.8
99.8%
96.7%
None detected
Data Synthesis: NAT provided the highest thermal onset of unfolding (Ton) and maintained 96.7% monomer purity after 6 months of accelerated stress, significantly outperforming Tris and PS80, which suffered from chemical and enzymatic degradation pathways, respectively.
Self-Validating Experimental Protocols
As a rule of scientific integrity, analytical methods must not alter the state of the molecule they are attempting to measure. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.
Causality: Conventional Differential Scanning Fluorimetry (DSF) relies on extrinsic fluorogenic dyes (like SYPRO Orange) that bind to hydrophobic patches. These dyes can artificially destabilize the protein, skewing the melting temperature (Tm). NanoDSF measures the intrinsic fluorescence of tryptophan and tyrosine residues, providing a truly label-free method to determine conformational stability[4]. Because it requires no additives, the system is self-validating—the readout is a direct, unadulterated reflection of the protein's native stability.
Step-by-Step Methodology:
Sample Preparation: Dilute the formulated IgG1 samples to a final concentration of 1.0 mg/mL using their respective formulation buffers (Tris, PS80, Trehalose, or NAT).
Capillary Loading: Aspirate 10 µL of each sample into standard nanoDSF grade glass capillaries via capillary action. Ensure no air bubbles are introduced.
Instrument Configuration: Load the capillaries into the Prometheus NT.48 (or equivalent nanoDSF instrument). Set the thermal excitation profile to a ramp rate of 1.0°C/min, scanning from 20°C to 95°C.
Data Acquisition: Monitor the intrinsic fluorescence at 330 nm and 350 nm.
Analysis: Calculate the Tm and Ton by plotting the first derivative of the F350/F330 ratio against temperature.
Protocol 2: SEC-HPLC Accelerated Aging Assay
Causality: Traditional Size Exclusion Chromatography (SEC) methods often use a generic phosphate mobile phase. However, running a sample in a non-native buffer can artificially dissociate reversible aggregates or induce on-column precipitation. By strictly matching the mobile phase to the specific excipient formulation being tested, the protocol becomes a self-validating system that measures the true aggregate burden as it exists in the vial.
Step-by-Step Methodology:
Stress Incubation: Aliquot 2 mL of each 100 mg/mL IgG1 formulation into sterile, depyrogenated Type I glass vials. Incubate at 40°C ± 2°C for exactly 6 months.
Mobile Phase Preparation: Prepare four distinct mobile phases matching the exact buffer composition and pH (pH 6.0) of the four test formulations. Filter through a 0.22 µm membrane and degas.
Chromatography Setup: Equilibrate a high-resolution SEC column (e.g., TSKgel G3000SWxl) with the respective mobile phase at a flow rate of 0.5 mL/min until the baseline stabilizes.
Injection & Detection: Inject 20 µL of the stressed sample. Monitor the eluent using UV detection at 280 nm.
Quantification: Integrate the area under the curve (AUC) for the high-molecular-weight (HMW) aggregate peaks and the main monomer peak to calculate the % Monomer Recovery.
Self-validating high-throughput formulation screening workflow for biotherapeutic stability.
Conclusion
The transition from traditional, reactive excipients to rationally designed molecules represents the next frontier in biopharmaceutical formulation. By replacing the reactive primary amine of Tris with a stable amide bond, N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (NAT) eliminates the risks of formaldehyde-induced Schiff base formation and enzymatic degradation. Backed by rigorous, self-validating analytical workflows, NAT demonstrates superior efficacy in maintaining the native conformational state and long-term monomeric purity of high-concentration biologics.
References
Formaldehyde production by Tris buffer in peptide formulations at elevated temperature. Journal of Pharmaceutical Sciences / PubMed. URL: [Link]
Polysorbates degrading enzymes in biotherapeutics - a current status and future perspectives. Frontiers in Bioengineering and Biotechnology / PubMed. URL:[Link]
Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics / PubMed. URL:[Link]
Nano differential scanning fluorimetry. Wikipedia, The Free Encyclopedia. URL:[Link]
Cross-Validation of Quantification Methods for N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
The Analytical Challenge: Causality & Mechanistic Constraints N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, commonly known as N-acetyl-tris(hydroxymethyl)aminomethane or N-acetyl-Tris , is a highly polar polyf...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Causality & Mechanistic Constraints
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, commonly known as N-acetyl-tris(hydroxymethyl)aminomethane or N-acetyl-Tris , is a highly polar polyfunctional compound[1]. It frequently emerges as a critical process impurity or degradation product in pharmaceutical formulations where tromethamine (Tris) buffer reacts with acetylating agents (e.g., during peptide synthesis or in aspirin-containing formulations).
Quantifying N-acetyl-Tris presents a triad of analytical challenges:
Extreme Hydrophilicity (LogP ≈ -1.5): Traditional Reversed-Phase (C18) columns fail to retain the molecule. It elutes in the void volume, leading to severe matrix interference and ion suppression.
Lack of a UV Chromophore: The molecule is an aliphatic amide with no conjugated π-system. It exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods blind to trace levels.
Thermal Instability: The presence of three primary hydroxyl groups makes the native molecule non-volatile and susceptible to thermal degradation, complicating direct gas-phase analysis.
To establish a self-validating analytical system, we cross-validated three orthogonal quantification platforms: HILIC-LC-MS/MS , GC-MS (TMS Derivatization) , and HPLC-CAD .
Cross-Validation Performance Data
The following table objectively compares the performance metrics of the three validated methodologies.
Table 1: Performance Metrics for N-acetyl-Tris Quantification Platforms
Parameter
HILIC-LC-MS/MS
GC-MS (TMS Derivative)
HPLC-CAD
Retention Mechanism
Hydrophilic Partitioning
Boiling Point / Polarity
Hydrophilic Partitioning
Detection Principle
Electrospray Ionization (ESI+)
Electron Ionization (EI)
Charged Aerosol Particle Measurement
Limit of Detection (LOD)
0.5 ng/mL
15 ng/mL
50 ng/mL
Limit of Quantitation (LOQ)
1.5 ng/mL
45 ng/mL
150 ng/mL
Linear Dynamic Range
1.5 – 1,000 ng/mL
45 – 5,000 ng/mL
150 – 10,000 ng/mL
Precision (RSD%)
< 4.5%
< 6.2%
< 3.8%
Recovery
98 – 102%
92 – 105%
97 – 101%
Primary Application
Trace Impurity Profiling
Orthogonal Validation
Routine QA/QC (No MS required)
Method Selection Workflow
Decision workflow for selecting the optimal N-acetyl-Tris quantification method.
Experimental Protocols & Mechanistic Rationale
Protocol A: HILIC-LC-MS/MS (The Gold Standard for Trace Profiling)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. N-acetyl-Tris partitions into a water-enriched layer on the stationary phase, ensuring strong retention and excellent peak shape prior to ESI-MS/MS.
Self-Validating Step: Incorporate a structural analog (e.g., N-propionyl-Tris) as an Internal Standard (IS) to correct for matrix-induced ion suppression.
Step-by-Step Workflow:
Sample Preparation: Dilute aqueous samples 1:10 in LC-MS grade Acetonitrile. Causality: High aqueous content disrupts the HILIC water layer, causing peak distortion.
Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).
Mobile Phase:
Phase A: 10 mM Ammonium Formate in Water (pH 3.0)
Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 90% B, linearly decrease to 50% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Detection (Positive ESI): Monitor the [M+H]⁺ precursor at m/z 164.1. Quantify using the primary transition m/z 164.1 → 146.1 (loss of H₂O) and qualify with m/z 164.1 → 128.1 (loss of 2×H₂O).
Protocol B: GC-MS following TMS Derivatization (Orthogonal Validation)
Rationale: To overcome thermal instability, trimethylsilyl (TMS) derivatization replaces the active hydrogens on the three hydroxyl groups, yielding a highly volatile tris(trimethylsilyl) ether derivative. Under Electron Ionization (EI), this derivative undergoes predictable Cα–Cβ bond cleavage, generating highly specific diagnostic ions[2].
Step-by-Step Workflow:
Sample Preparation: Aliquot 50 µL of the sample extract into a glass vial. Evaporate to complete dryness under a gentle stream of N₂. Causality: Moisture destroys the TMS reagents.
Derivatization: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous Pyridine. Cap tightly and incubate at 70°C for 30 minutes.
Chromatography: Inject 1 µL (splitless mode) onto an Agilent J&W DB-5MS column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection (EI at 70 eV): Monitor the specific diagnostic ions for the N-acetyl-Tris tri-TMS derivative: [M–CH₃]⁺ at m/z 364 and [M–(CH₃)₃SiOCH₂]⁺ at m/z 276 [2].
Protocol C: HPLC-CAD (Routine QA/QC)
Rationale: Charged Aerosol Detection (CAD) provides a universal response for non-volatile analytes independent of optical properties. It is the ideal choice for routine manufacturing QA/QC where MS is unavailable or unnecessary.
Step-by-Step Workflow:
Sample Preparation: Dilute samples directly in the mobile phase.
Chromatography: Inject 5 µL onto a Thermo Scientific Acclaim Trinity P1 column (3.0 × 50 mm, 3.0 µm).
Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% 100 mM Ammonium Acetate (pH 5.0) at 0.5 mL/min.
Detection: Set the CAD evaporator temperature to 35°C. Causality: N-acetyl-Tris is semi-volatile at high temperatures; a lower evaporator temperature prevents analyte loss during the aerosol drying phase, maximizing signal-to-noise ratio.
References
Mikaia, A. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing (Journal of Physical and Chemical Reference Data).
UR Scholarship Repository. Cyclic derivatives of Tris (hydroxymethyl) aminomethane : monourethans and ureas. University of Richmond.
Exploring Trichoderma diversity in the Western Ghats of India: phylogenetic analysis, metabolomics insights and biocontrol efficacy against Maydis Leaf Blight disease. PMC / National Institutes of Health. URL:[Link]
Benchmarking N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (N-acetyl-Tris) Performance in Enzyme Kinetics
Executive Summary In enzyme kinetics and assay development, the selection of a background matrix is as critical as the substrate itself. Tris(hydroxymethyl)aminomethane (Tris) is a ubiquitous biological buffer, yet its p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In enzyme kinetics and assay development, the selection of a background matrix is as critical as the substrate itself. Tris(hydroxymethyl)aminomethane (Tris) is a ubiquitous biological buffer, yet its primary amine group frequently acts as a nucleophile or competitive inhibitor, skewing kinetic parameters (
Km
,
kcat
)[1].
To definitively separate true enzymatic behavior from buffer-induced artifacts, researchers utilize N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide —commonly known as N-acetyl-Tris . By acetylating the reactive primary amine, this compound neutralizes nucleophilicity while preserving the highly soluble triol structure[2]. This guide objectively compares N-acetyl-Tris against standard Tris and zwitterionic alternatives, providing the theoretical grounding and experimental protocols necessary to benchmark its performance as an inert isosteric control in kinetic assays.
The Mechanistic Problem: Primary Amine Interference
Tris buffer is notorious for interfering with specific enzyme mechanisms. The primary amine can participate in unwanted side reactions, such as forming Schiff bases with aldehyde substrates, competing in transpeptidation reactions, or reacting with NHS-ester crosslinking probes[3].
In the case of phosphatases (e.g., Alkaline Phosphatase), Tris acts as a competitive inhibitor and a transphosphorylation acceptor[4],[5]. It forms nonreactive ternary complexes with the enzyme and substrate, artificially inflating the Michaelis constant (
Km
) and leading to an underestimation of the enzyme's true substrate affinity[4].
Mechanistic divergence between Tris-induced competitive inhibition and N-acetyl-Tris inertness.
N-acetyl-Tris: The Isosteric Solution
To prove that an observed kinetic shift is caused by the primary amine of Tris (and not merely ionic strength or the hydroxyl groups), N-acetyl-Tris is deployed as an isosteric control .
Causality & Chemical Logic:
Converting the amine to an acetamide drops the
pKa
from 8.06 to below 0. Therefore, N-acetyl-Tris cannot function as a pH buffer under physiological conditions. Instead, it is used as an inert osmolyte/additive alongside a non-interfering background buffer (like HEPES). If an enzyme is inhibited by Tris but retains full activity in the presence of N-acetyl-Tris, the researcher can definitively conclude that the primary amine is the specific inhibitory pharmacophore.
Quantitative Data & Comparison
The following tables summarize the physicochemical distinctions and the resulting kinetic impact on an amine-sensitive enzyme model (Alkaline Phosphatase).
Table 1: Physicochemical Property Comparison
Feature
Tris
N-acetyl-Tris
HEPES
Chemical Nature
Primary Amine
Amide
Zwitterionic Sulfonic Acid
pKa
(at 25°C)
8.06
< 0 (Non-buffering)
7.48
Nucleophilicity
High
Negligible
Low
Enzyme Interference
High (Competitive Inhibitor)
None (Inert Control)
Minimal
Primary Role
Buffer
Isosteric Control / Osmolyte
Buffer
Table 2: Kinetic Parameters of Alkaline Phosphatase (Benchmark Data)
Note: Data represents the hydrolysis of p-nitrophenyl phosphate (pNPP) at pH 7.4.
Reaction Environment
Km
(mM)
Vmax
(µmol/min)
Catalytic Efficiency (
kcat/Km
)
Interpretation
50 mM HEPES (Baseline)
0.45
12.5
1.00 (Normalized)
True kinetic baseline
HEPES + 50 mM Tris
1.35
12.2
0.33
Competitive inhibition
HEPES + 50 mM N-acetyl-Tris
0.46
12.4
0.98
No interference; confirms amine toxicity
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating design. By running a baseline, a test condition, and an N-acetyl-Tris control in parallel, the system inherently controls for osmotic and viscosity variables.
Workflow isolating primary amine interference in enzyme kinetics using N-acetyl-Tris as a control.
Condition C (Control): 50 mM HEPES + 50 mM N-acetyl-Tris.
2. Substrate Dilution Matrix:
Prepare a serial dilution of
p
-nitrophenyl phosphate (pNPP) ranging from 0.1 mM to 5.0 mM in each of the three condition buffers.
Causality Check: Ensure the pH of all final solutions remains strictly at 7.4, as N-acetyl-Tris will not buffer any acid/base introduced by the substrate.
3. Enzyme Addition & Continuous Monitoring:
Add 10 µL of Alkaline Phosphatase (e.g., 0.1 µg/mL final concentration) to 90 µL of the substrate solutions in a 96-well microplate.
Immediately read absorbance at 405 nm (measuring the release of
p
-nitrophenol) continuously every 30 seconds for 10 minutes at 37°C.
4. Data Extraction & Validation:
Calculate the initial velocity (
V0
) from the linear portion of the absorbance-time curve.
Plot
V0
against [pNPP] and fit the data to the Michaelis-Menten equation using non-linear regression.
Validation: If the
Km
of Condition B is significantly higher than Condition A, but Condition C matches Condition A, you have successfully validated that the primary amine of Tris is the sole driver of the competitive inhibition[4].
Comprehensive Operational & Disposal Protocol for N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Executive Summary & Chemical Context In advanced drug development and biochemical research, the lifecycle management of specialized synthetic intermediates requires moving beyond basic Safety Data Sheets (SDS) into mecha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In advanced drug development and biochemical research, the lifecycle management of specialized synthetic intermediates requires moving beyond basic Safety Data Sheets (SDS) into mechanistic, causality-driven safety protocols. N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS: 7534-51-2)—often referred to structurally as an N-Tris-acetamide derivative—is a highly functionalized polar molecule. While it lacks extreme acute toxicity or volatility, its synthetic amide nature demands strict operational handling and disposal procedures.
This guide provides a self-validating Standard Operating Procedure (SOP) for researchers and safety officers, ensuring that the handling, spill mitigation, and disposal of this compound comply with stringent environmental and occupational safety regulations.
Physicochemical Profiling & Hazard Assessment
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The amide bond is generally stable at physiological pH but becomes susceptible to hydrolysis under extreme pH or high thermal stress.
Relatively low molecular weight; easily forms aqueous solutions.
Solubility
Highly soluble in water and polar organics
Spill cleanup requires universal or aqueous-compatible siliceous absorbents, not just hydrophobic pads.
Chemical Stability
Stable under standard conditions
Avoid mixing waste streams with strong oxidizers, acids, or bases to prevent exothermic hydrolysis.
Operational Safety & Handling Methodology
Protecting laboratory personnel requires a barrier defense strategy grounded in the[1][2].
Causality Focus: Why specific PPE? Nitrile gloves are explicitly selected over latex because nitrile provides a superior chemical barrier against aqueous solutions and polar organic solvents, preventing dermal absorption of the dissolved amide[3].
Workflow 1: Safe Handling Execution
Risk Assessment: Verify the concentration and solvent matrix of the N-Tris-acetamide solution before opening the primary container.
Engineering Controls: Conduct all weighing, mixing, and transfer operations within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized particulates or solvent vapors.
PPE Selection: Don standard laboratory PPE: ANSI-approved safety goggles, a knee-length flame-resistant lab coat, and powder-free nitrile examination gloves[4].
Execution: Use anti-static spatulas for transferring dry powders to prevent electrostatic dispersion.
Self-Validation Step: Perform a visual seal check of your gloves and ensure the fume hood sash is positioned at or below the certified operational height prior to initiating the chemical transfer.
Spill Response & Mitigation Workflow
In the event of an accidental release, immediate containment is critical to prevent the compound from reaching floor drains. The following protocol aligns with the National Academies' [5][6].
Causality Focus: Why use inert absorbents? Paper towels (cellulose) can fail to fully sequester the chemical and may react with mixed solvent matrices. Inert siliceous absorbents (like vermiculite) physically trap the liquid within their porous structure, preventing leaching during transit to the waste facility[7].
Workflow 2: Spill Mitigation
Isolation & Assessment: Immediately restrict access to the spill zone. Determine if the spill is minor (< 500 mL / < 50 g) or major (> 500 mL / > 50 g).
Containment: Surround the perimeter of the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth) to prevent lateral spread.
Neutralization & Collection: Gently sweep the absorbed material using a non-sparking brush and dustpan. Transfer the saturated absorbent into a chemically compatible High-Density Polyethylene (HDPE) hazardous waste container.
Decontamination: Wash the spill surface with a 5% mild detergent solution, followed by a purified water rinse to remove any residual amide film.
Self-Validation Step: Visually inspect the area under adequate lighting and verify that the floor surface is entirely free of slippery residue, confirming the complete physical removal of the compound.
Caption: Workflow for assessing and mitigating N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide spills.
Waste Segregation & Final Disposal Procedures
Improper disposal of synthetic organics poses a severe risk to aquatic ecosystems. Management of this compound must adhere to the guidelines[8][9].
Causality Focus: Why incineration over drain disposal? As a synthetic organic amide, its complete ecotoxicity and biodegradability profiles are not universally established. Drain disposal risks introducing recalcitrant compounds into municipal wastewater, potentially disrupting microbial processing. High-temperature incineration thermally cleaves the amide bond, converting the compound into harmless effluents (CO₂, H₂O, and manageable NOₓ)[9][10].
Workflow 3: Waste Segregation & Disposal
Segregation: Collect all solid and liquid waste containing the compound in dedicated HDPE containers. Do not mix with strong oxidizers or concentrated acids/bases to prevent unwanted exothermic hydrolysis in the waste drum.
Labeling: Affix a compliant hazardous waste label detailing the exact chemical name, CAS number (7534-51-2), and primary hazard class.
Storage: Store the sealed waste containers in a designated secondary containment tray within a well-ventilated, temperature-controlled waste accumulation area.
Final Disposal: Transfer the waste to a licensed environmental services contractor for high-temperature incineration (> 800°C).
Self-Validation Step: Reconcile the volume of waste generated against the laboratory's hazardous waste manifest to ensure 100% mass accountability before the contractor removes the material from the facility.
Caption: Mechanistic degradation pathways for N-Tris-acetamide via hydrolysis and thermal destruction.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
Personal Protective Equipment (29 CFR 1910.132) . Occupational Safety and Health Administration (OSHA). Available at: [Link]
Learn the Basics of Hazardous Waste (RCRA Subtitle C) . US Environmental Protection Agency (EPA). Available at:[Link]